5-bromo-7-methyl-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNQFZFHLJLFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362546 | |
| Record name | 5-bromo-7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156454-43-2 | |
| Record name | 5-bromo-7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-7-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-7-Methyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal anchor for designing molecules that can precisely interact with complex biological targets such as protein kinases. Within this important class of heterocycles, 5-Bromo-7-Methyl-1H-Indazole has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the 5-position offers a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity is fundamental to creating libraries of novel compounds for structure-activity relationship (SAR) studies. Simultaneously, the methyl group at the 7-position can influence the molecule's steric and electronic properties, providing an additional vector for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, applications, and safe handling of this compound, grounded in established scientific principles and field-proven insights.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. This compound is typically supplied as an orange-red or off-white to pink solid, and its key identifiers and properties are summarized below.[2][3]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 156454-43-2 | [2][4][5] |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| Appearance | Orange-red to Off-white/pink solid | [2][3] |
| Melting Point | 180-186 °C | [6] |
| Boiling Point (Predicted) | 346.2 ± 22.0 °C at 760 mmHg | [2][6] |
| Density (Predicted) | 1.654 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 13.13 ± 0.40 | [6] |
| Storage Conditions | Store at 0-8 °C or sealed in a dry place at room temperature. | [2][6] |
Synthesis and Reaction Mechanism
The synthesis of substituted indazoles is a well-established field in organic chemistry, often involving the cyclization of appropriately substituted anilines. A robust and scalable method for preparing this compound proceeds from 4-bromo-2-methylaniline via a classical diazotization and intramolecular cyclization pathway.
Causality in Experimental Design
The choice of starting material, 4-bromo-2-methylaniline, directly dictates the final substitution pattern of the indazole ring. The reaction proceeds in two main stages: in situ formation of a diazonium salt, followed by an intramolecular cyclization. Acetic anhydride is used to first protect the aniline as an acetanilide. This serves a dual purpose: it moderates the reactivity of the aniline and prevents unwanted side reactions during diazotization. Isoamyl nitrite is chosen as the diazotizing agent under non-aqueous conditions, which often provides cleaner reactions than aqueous sodium nitrite for these types of cyclizations. Potassium acetate acts as a base to facilitate the reaction. The subsequent hydrolysis of the intermediate N-acetylindazole with strong acid is the final step to yield the desired product.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of substituted indazoles.[6]
Materials:
-
4-bromo-2-methylaniline
-
Chloroform
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Concentrated Hydrochloric Acid
-
50% Sodium Hydroxide solution
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate
-
Silica gel
-
Celite
Step-by-Step Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). To this solution, carefully add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the resulting solution for approximately 50 minutes.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the solution to reflux (approx. 68°C) and maintain for 20 hours.
-
Workup and Hydrolysis: Cool the reaction to 25°C. Remove the volatile components under reduced pressure (30 mmHg, 30-40°C). Add water (225 mL) in portions and continue distillation to remove residual volatiles via azeotropic distillation. Transfer the remaining product mass back to the reaction vessel using a small amount of water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of concentrated HCl in portions over 2 hours to effect hydrolysis.
-
Neutralization and Extraction: Cool the solution to 20°C. Carefully neutralize the mixture by adding 50% sodium hydroxide solution (approx. 520 g) while keeping the temperature below 37°C, until a pH of 11 is reached. Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a pad of Celite. Separate the organic and aqueous layers. Extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).
-
Purification: Combine all organic layers and wash with brine (240 mL). Filter the solution through another Celite pad. Dry the organic solution over magnesium sulfate, filter, and pass it through a pad of silica gel (45 g) using ethyl acetate as the eluent.
-
Isolation: Concentrate the eluant by rotary evaporation. During this process, add a total of 0.45 L of heptane to facilitate precipitation of the product. Continue distillation until only dry solids remain. Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, this compound.[6]
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
The utility of this compound is primarily driven by its role as a versatile intermediate in the synthesis of high-value compounds.[3]
Oncology: A Scaffold for Kinase Inhibitors
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors.[7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Indazole derivatives have been successfully developed into approved anti-cancer drugs like Axitinib and Pazopanib.[8]
This compound serves as a precursor for novel kinase inhibitors that function as competitive inhibitors at the ATP-binding site of these enzymes.[7] The bromine atom at the C5 position is an ideal attachment point for various aryl or heteroaryl groups via Suzuki, Stille, or other cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the indazole core to optimize interactions with the target kinase, thereby enhancing potency and selectivity.[1]
Caption: Role of this compound in kinase inhibitor discovery.
Other Therapeutic Areas and Research Applications
Beyond oncology, this compound and its derivatives are explored in:
-
Neurology: As intermediates for agents targeting neurological disorders.[3]
-
Biological Research: To create molecular probes for studying the mechanisms of enzymes and receptors, which can elucidate disease pathways.[3][9]
-
Agrochemicals: Investigated for potential use in developing novel pesticides and crop protection agents.[3][9]
-
Materials Science: Explored for creating advanced materials with unique electronic properties, such as organic semiconductors.[3][9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[2][4]
Table 2: Hazard and Safety Information
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, impervious gloves (e.g., nitrile), lab coat. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 0-8°C.[2] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
Self-Validating Protocol for Safe Handling:
-
Preparation: Before handling, review the full Safety Data Sheet (SDS). Ensure that an appropriate fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Wear all required PPE, including safety glasses, a lab coat, and chemically resistant gloves.
-
Dispensing: Conduct all weighing and transfers of the solid material within a fume hood to prevent inhalation of dust.
-
In Case of Exposure: If the substance comes into contact with skin, wash immediately with plenty of water. If it enters the eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[2] In all cases of significant exposure, or if symptoms develop, seek immediate medical attention.
-
Storage: After use, ensure the container is tightly sealed and return it to the designated, temperature-controlled storage area.
-
Decontamination: Clean the work area and any contaminated equipment thoroughly after the procedure is complete.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their synthetic and drug discovery endeavors.
References
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- Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Kamal, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
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Solubility Profile of 5-bromo-7-methyl-1H-indazole: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers
Introduction: The Critical Role of Solubility
5-bromo-7-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a vital building block in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[1] The successful progression of such compounds from laboratory synthesis to clinical application is profoundly dependent on a thorough understanding of their physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility. This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility of this compound.
Molecular Profile and Predicted Solubility Behavior
To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties.
Known Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇BrN₂ | [1][2] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| Appearance | Orange-red solid | [1] |
| Melting Point | 180-186 °C | [3] |
| Boiling Point | 346.2 °C (Predicted) | [2][3] |
| Density | 1.654 g/cm³ (Predicted) |[2][3] |
Structural Analysis: The molecule's structure features a polar indazole ring system, which contains two nitrogen atoms capable of acting as hydrogen bond acceptors and one N-H group that can act as a hydrogen bond donor. This core structure is appended with a bromine atom and a methyl group.
-
Polarity: The indazole core imparts significant polarity and the capacity for hydrogen bonding.
-
Non-Polar Contributions: The bromine atom and the methyl group introduce lipophilic (non-polar) character, which will influence its interaction with non-polar solvents.
This duality suggests that this compound will exhibit nuanced solubility, favoring solvents that can engage with its polar functionalities while accommodating its non-polar regions. The guiding principle for predicting this behavior is the axiom "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4]
The Theoretical Framework of Solubility in Organic Solvents
Organic solvents are typically classified based on their polarity, which is often quantified by the dielectric constant.[5] They are broadly divided into three categories that determine their dissolving power.[6][7]
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] They are highly effective at solvating ions and polar molecules that can participate in hydrogen bonding.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and acetone have large dipole moments but lack O-H or N-H bonds.[5] They are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They are excellent for dissolving a wide range of polar organic compounds.
-
Non-Polar Solvents: These solvents, including hexanes, toluene, and benzene, have low dielectric constants and minimal dipole moments.[5] They interact primarily through weaker van der Waals forces and are best suited for dissolving non-polar, lipophilic compounds.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=3]; node [shape=box, style="filled,rounded", margin=0.2]; edge [penwidth=2];
} Solubility Prediction Based on "Like Dissolves Like".
Based on its structure, this compound is expected to be most soluble in polar aprotic and polar protic solvents that can effectively solvate its indazole ring. Its solubility in non-polar solvents is predicted to be low. Indirect evidence from the synthesis of the related compound 5-bromo-1H-indazole shows it is soluble in ethyl acetate but is precipitated from solution using heptane, supporting this hypothesis.[8]
Predicted Qualitative Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the N-H and N atoms of the indazole ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Strong dipole-dipole interactions and hydrogen bonding acceptance. |
| "Borderline" Aprotic | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | Good balance of polarity to interact with the indazole ring and accommodate the lipophilic groups. |
| Non-Polar | Toluene, Hexanes, Heptane | Low | Insufficient polarity to overcome the crystal lattice energy of the solid compound. |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to first screen for and then quantify the solubility of this compound.
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.5, width=10, height=4.5]; node [shape=box, style="filled,rounded", margin=0.2, fontcolor="#FFFFFF"];
} Workflow for Experimental Solubility Assessment.
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick method to classify solubility in a range of solvents.[9][10]
Objective: To rapidly determine if the compound is soluble, partially soluble, or insoluble in a variety of solvents at room temperature.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Vortex mixer
Procedure:
-
Place approximately 1-2 mg of this compound into a small, dry vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the vial against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[11]
Objective: To determine the precise saturation solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial (ensure solid will remain after equilibrium is reached).
-
Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, though this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Application of Solubility Data in Research and Development
The experimentally determined solubility profile is not merely academic; it directly informs critical decisions in the drug development pipeline:
-
Process Chemistry: The choice of solvents for large-scale synthesis and purification is guided by solubility data. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for recrystallization.[12]
-
Formulation Science: For preclinical studies, the compound often needs to be dissolved in a vehicle for administration. High solubility in pharmaceutically acceptable solvents like DMSO or ethanol/water mixtures is highly desirable.
-
Troubleshooting: Unexpected precipitation during a reaction or workup can often be understood and resolved by referencing the compound's solubility in the solvents and anti-solvents being used.
Conclusion
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- What are the factors that affect solubility?. AAT Bioquest. [URL: https://www.aatbio.
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A Technical Guide to 5-Bromo-7-Methyl-1H-Indazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Among its many derivatives, 5-Bromo-7-methyl-1H-indazole has emerged as a particularly valuable building block.[2][3] Its strategic substitution with a bromine atom and a methyl group provides medicinal chemists with versatile handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).[2][3] This guide provides an in-depth examination of this compound, covering its fundamental properties, synthetic methodologies, and critical applications, with a focus on its role in accelerating the discovery of novel therapeutics.
Core Molecular and Physicochemical Properties
This compound is an orange-red solid compound whose structural features are pivotal to its chemical reactivity and utility.[4] The indazole core offers a rigid bicyclic framework, while the bromine atom at the 5-position serves as a versatile point for functionalization, most notably through palladium-catalyzed cross-coupling reactions.[3] The methyl group at the 7-position influences the molecule's steric and electronic properties.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [4][5][6] |
| Molecular Weight | 211.06 g/mol | [4][5][6] |
| CAS Number | 156454-43-2 | [4][5] |
| Appearance | Orange-red solid | [4] |
| Melting Point | 184-185°C | [5] |
| Boiling Point | 346.2°C at 760 mmHg | [5] |
| Density | 1.654 g/cm³ | [5] |
| Purity | ≥ 96% (HPLC) | [4] |
Synthesis of the Indazole Scaffold: A Methodological Overview
The synthesis of the indazole core can be achieved through various methods, often involving the cyclization of ortho-substituted phenyl precursors.[1] A common and effective strategy for creating substituted indazoles involves the reaction of an appropriately substituted benzaldehyde with hydrazine.[7]
Exemplary Protocol: Synthesis of 5-Bromo-1H-indazole from 5-Bromo-2-fluorobenzaldehyde
This protocol illustrates a representative synthesis for a related bromo-indazole, demonstrating the core chemical logic that can be adapted for this compound, which would start from a corresponding 5-bromo-2-fluoro-3-methylbenzaldehyde precursor.
Causality Behind Experimental Choices:
-
Reactants: 2-fluorobenzaldehyde is an excellent starting material. The fluorine atom is a good leaving group, facilitating the intramolecular nucleophilic aromatic substitution by the hydrazine nitrogen to form the pyrazole ring of the indazole system. Hydrazine hydrate serves as the source of the two adjacent nitrogen atoms required for the indazole core.
-
Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.
-
Work-up Procedure: The evaporation of excess hydrazine is crucial as it is a reactive and corrosive reagent. The subsequent extraction with ethyl acetate isolates the desired organic product from inorganic byproducts and water. Washing with brine helps to remove residual water from the organic layer before drying with sodium sulfate.
-
Purification: Flash column chromatography is a standard purification technique used to separate the target compound from any unreacted starting materials or side products, yielding a high-purity final product.
Step-by-Step Methodology: [7]
-
To a round-bottom flask, add 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol).
-
Add hydrazine (10 mL) to the flask.
-
Heat the reaction mixture under gentle reflux for 4 hours.
-
After cooling, evaporate the excess hydrazine under reduced pressure.
-
Add ethyl acetate (200 mL) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield the desired 5-bromo-1H-indazole.
Synthesis Workflow Diagram
Caption: Workflow for a representative bromo-indazole synthesis.
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in pharmaceutical and biological research.[2][4] Its utility stems from the ability to use the bromine atom as a synthetic handle for introducing diverse chemical moieties, thereby generating libraries of compounds for screening.
-
Pharmaceutical Development: The compound is a crucial intermediate in synthesizing novel pharmaceuticals.[2][4] It is particularly prominent in the development of anti-cancer agents, where indazole derivatives have been shown to inhibit specific pathways in cancer cells.[2][4] Its structural framework is also leveraged in creating new therapeutic agents for neurological disorders.[3][4]
-
Biological Research: Researchers use this molecule to study the mechanisms of action of various indazole derivatives.[2][4] This research contributes to a deeper understanding of disease processes and helps identify new potential therapeutic targets.[4]
-
Agrochemicals: The indazole scaffold is explored for its potential in developing new agrochemicals, aiming to enhance crop resistance to pests and diseases.[2]
-
Material Science: The compound is also investigated for its properties in creating novel materials, such as specialized polymers and coatings.[4]
Role in the Drug Discovery Pipeline
Caption: Role of the intermediate in the drug discovery process.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
-
Hazard Identification: May cause skin and eye irritation.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated area. Recommended storage is at 0-8 °C.[4] Keep the container tightly closed and store locked up.[5]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists and materials scientists. Its well-defined structure, combined with the versatile reactivity of the bromine substituent, makes it an invaluable intermediate for the synthesis of complex molecules.[3] From developing next-generation cancer therapies to creating novel materials, the applications of this indazole derivative are extensive and continue to grow. As research pushes the boundaries of science, the importance of such key building blocks will undoubtedly increase, paving the way for future innovations.
References
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synthesis and characterization of 5-bromo-7-methyl-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-7-Methyl-1H-Indazole
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the (CAS No: 156454-43-2). This molecule is a valuable heterocyclic building block in medicinal chemistry, recognized as a key intermediate in the development of novel therapeutic agents, particularly in oncology.[1][2] This document details a robust and logical synthetic pathway, provides step-by-step experimental protocols, and outlines the analytical techniques required for structural verification and purity assessment. The content is designed for researchers, chemists, and drug development professionals engaged in organic synthesis and pharmaceutical research.
Introduction and Strategic Importance
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[3] The specific substitution pattern of this molecule—a bromine atom at the C5 position and a methyl group at the C7 position—offers significant strategic advantages for medicinal chemists.
-
The Bromine Handle: The bromine atom at the C5 position serves as a versatile synthetic handle. It is ideally positioned for post-synthesis modification via a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of diverse functional groups to explore the structure-activity relationship (SAR) of derivative compounds.
-
The Methyl Group: The methyl group at C7 provides steric and electronic influence, which can modulate the binding affinity and metabolic stability of drug candidates.
-
Pharmaceutical Relevance: This compound is a known key intermediate in the synthesis of potent therapeutics, including targeted anti-cancer agents like Trametinib, a MEK inhibitor.[4] Its stable and reactive nature makes it an ideal starting point for the development of new chemical entities.[1][2]
This guide will focus on a logical and field-proven synthetic approach, starting from commercially available precursors and proceeding through well-established, high-yielding chemical transformations.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical approach to synthesizing substituted indazoles often involves the construction of the pyrazole ring onto a pre-functionalized benzene ring. Our proposed synthesis begins with a commercially available substituted aniline and proceeds through a sequence of diazotization and cyclization, a classic and reliable method for indazole formation.
The chosen starting material is 4-bromo-2-methyl-6-nitroaniline . This precursor contains all the necessary atoms in the correct relative positions, simplifying the synthetic challenge to a key cyclization step. The overall workflow is outlined below.
Caption: Synthetic workflow from a substituted aniline precursor.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step protocol for the synthesis. Causality for each step is explained to ensure reproducibility and understanding.
Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Diazonium salts are potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt intermediate. The protocol is designed for an in situ reaction where the intermediate is consumed as it is formed.
Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-bromo-2-methyl-6-nitroaniline.
Materials:
-
4-Bromo-2-methyl-6-nitroaniline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Amine Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (approx. 4 mL for every 1 g of starting material).
-
Cool the acid to 0-5 °C in an ice-water bath.
-
Slowly add 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry until all the solid has dissolved, which may take 15-20 minutes. The aniline is protonated by the strong acid to form a soluble salt, preparing it for diazotization.
-
-
Diazotization (Formation of the Diazonium Salt):
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
While maintaining the temperature of the aniline solution between 0 °C and 5 °C, add the sodium nitrite solution dropwise via a dropping funnel over 30-45 minutes.
-
Causality: The reaction of the protonated amine with nitrous acid (formed in situ from NaNO₂ and H₂SO₄) generates the aryl diazonium salt. This is a classic transformation for converting aromatic amines into excellent leaving groups (N₂).[5][6] Keeping the temperature low is critical to prevent the premature decomposition of the unstable diazonium salt.[7]
-
-
Intramolecular Cyclization:
-
After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
Slowly allow the reaction mixture to warm to room temperature. You may observe gas evolution (N₂).
-
Gently heat the mixture to 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This step is a type of intramolecular electrophilic aromatic substitution. The diazonium group is a potent electrophile, and it is attacked by the electron-rich aromatic ring, leading to cyclization and the formation of the indazole core with the expulsion of a proton. The nitro group, while deactivating, directs the cyclization to the correct position. The subsequent (or concurrent) tautomerization of the nitro group and elimination leads to the final aromatic indazole system.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice in a large beaker. This quenches the reaction and precipitates the crude product.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as this will cause significant CO₂ evolution.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The washes remove residual acid, base, and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, typically an orange or brown solid, can be purified by either recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Purification should yield this compound as an orange-red solid.[1]
-
Characterization and Data Analysis
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are summarized below.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Expected Value/Observation |
| CAS Number | 156454-43-2[8] |
| Molecular Formula | C₈H₇BrN₂[8] |
| Molecular Weight | 211.06 g/mol [8] |
| Appearance | Orange-red solid[1] |
| Purity (HPLC) | ≥96-98%[1][9] |
| ¹H NMR | See Table 2 for predicted chemical shifts. |
| ¹³C NMR | See Table 3 for predicted chemical shifts. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 210.9, 212.9 (approx. 1:1 ratio) |
Rationale for Mass Spectrometry Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. Therefore, the mass spectrum will exhibit a characteristic doublet for any fragment containing a bromine atom, with the peaks separated by 2 Da and having roughly equal intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.3 | Broad Singlet | 1H | NH | The indazole N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift. |
| ~8.15 | Singlet | 1H | C3-H | The proton at the C3 position of the indazole ring typically appears as a singlet in this region. |
| ~7.70 | Singlet (or narrow d) | 1H | C4-H | Aromatic proton adjacent to the bromine atom. |
| ~7.30 | Singlet (or narrow d) | 1H | C6-H | Aromatic proton between the bromine and methyl-bearing carbon. |
| ~2.50 | Singlet | 3H | C7-CH₃ | The methyl group protons will appear as a sharp singlet. This value aligns with typical methyl groups on an aromatic ring. |
Note: NMR chemical shifts are predictions based on analogous structures and may vary slightly based on solvent and experimental conditions.[10][11][12]
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | C7a |
| ~134.0 | C3 |
| ~129.0 | C6 |
| ~125.5 | C4 |
| ~122.0 | C7 |
| ~115.0 | C5 (C-Br) |
| ~112.0 | C3a |
| ~16.5 | CH₃ |
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The key transformation in this synthesis is the formation of the indazole ring from the diazonium salt intermediate.
Caption: Key mechanistic steps of the indazole ring-closing reaction.
The reaction is an example of an intramolecular Sandmeyer-type reaction or, more broadly, a Pschorr-type cyclization.[5][13]
-
Diazonium Formation: The starting aniline is converted to a highly electrophilic diazonium salt.
-
Electrophilic Attack: The diazonium nitrogen acts as a powerful electrophile. The adjacent benzene ring, acting as a nucleophile, attacks the terminal nitrogen atom. This intramolecular attack is favored due to the proximity of the reacting groups.
-
Cyclization and Rearomatization: The attack forms a new five-membered ring fused to the benzene ring. This intermediate is not aromatic. To regain the stability of an aromatic system, the molecule expels a proton (H⁺) from the carbon where the attack occurred, leading to the formation of the stable, aromatic indazole ring system.
Conclusion
This guide has presented a comprehensive and scientifically grounded methodology for the . By employing a well-established synthetic route based on the cyclization of a diazonium salt, researchers can reliably produce this valuable intermediate. The strategic placement of the bromine and methyl groups makes this compound a cornerstone for building diverse libraries of molecules for drug discovery, particularly in the pursuit of new cancer therapies. The detailed protocols and characterization data provided herein serve as a trusted resource for chemists in both academic and industrial settings.
References
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- ResearchGate. Synthetic route to spiro-3H-indazoles and fused-2H-indazoles.
- Organic Letters. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
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- BLD Pharm. 156454-43-2|this compound.
- Wiley-VCH. (2007). Supporting Information.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- OC Lectures. (2020). Sandmeyer Reaction.
- ChemicalBook. This compound.
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- MDPI. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- ChemScene. 5-Bromo-4-fluoro-1-methyl-1H-indazole.
- Google Patents. (CN113045475A). Preparation method of 5-bromo-7-methylindole.
- Google Patents. (CN109336884A). A method of synthesis Trimetinib key intermediate.
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- European Patent Office. (EP1633750). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- ChemicalBook. 5-bromo-1H-indazole(53857-57-1) 1H NMR.
- Chemrio. This compound.
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The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Technical Guide to the Biological Targets of 5-Bromo-7-Methyl-1H-Indazole Derivatives
Introduction: The Strategic Importance of the Indazole Core
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for binding to a diverse range of biological targets with high affinity.[1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile foundation for the development of potent and selective therapeutic agents. Its utility is particularly pronounced in the field of oncology, where numerous indazole-containing molecules have been successfully developed as kinase inhibitors.[2][3] The 5-bromo-7-methyl-1H-indazole moiety, the focus of this guide, represents a key intermediate in the synthesis of such inhibitors. The strategic placement of the bromine atom at the 5-position provides a crucial handle for synthetic elaboration, typically via palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4] The methyl group at the 7-position can also influence the compound's steric and electronic properties, further enabling the fine-tuning of its biological activity.
This technical guide will provide an in-depth exploration of the primary biological targets of derivatives synthesized from the this compound core. We will delve into the mechanistic rationale behind targeting these proteins, present quantitative data for exemplary compounds, and provide detailed, field-proven experimental protocols for target validation and characterization.
Primary Biological Target Class: Protein Kinases
The vast majority of biologically active compounds derived from the this compound scaffold are designed as protein kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. This process acts as a molecular switch, regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] In many cancers, the aberrant activity of certain kinases is a key driver of tumorigenesis, making them highly attractive targets for therapeutic intervention.[6] Indazole derivatives have proven to be particularly effective as ATP-competitive inhibitors, where they occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[7]
Aurora A Kinase: A Master Regulator of Mitosis
Mechanistic Rationale: Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[8] It is involved in several critical mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[9] Overexpression of Aurora A is a common feature in many human cancers and is often correlated with a poor prognosis.[10] Its critical role in cell division makes it a compelling target for anti-cancer therapy, as its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.[11]
Exemplary Derivatives and In Vitro Activity: While a direct synthetic pathway from this compound to the potent Aurora A inhibitor MK-8745 has not been explicitly published, the synthesis of closely related indazole-based Aurora kinase inhibitors is well-documented.[12][13] MK-8745 stands as a powerful example of the potential of this scaffold, demonstrating high potency and selectivity for Aurora A.
| Compound | Target Kinase | IC50 (nM) | Selectivity | Source |
| MK-8745 | Aurora A | 0.6 | >450-fold vs. Aurora B | [1][14] |
| MK-5108 (VX-689) | Aurora A | 0.064 | >200-fold vs. Aurora B/C | [8] |
| ENMD-2076 | Aurora A | 14 | Also inhibits FLT3, Src, VEGFR2, FGFR1 | [8] |
Downstream Cellular Effects of Aurora A Inhibition: Inhibition of Aurora A by compounds such as MK-8745 leads to a cascade of cellular events, ultimately culminating in cell death. A key determinant of the cellular outcome is the status of the tumor suppressor protein p53.[7]
-
In p53 wild-type cells: Inhibition of Aurora A leads to the induction of p53 phosphorylation (at Ser15) and an increase in p53 protein expression. This activation of the p53 pathway triggers apoptosis.[11][15]
-
In p53-deficient cells: Cells are unable to undergo apoptosis in response to Aurora A inhibition. Instead, they typically arrest in the G2/M phase of the cell cycle and may become polyploid.[7]
The signaling pathway below illustrates the central role of Aurora A in mitosis and the consequences of its inhibition.
Protocol 2: p53-Dependent Apoptosis Assay by Flow Cytometry
This protocol describes how to assess apoptosis in cancer cells treated with an indazole derivative using Annexin V and Propidium Iodide (PI) staining.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
-
Materials:
-
Cancer cell lines (e.g., HCT116 p53+/+ and HCT116 p53-/-)
-
Cell culture medium and supplements
-
Test compound (indazole derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer. [16] * Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [16] 5. Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. [16] 7. Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Compare the results between p53 wild-type and p53-deficient cell lines to assess p53 dependency.
-
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Mediator of Angiogenesis
Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. [17]Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process. [15][18]Upon binding its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. [18]Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy. Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors. [9][19] Exemplary Derivatives and In Vitro Activity: Several indazole derivatives have shown potent inhibitory activity against VEGFR-2.
| Compound/Drug | Target Kinase | IC50 (nM) | Source |
| Indazole Derivative 30 | VEGFR-2 | 1.24 | [9][19] |
| Axitinib | VEGFRs, PDGFR, Kit | 0.2 (VEGFR-2) | [20] |
| Pazopanib | VEGFRs, PDGFR, Kit | 30 (VEGFR-2) | [20] |
Experimental Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol is similar in principle to the Aurora A kinase assay and is designed to measure the inhibitory activity of compounds against VEGFR-2.
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat# 40301)
-
PTK Substrate (Poly (Glu:Tyr, 4:1)) (e.g., BPS Bioscience, Cat# 40217)
-
5x Kinase Buffer 1 (e.g., BPS Bioscience, Cat# 79334)
-
ATP (500 µM solution)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® MAX Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Thaw and prepare 1x Kinase Buffer, ATP, and PTK substrate.
-
Master Mix Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile water. [15] 3. Plate Setup: Add 25 µL of the master mixture to each well. Add 5 µL of the diluted test compound or control solutions.
-
Enzyme Addition: Thaw VEGFR-2 enzyme on ice and dilute to 1 ng/µL in 1x Kinase Assay Buffer. Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells. [15] 5. Incubation: Mix gently and incubate at 30°C for 45 minutes. [15] 6. Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10-15 minutes. [15] 7. Data Acquisition and Analysis: Read luminescence and calculate IC50 values as described in Protocol 1.
-
p38 MAP Kinase: A Key Player in Inflammation and Stress Response
Mechanistic Rationale: p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. [11]They play a crucial role in regulating inflammatory responses, and their dysregulation has been implicated in various inflammatory diseases and cancer. [21]The substrates of p38 include transcription factors and other kinases, which in turn regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β. [11]Therefore, inhibitors of p38 MAP kinase are being investigated as potential anti-inflammatory and anti-cancer agents.
Exemplary Derivatives and In Vitro Activity: While specific derivatives from this compound targeting p38 are not as extensively documented as for other kinases, the broader indazole scaffold has been explored for this target.
| Compound/Drug | Target Kinase | IC50 (nM) | Source |
| Indazole Derivative 11k | p38α MAPK | 3370 | [21] |
| SB203580 (Adezmapimod) | p38α MAPK | 222.44 | [22] |
Experimental Protocol 4: Nonradioactive p38 MAP Kinase Assay
This protocol uses an immunoprecipitation-based method to measure p38 activity.
-
Principle: Active, phosphorylated p38 is immunoprecipitated from cell lysates. An in vitro kinase assay is then performed using the immunoprecipitated kinase and a recombinant substrate (ATF-2). The phosphorylation of ATF-2 is detected by Western blotting with a phospho-specific antibody.
-
Materials:
-
Cell Lysis Buffer (e.g., Cell Signaling Technology, Cat# 9803)
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) Monoclonal Antibody
-
ATF-2 Fusion Protein (substrate)
-
10x Kinase Buffer
-
ATP (10 mM)
-
3x SDS Sample Buffer
-
Phospho-ATF-2 (Thr71) Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells treated with or without a stimulus (e.g., UV radiation, anisomycin) to activate p38.
-
Incubate the cell lysate with the immobilized phospho-p38 antibody overnight at 4°C to pull down active p38.
-
Wash the immunoprecipitated pellets with cell lysis buffer and then with kinase buffer. [2] 2. Kinase Reaction:
-
Resuspend the pellet in 1x Kinase Buffer supplemented with 200 µM ATP and the ATF-2 substrate.
-
For inhibitor studies, pre-incubate the pellet with the test compound before adding the ATP/substrate mix.
-
Incubate for 30 minutes at 30°C. [2] 3. Termination and Sample Preparation: Terminate the reaction by adding 3x SDS Sample Buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary Phospho-ATF-2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate. [2] 5. Data Analysis: Quantify the band intensities to determine the level of ATF-2 phosphorylation, which corresponds to p38 kinase activity.
-
-
Conclusion
The this compound core is a strategically important scaffold in the design and synthesis of potent and selective kinase inhibitors. Derivatives based on this structure have shown significant promise in targeting key kinases implicated in cancer, such as Aurora A and VEGFR-2, as well as in inflammatory pathways mediated by p38 MAP kinase. The versatility of the indazole ring, combined with the synthetic accessibility provided by the bromo substituent, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the biological activity of novel derivatives synthesized from this privileged scaffold, paving the way for the development of next-generation targeted therapies.
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- VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
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- Assays to measure p53-dependent and -independent apoptosis. (2004). Methods in Molecular Biology, 285, 289-302. doi: 10.1385/1-59259-813-7:289
- Human VEGFR Reporter Assay Kit - Indigo Biosciences. (n.d.).
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- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 126, 926-941. doi: 10.1016/j.ejmech.2016.11.054
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889. doi: 10.1016/j.ejmech.2024.116889
- The Strategic Importance of this compound in Modern Synthesis. (n.d.).
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203. doi: 10.3390/molecules27196203
- Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (n.d.).
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(21), 18883-18897. doi: 10.1021/acsomega.3c00605
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate. (n.d.).
- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2018). Oncotarget, 9(1), 112-124. doi: 10.18632/oncotarget.23126
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. (2025).
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). Pharmaceuticals, 14(3), 263. doi: 10.3390/ph14030263
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (n.d.).
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules, 26(6), 1716. doi: 10.3390/molecules26061716
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543-557. doi: 10.1080/14756366.2022.2028825
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Results in Chemistry, 4, 100301. doi: 10.1016/j.rechem.2022.100301
- p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table - ResearchGate. (n.d.).
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ChemMedChem. doi: 10.1002/cmdc.202400511
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- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (n.d.).
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules, 26(6), 1716. doi: 10.3390/molecules26061716
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The Pharmacology of Substituted 1H-Indazole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful and late-stage investigational drugs. Its unique electronic properties and structural versatility allow for multi-directional substitution, enabling the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the pharmacology of substituted 1H-indazole compounds for researchers, scientists, and drug development professionals. We will delve into their primary mechanisms of action, focusing on protein kinase inhibition, explore the critical structure-activity relationships that drive potency and selectivity, and discuss the key pharmacokinetic and toxicological considerations for advancing these compounds through the drug discovery pipeline. This guide is designed to be a practical resource, integrating field-proven insights with detailed experimental protocols and data visualization to empower the rational design of next-generation 1H-indazole-based therapeutics.
Introduction: The Rise of the 1H-Indazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals, and among them, the 1H-indazole core has garnered significant attention for its broad range of biological activities.[1][2] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in a variety of therapeutic agents.[3][4] While rarely found in nature, synthetic derivatives of 1H-indazole have demonstrated potent anticancer, anti-inflammatory, and neuroprotective properties, among others.[3][5]
The clinical and commercial success of indazole-based drugs such as the anti-cancer agents Axitinib, Pazopanib, and Entrectinib underscores the therapeutic potential of this scaffold.[6] These drugs primarily function as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways frequently dysregulated in diseases like cancer.[7][8] The 1H-indazole moiety often serves as an effective hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the target kinase.[5]
This guide will provide a deep dive into the pharmacology of this important class of compounds, with a focus on practical applications for drug discovery teams. We will explore the "why" behind experimental choices and provide the tools to design and execute robust pharmacological characterization.
Mechanism of Action: Targeting Key Signaling Cascades
The predominant mechanism of action for a large number of pharmacologically active 1H-indazole derivatives is the inhibition of protein kinases. These enzymes are central to signal transduction pathways that control cell growth, proliferation, differentiation, and survival.[7] By competitively binding to the ATP pocket of these kinases, substituted 1H-indazoles can effectively block downstream signaling, leading to a therapeutic effect.
Inhibition of Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Cancer
A primary focus for many indazole-based inhibitors has been the Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis—the formation of new blood vessels.[7] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFRs a prime target for anticancer therapies.
Key Targets and Clinical Significance:
-
VEGFR-2: A critical transducer of pro-angiogenic signals. Inhibition of VEGFR-2 is a cornerstone of many anti-angiogenic therapies.
-
Other RTKs: Many indazole-based drugs exhibit a multi-targeted profile, inhibiting other RTKs such as Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit, which are also implicated in tumor growth and angiogenesis.
Modulation of Intracellular Signaling Pathways
Substituted 1H-indazoles have been designed to target key nodes in intracellular signaling cascades that are frequently hyperactivated in cancer.
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and prevent apoptosis.[2][4][9] Mutations in components of this pathway, such as BRAF and MEK, are common in many cancers.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling network that governs cell growth, proliferation, and survival.[7][10][11] Its dysregulation is a frequent event in human cancers.
Structure-Activity Relationships (SAR): A Guide to Rational Design
The pharmacological activity of 1H-indazole compounds is highly dependent on the nature and position of their substituents. A systematic exploration of SAR is crucial for optimizing potency, selectivity, and drug-like properties.
The Privileged 1H-Indazole-3-amine Moiety
The 1H-indazole-3-amine substructure has been identified as a highly effective hinge-binding fragment for many kinases.[5] This moiety can form critical hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor. Further substitutions at other positions of the indazole ring and on the amine itself can then be explored to enhance interactions with other regions of the ATP-binding pocket and improve overall potency and selectivity.
Quantitative SAR of 1H-Indazole Derivatives as Kinase Inhibitors
The following table presents a representative SAR study of 1H-indazole derivatives, illustrating how modifications to the scaffold can impact inhibitory activity against a target kinase.
| Compound ID | R1 (Position 5) | R2 (Amine Substituent) | Kinase IC50 (nM) | Cellular Antiproliferative IC50 (µM) |
| Lead-1 | -H | -Phenyl | 250 | 10.5 |
| Analog-1a | -F | -Phenyl | 120 | 5.2 |
| Analog-1b | -Cl | -Phenyl | 95 | 4.1 |
| Analog-1c | -OCH3 | -Phenyl | 350 | 15.8 |
| Analog-2a | -Cl | -(4-fluorophenyl) | 50 | 1.8 |
| Analog-2b | -Cl | -(3-pyridyl) | 75 | 2.5 |
| Analog-2c | -Cl | -Cyclohexyl | >1000 | >50 |
Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.
Interpretation of SAR Data:
-
Position 5 Substitution: Introduction of small, electron-withdrawing groups like fluorine (Analog-1a) and chlorine (Analog-1b) at the 5-position enhances potency compared to the unsubstituted lead compound (Lead-1). This suggests a favorable interaction in a specific sub-pocket of the kinase. A bulky, electron-donating group like methoxy (Analog-1c) is detrimental to activity.
-
Amine Substitution: Modification of the phenyl group on the 3-amine (R2) also significantly impacts activity. The addition of a fluorine to the phenyl ring (Analog-2a) further improves potency, likely through additional favorable interactions. Replacing the phenyl with a pyridine (Analog-2b) maintains good activity, indicating that a heteroaromatic ring is well-tolerated. However, a non-aromatic cyclohexyl group (Analog-2c) leads to a complete loss of activity, highlighting the importance of the aromatic system for binding.
Pharmacokinetics (ADME) and Toxicology of Clinically Approved 1H-Indazoles
A thorough understanding of a compound's ADME and toxicology profile is critical for its successful development. Below is a summary of the key properties of two FDA-approved 1H-indazole-based kinase inhibitors.
| Parameter | Axitinib | Pazopanib |
| Absorption | Rapidly absorbed, Tmax ~4 hours. Absolute bioavailability ~58%.[1] | Absorption peaks at 2-8 hours. Bioavailability is low and variable (14-39%).[12] |
| Distribution | Highly bound to plasma proteins (>99%), primarily albumin.[1] | Highly protein-bound. |
| Metabolism | Primarily metabolized by CYP3A4/5; to a lesser extent by CYP1A2, CYP2C19, and UGT1A1.[1] | Mainly metabolized by CYP3A4, and to a lesser extent by CYP1A2 and CYP2C8.[12] |
| Excretion | Primarily via hepatobiliary excretion.[1] | Primarily fecal excretion. |
| Half-life | Short effective plasma half-life of 2.5-6.1 hours.[1] | ~30.9 hours. |
| Key Toxicities | Diarrhea, hypertension, fatigue, decreased appetite, nausea, hand-foot syndrome, hypothyroidism. | Hepatic toxicity, QT prolongation, cardiac dysfunction, hemorrhagic events, gastrointestinal perforation. |
| Drug Interactions | Co-administration with strong CYP3A4/5 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) significantly alters exposure.[1] | Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, lapatinib) increases exposure.[12] |
Essential Experimental Protocols for Pharmacological Characterization
Robust and reproducible experimental data is the foundation of any successful drug discovery program. This section provides detailed, step-by-step protocols for key assays used to characterize the pharmacology of substituted 1H-indazole compounds.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for quantifying kinase activity and inhibition in a high-throughput format.
Principle: This homogenous assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of the biotinylated peptide substrate and ATP in the kinase buffer.
-
Prepare serial dilutions of the test 1H-indazole compounds in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X compound solution to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1H-indazole compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of small molecules to their target proteins.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (donor), and a cell-permeable fluorescent tracer that binds to the target serves as the acceptor. When the tracer binds to the fusion protein, BRET occurs. A test compound that also binds to the target will competitively displace the tracer, resulting in a loss of the BRET signal.
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.
-
After 24 hours, harvest the cells and adjust the cell density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the 1H-indazole test compounds.
-
In a 96-well plate, add the cell suspension, the NanoBRET™ tracer, and the test compounds.
-
Incubate for 2 hours at 37°C to allow for binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate to all wells.
-
Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence (for donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to controls and plot the BRET ratio against the compound concentration to determine the IC50 of target engagement.
-
Conclusion and Future Perspectives
The 1H-indazole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics, particularly in the realm of oncology. The versatility of its chemistry allows for the generation of large, diverse libraries of compounds, and its favorable interactions with the kinase hinge region make it an ideal platform for designing potent and selective inhibitors.
As our understanding of the molecular drivers of disease continues to grow, so too will the opportunities for designing the next generation of 1H-indazole-based drugs. Future efforts will likely focus on:
-
Enhanced Selectivity: Developing inhibitors with improved selectivity profiles to minimize off-target effects and improve safety.
-
Targeting Resistance Mutations: Designing compounds that can overcome acquired resistance to existing therapies.
-
Novel Therapeutic Areas: Exploring the potential of 1H-indazole derivatives in other disease areas, such as inflammation, neurodegeneration, and infectious diseases.
By integrating rational design, robust pharmacological characterization, and a deep understanding of the underlying biology, the full therapeutic potential of this privileged scaffold can continue to be unlocked.
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- PAZOPANIB tablet, film coated. FDA.report.
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An In-depth Technical Guide to the Mechanism of Action of Indazole-Based Kinase Inhibitors
Preamble: The Rise of the Indazole Scaffold in Kinase-Targeted Drug Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized treatment paradigms for numerous diseases. Within the expansive chemical universe of kinase inhibitors, the indazole core has established itself as a "privileged scaffold"—a molecular framework that consistently demonstrates high affinity for the ATP-binding pocket of kinases.[2][3][4]
Commercially successful drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase, its development highlights the scaffold's versatility) all feature the indazole moiety, underscoring its significance in medicinal chemistry.[2][5][6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanisms governing how these indazole-based compounds exert their inhibitory effects. We will dissect the molecular interactions, structural underpinnings of selectivity, and the critical experimental workflows required to validate their mechanism of action, moving from foundational biochemical principles to complex cellular functions.
The Core Mechanism: Competitive Inhibition at the Kinase Hinge
The vast majority of indazole-based kinase inhibitors function as ATP-competitive inhibitors. They operate by occupying the adenosine triphosphate (ATP) binding site located in the cleft between the N- and C-lobes of the kinase domain.[7] The indazole scaffold is exceptionally well-suited for this role due to its bicyclic aromatic structure and strategically positioned nitrogen atoms, which are perfect mimics of the adenine portion of ATP.
The cornerstone of this interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the two lobes.[8] The indazole ring typically forms one to three critical hydrogen bonds with the backbone amides and carbonyls of the hinge residues. This interaction anchors the inhibitor in the active site, providing the foundation for its potency.
The Structural Basis of Potency and Selectivity: Beyond the Hinge
While hinge binding is fundamental, achieving high potency and, critically, selectivity, requires a nuanced interplay of interactions with other regions of the ATP pocket. The high degree of conservation in the hinge region makes targeting it alone a recipe for promiscuous, off-target effects.[9] Selectivity is engineered by exploiting subtle differences in the amino acid residues that line other parts of the binding site.
Type I vs. Type II Inhibition: A Tale of Two Conformations
Kinases are dynamic proteins that exist in multiple conformational states, most notably an "active" and an "inactive" state. The conformation of a key structural motif known as the DFG (Asp-Phe-Gly) loop is a primary determinant of this state.
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG loop is in the "DFG-in" position. They occupy the adenine-binding region and do not typically extend into the adjacent hydrophobic pocket.[10]
-
Type II Inhibitors: These more sophisticated inhibitors bind to and stabilize the inactive "DFG-out" conformation.[11][12] In this state, the aspartate residue of the DFG motif flips outwards, exposing an additional hydrophobic pocket. Type II inhibitors exploit this newly accessible space, forming additional interactions that can significantly enhance both potency and selectivity.[11]
The indazole scaffold is versatile and has been successfully incorporated into both Type I and Type II inhibitors. For example, structure-based design has been used to develop 3-amino-indazole inhibitors that specifically target the "DFG-out" conformation of kinases like FLT3 and PDGFRα.[11]
The Role of the Gatekeeper Residue and Hydrophobic Pockets
Selectivity is often dictated by interactions with two key regions:
-
The Gatekeeper Residue: This amino acid lies at the entrance to a deep hydrophobic back pocket. Its size is a major determinant of selectivity. Kinases with a small gatekeeper (e.g., threonine) can accommodate bulkier inhibitors, whereas those with a large gatekeeper (e.g., methionine or isoleucine) restrict access.[7][11] Medicinal chemists strategically design the substituents on the indazole core to either fit or clash with the gatekeeper of the target kinase versus off-target kinases.
-
Hydrophobic Pockets: Beyond the main ATP site, there are adjacent hydrophobic pockets (often termed Pocket I and Pocket II) that can be occupied by inhibitor side chains.[7] The specific shape, size, and amino acid composition of these pockets vary significantly across the kinome. Designing indazole derivatives with substituents that form favorable van der Waals and hydrophobic interactions within these pockets is a primary strategy for achieving high selectivity.[2][7]
Experimental Validation: A Multi-Pillar Approach
Asserting the mechanism of action of an indazole-based inhibitor requires a rigorous, multi-faceted experimental approach. No single assay can provide the complete picture. The process involves moving from simplified, in vitro biochemical systems to complex, physiologically relevant cellular models, and finally to high-resolution structural studies.
Pillar 1: Biochemical Assays - Quantifying Direct Enzyme Inhibition
The first step is to confirm that the compound directly inhibits the catalytic activity of the purified target kinase.[1] These assays provide quantitative measures of potency, most commonly the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Assay Type | Principle | Advantages | Considerations |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[13] | Gold standard; direct measurement of catalysis. | Requires handling of radioactive materials; low throughput. |
| Fluorescence-Based (TR-FRET) | Time-Resolved Fluorescence Resonance Energy Transfer. Uses an antibody against the phosphorylated substrate and a tracer to generate a FRET signal upon phosphorylation.[14][15] | High throughput; non-radioactive; sensitive. | Requires specific antibodies; potential for compound interference. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal via a coupled enzyme reaction.[15][16] | Universal (any kinase); high throughput. | Indirect measurement; can be susceptible to ATP-ase contamination. |
| Binding Assays (e.g., LanthaScreen™) | A competitive displacement assay where the inhibitor competes with a fluorescent tracer for binding to the kinase.[14][15] | Measures direct binding affinity (Kd); useful for allosteric inhibitors. | Does not directly measure inhibition of catalytic activity. |
Detailed Protocol: In Vitro Kinase IC50 Determination using TR-FRET
Objective: To determine the potency (IC50) of an indazole-based inhibitor against its target kinase.
Materials:
-
Purified, active recombinant kinase.
-
Specific peptide or protein substrate.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
ATP solution (at Km concentration for the specific kinase).
-
Indazole inhibitor stock solution (in 100% DMSO).
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody and ULight™- or APC-labeled tracer.
-
Stop/Detection buffer (e.g., 10 mM EDTA in TR-FRET buffer).
-
Low-volume 384-well assay plates (e.g., white, non-binding surface).
-
Multimode plate reader capable of TR-FRET detection.
Methodology:
-
Compound Preparation: Perform a serial dilution of the indazole inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Assay Plate Preparation: Add 25-50 nL of each inhibitor concentration from the dilution series to the wells of the 384-well plate. Include "high control" (DMSO only) and "low control" (no enzyme or high concentration of a known inhibitor) wells.
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in kinase reaction buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well.
-
Prepare an ATP solution in kinase reaction buffer.
-
To initiate the reaction, add 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and the tracer in Stop/Detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 615 nm).
-
Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Pillar 2: Cellular Assays - Confirming Target Engagement and Functional Effects
Demonstrating that an inhibitor can bind to its target and modulate its activity within the complex environment of a living cell is a critical validation step.[17] Cellular assays address key questions that biochemical assays cannot: Does the compound permeate the cell membrane? Does it engage the target kinase in the presence of endogenous ATP concentrations (which are much higher than in biochemical assays)? Does it inhibit the downstream signaling pathway?[13][18]
| Assay Type | Principle | Key Insight Provided |
| Target Engagement (NanoBRET™) | A bioluminescence resonance energy transfer (BRET) assay that measures compound binding to a NanoLuciferase-tagged kinase in live cells via displacement of a fluorescent tracer.[18][19] | Confirms direct binding to the target in a physiological context; provides cellular IC50 for target engagement. |
| Cellular Phosphorylation (ELISA/Western) | Measures the phosphorylation status of a known downstream substrate of the target kinase using phospho-specific antibodies.[19][20] | Validates that target engagement leads to functional inhibition of the signaling pathway. |
| Cell Proliferation/Viability | Assesses the inhibitor's effect on the growth and survival of cancer cell lines known to be dependent on the target kinase's activity.[19][21] | Demonstrates the desired anti-cancer phenotype; provides a measure of cellular potency (e.g., GI50). |
Detailed Protocol: Cellular Target Engagement using NanoBRET™
Objective: To quantify the binding affinity of an indazole inhibitor to its target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer (specific for the kinase of interest).
-
Indazole inhibitor.
-
NanoBRET™ Nano-Glo® Substrate and Lysis Buffer.
-
White, 96-well cell culture plates.
-
Luminometer capable of reading filtered luminescence.
Methodology:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the indazole inhibitor in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM®.
-
Add the inhibitor dilutions and the tracer to the wells containing the transfected cells. Include "no inhibitor" and "no tracer" controls.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
-
Lysis and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® substrate/lysis buffer reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
-
Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to separately measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Signal / Donor Signal).
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular IC50 value for target engagement.
-
Pillar 3: Structural Biology - Visualizing the Interaction
The definitive confirmation of an inhibitor's binding mode comes from high-resolution structural data, primarily through X-ray crystallography.[22][23] Co-crystallizing the indazole inhibitor with the target kinase domain provides an atomic-level snapshot of the binding interactions. This is not merely a confirmatory step; it is a powerful engine for drug design. Structural data can rationalize observed structure-activity relationships (SAR), reveal why certain modifications improve potency or selectivity, and guide the next cycle of lead optimization by identifying unoccupied pockets or opportunities for new interactions.[21][23][24]
Conclusion and Future Prospects
The indazole scaffold has proven to be a remarkably effective framework for the design of potent and selective kinase inhibitors.[2][25] Its success stems from its inherent ability to form key hydrogen-bonding interactions with the conserved kinase hinge region, mimicking the binding of endogenous ATP. The true art and science of developing these molecules lie in the strategic decoration of this core to achieve exquisite selectivity by exploiting subtle differences in gatekeeper residues and hydrophobic pockets, often by targeting specific kinase conformations like the "DFG-out" state.[7][11]
A rigorous, multi-pillar experimental approach is non-negotiable for validating the mechanism of action. This workflow—progressing from direct biochemical inhibition to cellular target engagement and functional modulation, and culminating in structural elucidation—provides the necessary confidence and insight to advance a compound through the drug discovery pipeline. As our understanding of kinase biology continues to deepen, the versatile indazole scaffold will undoubtedly remain a cornerstone of efforts to develop the next generation of targeted therapies.
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A Technical Guide to Sourcing and Utilizing 5-Bromo-7-Methyl-1H-Indazole for Advanced Research
Introduction: The Strategic Value of 5-Bromo-7-Methyl-1H-Indazole
In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold is a cornerstone for the development of targeted therapeutics. Among its derivatives, this compound (CAS No. 156454-43-2) has emerged as a particularly valuable building block. Its structure, featuring a bromine atom at the 5-position and a methyl group at the 7-position, offers a unique combination of features. The bromine atom serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] This makes it a crucial intermediate in the synthesis of complex pharmaceuticals, especially in the development of novel anti-cancer agents and therapies for neurological disorders.[2][3][4]
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of sourcing this critical reagent, evaluating supplier quality, and implementing it effectively in a laboratory setting.
Critical Quality Attributes for Sourcing
The success of a synthetic campaign often hinges on the quality of the starting materials. When sourcing this compound, it is imperative to move beyond simple catalog listings and scrutinize the following critical quality attributes (CQAs):
-
Purity (Assay ≥ 98%): The most crucial parameter. Purity should be determined by quantitative methods like High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can interfere with downstream reactions, leading to side products, low yields, and purification challenges.
-
Identity Confirmation: A Certificate of Analysis (CoA) should provide clear evidence of the compound's identity, typically through ¹H NMR, LC-MS, and sometimes ¹³C NMR. The spectral data should be consistent with the expected structure of this compound.
-
Regioisomeric Purity: The synthesis of substituted indazoles can sometimes yield regioisomers. It is critical to ensure the absence of other bromo-methyl-indazole isomers, which may have similar physical properties but different reactivity.
-
Residual Solvents: The CoA should specify the levels of any residual solvents from the synthesis and purification process. Solvents like heptane, ethyl acetate, or chloroform can impact reaction performance and are critical to control, especially for scaled-up syntheses.
-
Inorganic Impurities: The presence of residual catalysts (e.g., palladium) or inorganic salts should be minimal.
Supplier Landscape Analysis
A number of chemical suppliers offer this compound, ranging from large global distributors to specialized boutique firms. The choice of supplier should be based on a combination of product quality, documentation, availability, and technical support.
| Supplier | Product Number (Example) | CAS Number | Stated Purity/Notes | Availability of Documentation |
| Sigma-Aldrich (Merck) | Not explicitly listed, but available | 156454-43-2 | Typically provides high-purity reagents.[5] | CoA, SDS readily available online. |
| BLD Pharm | BD140026 | 156454-43-2 | Offers various analytical data like NMR, HPLC, LC-MS.[6] | Detailed analytical information accessible on their website.[6] |
| J&K Scientific | 3034065 | 156454-43-2 | Serves as an intermediate for pharmaceuticals.[3] | CoA and SDS are available.[3] |
| Chem-Impex | 28022 | 156454-43-2 | Notes its use in oncology and neurology research.[2] | Datasheets and technical information available. |
| LEAPChem | LEAP-156454-43-2 | 156454-43-2 | Supplier for research and bulk manufacturing.[7] | Product details provided on request. |
| Sunway Pharm Ltd | CB01940 | 156454-43-2 | Provides aliases and basic detection information.[8] | CoA and NMR data may be available by batch.[8] |
| J&W Pharmlab | JW-156454-43-2 | 156454-43-2 | A US-based company offering bulk inquiry.[9] | Contact for specific batch data. |
| Ningbo Innopharmchem | N/A | 156454-43-2 | Positions the compound as a strategic intermediate.[1] | Contact for details. |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should always conduct their own due diligence before purchasing.
Technical Deep Dive: Synthesis and Potential Impurities
Understanding the synthetic origin of a reagent is critical for anticipating potential impurities. While multiple routes to substituted indazoles exist, a common approach involves the cyclization of a suitably substituted aniline derivative.[10] For this compound, a plausible route starts from 4-bromo-2-methylaniline.
A general synthetic pathway can be visualized as follows:
Caption: A self-validating workflow for incoming quality control of chemical reagents.
Conclusion
This compound is a high-value intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. [2][4]Its successful application depends not only on well-designed synthetic routes but also on the careful selection and verification of commercial sources. By understanding the critical quality attributes, performing due diligence on suppliers, and implementing a simple but effective incoming QC protocol, researchers can mitigate risks associated with reagent quality, ensuring the reliability and reproducibility of their groundbreaking scientific work.
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An In-Depth Technical Guide to the Structural Features and Synthetic Utility of 5-Bromo-7-Methyl-1H-Indazole
Abstract
This technical guide provides a comprehensive analysis of 5-bromo-7-methyl-1H-indazole (CAS No. 156454-43-2), a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will dissect its core structural features, electronic properties, and spectroscopic signature. This document details a robust, representative synthetic protocol and explores the compound's strategic application as a versatile intermediate in drug discovery, with a particular focus on its role as a pharmacophore in the development of protein kinase inhibitors. The methodologies and insights presented herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
The 1H-indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is widely recognized as a "privileged scaffold" in medicinal chemistry. Its rigid conformation and ability to participate in crucial hydrogen bonding interactions allow it to serve as an effective mimic of the purine core, enabling it to bind to the ATP-binding sites of numerous enzymes. This has led to the development of several successful drugs containing the indazole core, including the kinase inhibitors Axitinib and Pazopanib, used in oncology.[1]
This compound emerges as a particularly strategic derivative. The substitution pattern confers a unique combination of properties:
-
The 7-methyl group: This group provides steric bulk and can modulate the compound's solubility and metabolic stability. Its electron-donating nature can also influence the electronics of the ring system.
-
The 5-bromo atom: This is the key functional handle for synthetic diversification. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and efficient exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents at this position.[2]
This guide will illuminate how these structural features are exploited to create novel therapeutic agents.
Core Structural & Physicochemical Profile
The fundamental identity and properties of this compound are summarized below.
Molecular Structure
IUPAC Name: this compound
Chemical Structure:

The molecule's structure is defined by the bicyclic indazole core. The pyrazole ring can exist in two tautomeric forms, 1H and 2H. For unsubstituted indazole, experimental and computational data confirm that the 1H-tautomer is the more stable form in solution, a principle that extends to most substituted derivatives.[3] The bromine atom at C5 and the methyl group at C7 are critical for its chemical reactivity and biological applications.
Physicochemical Data
The key quantitative data for this compound are compiled from various chemical supplier databases and predictive models.
| Property | Value | Reference(s) |
| CAS Number | 156454-43-2 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Off-white to pink/orange-red solid | [1] |
| Melting Point | 180-186 °C (Predicted) | [4] |
| Boiling Point | 346.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.654 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Store at 0-8 °C, sealed in dry conditions | [1][4] |
| SMILES | Cc1cc(Br)cc2c1[nH]nc2 | |
| InChI Key | InChI=1S/C8H7BrN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | [4] |
Anticipated Spectroscopic Signature
-
¹H NMR (400 MHz, DMSO-d₆):
-
N-H Proton: A broad singlet is expected around δ 13.0-13.5 ppm. This proton is acidic and its chemical shift can be solvent-dependent.
-
Aromatic Protons: Two singlets (or very narrowly coupled doublets, J < 1 Hz) are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 (adjacent to the methyl group) would likely appear more upfield (e.g., ~δ 7.3-7.5 ppm) compared to the proton at C6 (adjacent to the bromine), which would be further downfield (e.g., ~δ 7.7-7.9 ppm).
-
CH Proton: A singlet for the C3 proton is expected around δ 8.0-8.2 ppm.
-
Methyl Protons: A sharp singlet for the three methyl protons will appear significantly upfield, around δ 2.4-2.6 ppm.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Aromatic Carbons: Eight distinct signals are expected. The carbon bearing the bromine (C5) would be found around δ 115-120 ppm. The carbon bearing the methyl group (C7) would be around δ 120-125 ppm. The other aromatic carbons (C3, C3a, C4, C6, C7a) would resonate between δ 110-142 ppm.
-
Methyl Carbon: The methyl carbon signal would appear upfield, around δ 15-20 ppm.
-
-
Mass Spectrometry (EI/ESI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak [M]⁺ and the [M+2]⁺ peak will appear with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (m/z 210 and 212).
A Representative Synthetic Route
While multiple synthetic strategies for indazoles exist, a common and reliable method involves the diazotization of a substituted aniline followed by reductive cyclization. The following protocol is a representative, field-proven approach adapted for the synthesis of this compound, starting from the commercially available 5-bromo-2-fluoro-3-methylaniline. The choice of a fluoro-aniline precursor facilitates the cyclization via nucleophilic aromatic substitution.
Detailed Experimental Protocol (Representative)
Objective: To synthesize this compound from 5-bromo-2-fluoro-3-methylaniline.
Materials:
-
5-Bromo-2-fluoro-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Hydrazine hydrate
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-2-fluoro-3-methylaniline (1.0 eq) in a 1:1 mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes post-addition. The reaction progress can be monitored by testing for the absence of starting aniline using TLC.
-
Cyclization: In a separate flask, prepare a solution of hydrazine hydrate (5.0 eq) in water and cool it to 10 °C.
-
Slowly add the cold diazonium salt solution from Step 3 to the hydrazine solution. A vigorous evolution of nitrogen gas may occur. Maintain the temperature below 20 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the intermediate.
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to neutralize any residual acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
-
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing the obtained data with the anticipated signatures described in Section 3.0. Purity should be assessed by HPLC.
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile platform for building more complex molecules with tailored biological activity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C5-bromo substituent is an ideal handle for introducing new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[9][10]
Protocol: General Procedure for Suzuki Coupling
-
To a reaction vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).[9][11]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DME.[9][10]
-
Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and perform a standard aqueous work-up followed by chromatographic purification.
This protocol enables the synthesis of a diverse library of 5-aryl or 5-heteroaryl-7-methyl-1H-indazoles for SAR studies.
Role as a Kinase Inhibitor Pharmacophore
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1][2] Kinase inhibitors typically function by competing with ATP for binding in a conserved pocket. The 1H-indazole scaffold is an excellent "hinge-binder," using its N1-H as a hydrogen bond donor and the N2 atom as a hydrogen bond acceptor to form key interactions with the backbone of the kinase hinge region.[1][12]
The this compound core can be elaborated into a potent kinase inhibitor. The indazole core anchors the molecule in the hinge region, while the C5 position, modified via Suzuki coupling, can be used to introduce moieties that extend into other regions of the ATP pocket to enhance potency and selectivity.[4]
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for modern drug discovery. Its structural rigidity, defined electronic properties, and, most importantly, the synthetically versatile bromine handle at the C5 position make it an invaluable starting point for the development of complex, biologically active molecules. The insights and protocols provided in this guide underscore its utility and are intended to empower researchers to effectively harness its potential in creating the next generation of targeted therapeutics, particularly in the competitive field of kinase inhibition.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Strategic Importance of this compound in Modern Synthesis.
- Butt, G., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7837-7848.
- Bollu, V. S., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 76-92.
- Prajapati, A. S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22191-22216.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Liu, J., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 14(11), 2882-2885. (Supporting Information provides characterization data).
- Yoshida, H., et al. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(19), 3442-3445.
- Kim, S., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(23), 10936-10942.
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Leveraging 5-Bromo-7-Methyl-1H-Indazole in Modern Drug Discovery: A Guide to Therapeutic Potential and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] This guide focuses on 5-Bromo-7-Methyl-1H-Indazole (CAS: 156454-43-2), a strategically functionalized intermediate poised for the development of next-generation therapeutic agents. While direct biological data on this specific precursor is limited, its true value lies in its role as a versatile building block for creating extensive libraries of novel indazole derivatives.[4][5][6] This document provides an in-depth analysis of its synthesis, physicochemical properties, and strategic importance. More critically, it outlines the potential therapeutic applications of its derivatives, with a strong focus on oncology and neurology, by drawing authoritative parallels from structurally related, clinically relevant indazole compounds. We furnish detailed experimental protocols for synthesizing and evaluating derivatives, alongside visual workflows and pathway diagrams to provide a comprehensive, actionable resource for drug discovery professionals.
Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[7] This structural motif is found in numerous compounds with a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and neuroprotective properties.[8][9][10] The success of the indazole scaffold is exemplified by approved drugs like:
-
Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used for renal cell carcinoma.[2][3]
-
Entrectinib: An inhibitor of ALK, ROS1, and TRK, used to treat specific types of solid tumors.[2][11]
The indazole core often serves as an effective bioisostere for the native indole moiety, improving key drug-like properties such as metabolic stability and oral bioavailability.[12] Its rigid structure provides a well-defined vector for substituents, allowing for precise interaction with biological targets, particularly the hinge region of protein kinases.[10]
Part 2: Physicochemical Properties and Synthesis of this compound
Understanding the fundamental characteristics of a starting material is critical for its effective use in multi-step synthesis.
Core Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 156454-43-2 | [4][13] |
| Molecular Formula | C₈H₇BrN₂ | [4][14] |
| Molecular Weight | 211.06 g/mol | [4][14] |
| Appearance | Orange-red solid | [4] |
| Purity | ≥ 96-98% (typical) | [4][5] |
| Storage | Store at 0-8 °C | [4] |
Synthesis Pathway Overview
While multiple synthetic routes to substituted indazoles exist, a common approach involves the cyclization of appropriately substituted anilines.[1][15][16] A representative synthesis for a bromo-methyl-aniline precursor could proceed via diazotization followed by intramolecular cyclization. For example, a general method for producing a similar compound, 5-bromo-1H-indazole, starts from 4-bromo-2-methylaniline, which is treated with acetic anhydride and then isoamyl nitrite to induce cyclization.[15] This highlights a robust and scalable method for accessing the core indazole structure.
Caption: Conceptual workflow for indazole synthesis.
Part 3: Strategic Importance in Drug Design
The true utility of this compound lies in the strategic placement of its functional groups, which serve as versatile handles for chemical elaboration.[5][6]
-
The 5-Bromo Group: This is the key reactive site. The bromine atom is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6] This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) exploration. By varying the substituent at this position, researchers can modulate potency, selectivity, and pharmacokinetic properties.
-
The 7-Methyl Group: This group provides steric influence and can be crucial for orienting the molecule within a target's binding pocket. It can also block potential sites of metabolism, thereby improving the compound's metabolic stability and half-life.
-
The 1H-Indazole Nitrogen: The NH proton can be substituted to further explore the chemical space. Alkylation or arylation at the N1 position can significantly impact binding affinity and cell permeability.
Caption: Derivatization potential of the core molecule.
Part 4: Potential Therapeutic Targets and Applications
By examining the targets of advanced indazole derivatives, we can infer the most promising therapeutic avenues for novel compounds synthesized from this compound.
Oncology: Targeting Protein Kinases
The most significant application of indazole derivatives is in oncology, primarily as protein kinase inhibitors.[9][11] Kinases are crucial nodes in cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[11] Derivatives of this compound are prime candidates for targeting kinases such as:
-
VEGFR/PDGFR: Inhibition of these receptor tyrosine kinases blocks tumor angiogenesis and growth. Axitinib and Pazopanib are clinical benchmarks.[2]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling drives proliferation in various cancers.[9]
-
c-Met: A key driver in metastatic disease.[2]
-
Aurora Kinases: Essential for mitotic progression, their inhibition leads to cell cycle arrest and apoptosis.[9]
Caption: Mechanism of action for indazole-based VEGFR inhibitors.
Neurology and Other Indications
The indazole scaffold has also shown promise in treating neurological disorders and inflammatory conditions.[4][8]
-
Neurodegenerative Disorders: Some derivatives have been investigated for their potential in conditions like Alzheimer's disease, often by targeting kinases involved in neuropathology (e.g., GSK-3β).[8]
-
Anti-inflammatory Activity: The indazole drug Benzydamine is a non-steroidal anti-inflammatory agent (NSAID), demonstrating the scaffold's utility beyond oncology.[17]
Part 5: Experimental Workflows for Derivative Screening
To translate the potential of this compound into tangible drug candidates, a robust and self-validating experimental workflow is essential.
Protocol: Synthesis of a Derivative via Suzuki Coupling
This protocol describes a general method for creating an aryl-substituted derivative at the C5 position, a critical step in SAR exploration.
Objective: To couple a boronic acid or ester with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the phenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. This is critical as palladium catalysts are oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 90-100 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Anti-Proliferative Activity Assessment (MTT Assay)
This colorimetric assay measures cell viability and is a first-line screening method to assess the cytotoxic potential of newly synthesized derivatives.[18]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)[18]
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Test derivative (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium in the plate with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: High-level workflow for hit identification.
Part 6: Future Perspectives and Conclusion
This compound is more than a mere chemical intermediate; it is a launchpad for innovation in therapeutic development. Its strategic design enables chemists to rapidly generate and optimize novel molecular entities with significant potential in oncology, neurology, and beyond.[4][5] The future development of derivatives from this scaffold will likely involve:
-
Structure-Based Design: Using computational docking and X-ray crystallography to guide the synthesis of derivatives with improved target specificity and potency.
-
Fragment-Based Discovery: Employing the indazole core as a foundational fragment to build highly potent inhibitors.[1]
-
PROTAC Development: Using the indazole motif as a warhead for a targeted protein degrader, representing a cutting-edge therapeutic modality.
References
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Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors from 5-bromo-7-methyl-1H-indazole
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and frequent appearance in biologically active compounds.[1][2][3] This bicyclic heterocycle is a bioisostere of indole and adept at forming key interactions within the ATP-binding site of protein kinases, which are critical regulators of cellular signaling often dysregulated in diseases like cancer.[4] The clinical success of indazole-containing drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validates the therapeutic potential of this core structure.[1][3]
Within this class, 5-bromo-7-methyl-1H-indazole emerges as a particularly strategic starting material for the synthesis of novel kinase inhibitors.[5][6][7] Its structure is pre-validated for kinase activity, and the substituents are ideally placed for synthetic diversification:
-
The C5-Bromine atom: Serves as a versatile chemical handle for introducing a wide array of molecular fragments via palladium-catalyzed cross-coupling reactions. This allows for the exploration of different pockets within the kinase active site to enhance potency and selectivity.[4][7]
-
The C7-Methyl group: This small alkyl group can provide crucial steric and electronic effects, influencing the orientation of the inhibitor within the binding pocket and potentially improving selectivity against off-target kinases.[8]
This guide provides a detailed technical overview and validated protocols for leveraging this compound as a platform for the rational design and synthesis of potent and selective kinase inhibitors.
Overall Synthetic Strategy
The core strategy revolves around the functionalization of the this compound scaffold. The primary approach involves palladium-catalyzed cross-coupling reactions at the C5 position to build molecular complexity, followed by optional N-alkylation or N-arylation to modulate physicochemical properties.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Part 1: Synthesis of the this compound Core
While commercially available, understanding the synthesis of the core scaffold is fundamental. A common and effective method involves the diazotization of a substituted aniline followed by an intramolecular cyclization. The following is a plausible protocol adapted from established procedures for similar indazoles.[8]
Protocol 1: Synthesis of this compound
This protocol starts from 2-amino-3-methyl-bromobenzene.
Step 1: Diazotization and Cyclization
-
Reaction Setup: In a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, suspend 2-amino-3-methyl-bromobenzene (1.0 eq) in a solution of 24% hydrochloric acid.
-
Cooling: Cool the suspension to -5 °C to 0 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 0 °C.
-
Stirring: Stir the resulting diazonium salt solution vigorously for 30 minutes at 0 °C.
-
Buffering and Cyclization: Carefully add solid sodium acetate (or a saturated aqueous solution) portion-wise until the pH of the mixture reaches approximately 5. This adjustment facilitates the intramolecular cyclization.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Causality Note: The initial diazotization in strong acid at low temperatures creates a reactive diazonium salt. Subsequent buffering raises the pH, deprotonating the amino group and allowing it to act as an internal nucleophile, attacking the diazonium group to form the indazole ring.
Part 2: Diversification via Palladium-Catalyzed Cross-Coupling
The C5-bromo position is the primary site for introducing diversity. Suzuki-Miyaura and Buchwald-Hartwig reactions are the workhorses for this purpose in kinase inhibitor synthesis.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is exceptionally reliable for installing aryl and heteroaryl moieties, which are critical for establishing interactions in the ATP binding pocket.[9][10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried Schlenk tube or microwave vial, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[9][12]
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).[9]
-
Solvent and Degassing: Add a suitable solvent, typically a mixture like 1,2-dimethoxyethane (DME) or dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Microwave irradiation can significantly shorten reaction times.[12] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | ~85-95 |
| 2 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | ~70-85 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | ~80-90 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | ~88 |
| Table 1: Representative Suzuki-Miyaura coupling reactions. Yields are estimated based on literature for similar substrates.[9] |
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is crucial for introducing amine-containing side chains that can serve as key hydrogen bond donors or acceptors to interact with the hinge region of a kinase.[13]
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.08 eq) to a dried reaction vessel.
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Heating: Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography.
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | ~75-90 |
| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | ~80-95 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | ~70-85 |
| Table 2: Representative Buchwald-Hartwig amination reactions. Yields are estimated based on established procedures. |
Causality Note: The choice of a bulky, electron-rich phosphine ligand (like Xantphos or BINAP) is critical. It promotes the rate-limiting reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.
Part 3: N1-Functionalization of the Indazole Ring
Modification at the N1 position is often used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the inhibitor, such as solubility and cell permeability.
Protocol 4: General N1-Alkylation
-
Reaction Setup: Dissolve the 5-substituted-7-methyl-1H-indazole (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN).
-
Base Addition: Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with extreme care) and stir the mixture at room temperature for 30 minutes to form the indazolide anion.
-
Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, or a more complex alkyl halide, 1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Note on Regioselectivity: Alkylation can sometimes yield a mixture of N1 and N2 isomers.[14] Generally, using a polar aprotic solvent and a strong base favors N1 substitution, but the ratio can depend on the substrate and alkylating agent. Careful characterization (e.g., using ¹H and ¹³C NMR) is essential to confirm the structure.[14]
Part 4: Application Case Study - Synthesis of a Hypothetical PLK4 Inhibitor
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and a target in cancer therapy.[4][15][16] Many PLK4 inhibitors feature an indazole core. The following workflow illustrates how the previously described protocols can be combined to synthesize a potential inhibitor.
Caption: Multi-step synthesis of a hypothetical PLK4 inhibitor.
This synthetic route first installs a pyridine ring, a common hinge-binding motif, at the C5 position via a Suzuki coupling. The subsequent N1-alkylation with a dimethylaminoethyl group introduces a basic handle, which is often used to improve aqueous solubility and facilitate salt formation.
Part 5: In Vitro Kinase Inhibition Assay
After synthesis and purification, the inhibitory activity of the new compounds must be quantified. A luminescence-based kinase assay that measures ATP consumption is a standard high-throughput method.
Protocol 5: General Kinase-Glo® Luminescence Assay
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound from the dilution series.
-
Add the target kinase (e.g., recombinant PLK4) and its specific peptide substrate.
-
Initiate the reaction by adding ATP at a concentration near its Kₘ for the kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The amount of remaining ATP is inversely correlated with kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Inhibitor-A | PLK4 | 15 |
| Inhibitor-B | PLK4 | 250 |
| Staurosporine | PLK4 | 5 |
| Table 3: Example data presentation for in vitro kinase inhibition assays. |
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. ()
- Synthesis of N-Arylindazoles and Benzimidazoles
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz - Shok
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchG
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. ()
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. ()
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ()
- Indazole synthesis - Organic Chemistry Portal. ()
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole - Benchchem. ()
- This compound | 156454-43-2 | Benchchem. ()
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. ()
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole - Benchchem. ()
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. ()
- This compound - Chem-Impex. ()
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- The Strategic Importance of this compound in Modern Synthesis. ()
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing. ()
- Synthesis routes of 5-bromo-1H-indazole - Benchchem. ()
- Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 13. researchgate.net [researchgate.net]
- 14. jmchemsci.com [jmchemsci.com]
- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
protocol for N-alkylation of 5-bromo-7-methyl-1H-indazole
Application Note & Protocol
Topic: Regioselective N-Alkylation of 5-Bromo-7-Methyl-1H-Indazole: A Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-substituted indazoles are privileged scaffolds in modern medicinal chemistry, serving as core components in a multitude of therapeutic agents.[1][2] The specific point of N-alkylation—either at the N1 or N2 position—profoundly influences a molecule's biological activity and pharmacokinetic properties. The versatile building block, this compound, is a key intermediate for creating novel therapeutics, particularly in oncology and neurology.[3] However, its direct alkylation often yields a mixture of N1 and N2 regioisomers, posing significant synthetic and purification challenges.[1][4][5] This guide provides a comprehensive overview of the principles governing regioselectivity in indazole alkylation and presents two distinct, field-proven protocols for the selective synthesis of either the N1- or N2-alkylated derivatives of this compound. By explaining the causality behind experimental choices, this document equips researchers with the tools to predictably access the desired isomer, streamlining drug discovery efforts.
The Scientific Principle: Mastering Regioselectivity
The core challenge in the N-alkylation of indazoles lies in controlling the reaction at one of two nitrogen atoms. This regioselectivity is not random; it is governed by a combination of electronic, steric, and thermodynamic factors that can be manipulated through the careful selection of reaction conditions.
Tautomerism and Thermodynamic Stability
The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer, which possesses a benzenoid aromatic system, is thermodynamically more stable than the quinonoid 2H-tautomer.[1][2][6][7] This inherent stability means that under conditions of thermodynamic equilibrium, the N1-substituted product is often favored.[2][8][9]
The Decisive Role of the Base and Solvent System
The choice of base and solvent is the most critical factor in directing the outcome of the alkylation. Deprotonation of the indazole N-H bond generates an ambident indazolide anion, with negative charge density distributed across both N1 and N2. The subsequent nucleophilic attack on the alkylating agent can occur from either nitrogen.
-
For N1-Selectivity (Thermodynamic Control): The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic, coordinating solvent such as tetrahydrofuran (THF) is a highly effective system for achieving N1-alkylation.[2][4][9][10] It is postulated that the sodium cation (Na⁺) coordinates with the N2 nitrogen, sterically hindering it and electronically favoring the nucleophilic attack from the N1 position.[4][11] This setup often leads to the thermodynamically more stable N1 product.
-
For N2-Selectivity (Kinetic Control): Mitsunobu conditions, which involve triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an alcohol (which serves as the alkyl source), consistently favor the formation of the N2-isomer.[1][2][8][12] This reaction proceeds through a different mechanism that is not reliant on a pre-formed anion, often favoring the kinetically accessible N2 position.
Substituent Effects
While our target molecule is defined, it is crucial to understand that substituents on the indazole ring play a significant role. Electron-withdrawing groups, particularly at the C7 position, can electronically favor N2-alkylation.[4][8][9][10] Conversely, the 7-methyl group in our substrate is electron-donating, which may slightly enhance the N1-selectivity under appropriate conditions.
Caption: Competing pathways for the N-alkylation of indazole.
Experimental Protocols
The following protocols are designed to provide high regioselectivity for the N-alkylation of this compound. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.
Protocol 1: Selective Synthesis of N1-Alkyl-5-bromo-7-methyl-1H-indazole
This protocol is optimized for high N1-regioselectivity using a strong base in THF, leading to the thermodynamically favored product.[9][10][12]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE). Quench any residual NaH carefully with a suitable alcohol (e.g., isopropanol) before aqueous work-up.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M. Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: Selective Synthesis of N2-Alkyl-5-bromo-7-methyl-1H-indazole
This protocol utilizes Mitsunobu conditions, which are known to favor the formation of the kinetically preferred N2-isomer.[1][2][12]
Materials and Reagents:
-
This compound
-
Triphenylphosphine (PPh₃, 1.5-2.0 eq)
-
Desired alcohol (R-OH, 1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD, 40% in toluene) or Diisopropyl azodicarboxylate (DIAD, 1.5-2.0 eq)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
DEAD and DIAD are toxic and potentially explosive. Handle with care in a well-ventilated fume hood and avoid exposure to heat or shock.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), PPh₃ (2.0 eq), and the desired alcohol (2.0 eq) in anhydrous THF (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (2.0 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC or LC-MS.[12] For less reactive alcohols, gentle heating (e.g., to 50 °C) may be required.[1]
-
Work-up: After completion, remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and other byproducts.
-
Initial Purification: Add a minimal amount of a solvent like diethyl ether to the crude residue. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration, although this is not always effective.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic phase with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the residue by flash column chromatography on silica gel to isolate the pure N2-alkylated product.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. research.ucc.ie [research.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of 5-bromo-7-methyl-1H-indazole
Abstract
This application note provides a comprehensive guide to the analytical characterization of 5-bromo-7-methyl-1H-indazole, a key intermediate in pharmaceutical research and development.[1] Detailed, field-proven protocols for purity determination and structural elucidation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. The methodologies are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, adherence to self-validating systems, and is grounded in authoritative scientific principles.
Introduction: The Significance of this compound
This compound is a substituted indazole derivative of significant interest in medicinal chemistry. Its structural motifs are found in a variety of bioactive molecules, including those with potential applications in oncology and neurology.[1] As a critical building block in the synthesis of complex pharmaceutical agents, the purity and structural integrity of this compound must be rigorously established.[1][2] Inaccurate characterization of this intermediate can lead to the formation of impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy.
This application note addresses the critical need for validated analytical methods for this compound.[3][4][5] We will detail the development and application of a reversed-phase HPLC method for purity assessment and an NMR spectroscopic approach for unambiguous structural confirmation.
High-Performance Liquid Chromatography (HPLC) Analysis
The primary objective of the HPLC analysis is to determine the purity of this compound and to identify any potential impurities. A reversed-phase HPLC method is the technique of choice due to the aromatic and moderately hydrophobic nature of the analyte.[6][7]
Rationale for Method Development
The selection of a C18 stationary phase is a common starting point for the separation of aromatic compounds, offering a good balance of retention and selectivity.[8][9] A gradient elution with a mobile phase consisting of acetonitrile and water is employed to ensure the efficient elution of the target compound while also separating it from any potential impurities with different polarities. The use of a UV detector is appropriate as the indazole ring system contains a chromophore that absorbs in the UV region.
dot
Caption: HPLC analytical workflow for this compound.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[10]
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[11]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the identity and substitution pattern of this compound.
Principles of Structural Elucidation by NMR
The chemical structure of this compound dictates a unique set of signals in the NMR spectrum. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns providing information about their electronic environment and spatial relationships. The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their hybridization state.
dot
Caption: Workflow for NMR-based structural elucidation.
NMR Protocol
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | Standard single pulse |
| Spectral Width | -2 to 12 ppm | |
| Number of Scans | 16 | |
| Relaxation Delay | 1 s | |
| ¹³C NMR | Pulse Program | Proton-decoupled |
| Spectral Width | 0 to 200 ppm | |
| Number of Scans | 1024 or more | |
| Relaxation Delay | 2 s |
Data Interpretation:
-
The acquired spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent peak.
-
The chemical shifts (δ), integration values, and coupling constants (J) of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be compared with expected values for the proposed structure. While specific spectral data for this compound is not widely published, data from similar substituted indazoles can provide a basis for comparison.[13][14][15]
Ensuring Data Integrity and Trustworthiness
The reliability of these analytical methods is paramount. Method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[3][4][16] For regulatory submissions, a full validation in accordance with ICH guidelines would be required, encompassing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[4][17] System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system.
The presentation of spectral data should adhere to established standards, such as those proposed by IUPAC, to ensure clarity and facilitate data sharing and reuse.[18][19][20][21][22]
Conclusion
The HPLC and NMR protocols detailed in this application note provide a robust framework for the comprehensive analysis of this compound. Adherence to these methodologies will enable researchers and drug development professionals to confidently assess the purity and confirm the structure of this important pharmaceutical intermediate, thereby ensuring the quality and integrity of their downstream synthetic products.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. PubMed Central.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- FAIR Publishing Guidelines for Spectral Data and Chemical Structures - IUPAC. International Union of Pure and Applied Chemistry.
- Can i use hplc purified sample (liquid) for NMR analysis? ResearchGate.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
- HPLC Sample Preparation. Organomation.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society.
- Guidance for the validation of pharmaceutical quality control analytical methods. NHS.
- Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate.
- Wiley-VCH 2007 - Supporting Information. Wiley Online Library.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ScienceDirect.
- IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
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The Strategic Application of 5-Bromo-7-Methyl-1H-Indazole in Modern Pharmaceutical Synthesis
Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Building Block
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone in contemporary medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its rigid structure and capacity for diverse functionalization have led to its incorporation into a multitude of clinically successful drugs.[3][4] Indazole-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[5] Within this important class of compounds, 5-bromo-7-methyl-1H-indazole has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical agents, especially in the realm of oncology and neurology.[6]
The strategic placement of the bromine atom at the 5-position and the methyl group at the 7-position provides medicinal chemists with a powerful tool for molecular design. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the introduction of a wide array of molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The methyl group at the 7-position can influence the molecule's conformation and metabolic stability, further contributing to its utility in drug design.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a pharmaceutical building block. It provides detailed application notes and protocols for its use in key synthetic transformations, underpinned by mechanistic insights and practical considerations to ensure successful and reproducible outcomes.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 156454-43-2 | [6] |
| Molecular Formula | C₈H₇BrN₂ | [7] |
| Molecular Weight | 211.06 g/mol | [7] |
| Appearance | Orange-red solid | [6] |
| Melting Point | 184-185 °C | [1] |
| Boiling Point | 346.2 °C at 760 mmHg | [1] |
| Density | 1.654 g/cm³ | [1] |
| Flash Point | 163.2 °C | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Respiratory System): May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly sealed container in a cool, dry place.[6] Store locked up.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth. Get medical help.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of kinase inhibitors and other complex drug molecules.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol is a general guideline based on established procedures for similar bromo-indazole substrates and may require optimization for specific aryl/heteroaryl boronic acids.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-methyl-1H-indazole.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[5][9] This reaction is particularly useful for introducing primary and secondary amines to the indazole core, which can act as key hydrogen bond donors or acceptors in interactions with biological targets.
Detailed Protocol for a Representative Buchwald-Hartwig Amination:
This protocol is a general guideline based on established procedures for similar bromo-heterocycles and may require optimization for specific amines.[10]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., cesium carbonate, potassium phosphate) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and the phosphine ligand (0.04 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the base (1.5 equivalents) and the amine (1.2 equivalents).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-7-methyl-1H-indazole derivative.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion
This compound is a highly valuable and strategically important building block in pharmaceutical research and development. Its unique substitution pattern allows for selective functionalization through robust and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in the synthesis of novel and complex drug candidates, particularly in the pursuit of next-generation kinase inhibitors. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutics.
References
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- Patil, S. A., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 27(33), 5558-5604.
- Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1541-1571.
- Buchwald, S. L., et al. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 13(10), 2552–2555.
- Google Patents. (2015). US9163007B2 - 5-substituted indazoles as kinase inhibitors.
- Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
- Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 13(16), 4402–4405.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of this compound in Modern Synthesis.
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(i), 100-141.
- ResearchGate. (2020). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-12.
- Dwivedi, S., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(45), 9927-9932.
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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Application Note & Protocol: Sonogashira Coupling of Bromoindazoles for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of Alkynyl-Indazoles
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Its operational simplicity and tolerance of a wide array of functional groups have cemented its role in the synthesis of complex molecules, particularly within pharmaceutical and materials science.[1][2]
The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile biological activities. The introduction of an alkynyl moiety onto this heterocyclic system via Sonogashira coupling provides a powerful tool for drug discovery.[3][4] This modification not only allows for the extension of the molecular framework but also introduces a synthetically versatile handle for further transformations, such as click chemistry, cyclizations, or reductions, enabling the rapid generation of diverse compound libraries.
This document provides a detailed experimental procedure for the Sonogashira coupling of bromoindazoles, offering field-proven insights into reaction optimization, troubleshooting, and the causal logic behind procedural choices.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[5]
-
Palladium Cycle (The Main Engine):
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the bromoindazole, forming a Pd(II) intermediate.[6][7] This is often the rate-limiting step, particularly for less reactive aryl bromides compared to iodides.[8]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[6][7]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, releasing the final alkynyl-indazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
-
-
Copper Cycle (The Alkyne Activator):
While highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling).[9] In cases where this side reaction is prevalent, a copper-free Sonogashira protocol may be employed, although this often requires specialized ligands or harsher conditions.[10][11]
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Experimental Application & Protocol
This section details a robust, general procedure for the coupling of a generic bromoindazole with a terminal alkyne.
Materials and Reagents
| Component | Example | Purpose & Rationale |
| Aryl Halide | 5-Bromo-1H-indazole | Substrate. Bromides are a good balance of reactivity and stability, though they may require heating.[9] |
| Alkyne | Phenylacetylene | Coupling partner. Ensure it is pure and free of moisture. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pre-catalyst. More air-stable than Pd(PPh₃)₄.[9] Bulky, electron-rich ligands can improve rates for challenging substrates.[5] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne for transmetalation. Use a fresh bottle as quality is critical.[9] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Neutralizes HBr byproduct and facilitates alkyne deprotonation.[9] Can also serve as a solvent.[1] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF), Anhydrous | Reaction medium. Must be thoroughly degassed to prevent catalyst decomposition and Glaser coupling.[9][12] |
| Inert Gas | Argon or Nitrogen | Prevents oxidation of the Pd(0) catalyst and suppresses oxidative homocoupling. |
A Note on Indazole N-H Reactivity: The acidic proton on the indazole nitrogen can sometimes interfere with the reaction or lead to side products. If low yields or complex mixtures are observed, protection of the nitrogen (e.g., with a BOC, SEM, or THP group) prior to coupling is a standard and highly effective strategy.[13]
Step-by-Step Experimental Protocol
Figure 2: General experimental workflow for Sonogashira coupling.
-
Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).
-
Causality: Assembling the solid components first under an inert atmosphere prevents premature degradation of the catalysts. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to handle than Pd(0) sources.[9]
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.
-
Add the amine base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Causality: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) species to inactive Pd(II) and promotes the unwanted Glaser homocoupling of the alkyne, which consumes starting material and complicates purification.[9] A slight excess of the alkyne is used to drive the reaction to completion.
-
-
Reaction Execution and Monitoring:
-
Lower the flask into a pre-heated oil bath (typically 60-100 °C for bromoindazoles).[14]
-
Stir the reaction vigorously. The mixture may turn from a pale yellow to a dark brown or black suspension; this is normal.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the bromoindazole starting material is consumed (typically 2-16 hours).
-
Causality: Bromoindazoles are less reactive than their iodo- counterparts and generally require thermal energy to facilitate the rate-limiting oxidative addition step.[9][14]
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like ethyl acetate or diethyl ether.
-
Filter the suspension through a pad of Celite® to remove the palladium black and other insoluble salts, washing the pad with additional solvent.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The Celite filtration removes heterogeneous catalyst residues. The aqueous washes remove the amine base, halide salts, and residual copper, which is crucial for obtaining a clean product.
-
-
Purification:
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh bottle of Pd catalyst and CuI. Ensure proper storage under inert atmosphere.[9] |
| 2. Insufficient Temperature | For bromoindazoles, temperatures of 80-100 °C may be required. Increase temperature in 10 °C increments.[14] | |
| 3. Oxygen Contamination | Improve degassing technique (e.g., use freeze-pump-thaw cycles instead of bubbling).[9] | |
| Glaser Homocoupling | 1. Oxygen Present | Rigorously exclude air from the reaction. |
| 2. High Copper Loading/Temp | Reduce the amount of CuI. Consider a copper-free protocol with specialized ligands (e.g., SPhos, XPhos).[9][17] | |
| Palladium Black Formation | 1. Impure Reagents/Solvent | Use high-purity, anhydrous, and degassed solvents and reagents.[9] |
| 2. Inappropriate Solvent | Some solvents, like THF, can promote catalyst decomposition at high temperatures. Consider switching to DMF or toluene.[9][15] | |
| Complex Reaction Mixture | 1. Indazole N-H Interference | Protect the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) before performing the coupling.[13] |
Conclusion
The Sonogashira coupling is an indispensable method for synthesizing alkynyl-indazoles, which are high-value intermediates in drug discovery. Success hinges on a mechanistic understanding and careful attention to experimental detail, particularly the quality of the catalysts and the rigorous exclusion of oxygen. By following this detailed protocol and applying the troubleshooting logic provided, researchers can reliably access these important molecular scaffolds and accelerate the development of novel therapeutics.
References
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- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (Source: Reddit) [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (Source: Royal Society of Chemistry) [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (Source: Chemistry LibreTexts) [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.
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- (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
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- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (Source: Semantic Scholar) [Link]
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Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assay Development for 5-Bromo-7-Methyl-1H-Indazole Derivatives
Abstract
The 5-bromo-7-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of novel therapeutics, particularly in oncology.[1][2][3] Derivatives of this compound have shown promise as potent inhibitors of specific cellular pathways, often targeting protein kinases that are dysregulated in cancer.[2][4] The effective evaluation and validation of these derivatives require a systematic and robust suite of cell-based assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of this compound derivatives. We detail the causality behind experimental choices, provide field-proven protocols for key assays—from initial cytotoxicity screening to mechanistic elucidation and target validation—and offer guidance on data interpretation, ensuring a self-validating and rigorous evaluation workflow.
Foundational Concepts: Targeting Kinase-Driven Signaling Pathways
Indazole derivatives frequently function as competitive inhibitors at the ATP-binding site of protein kinases, a major class of enzymes that regulate a vast number of cellular processes.[4][5] In many cancers, receptor tyrosine kinases (RTKs) are constitutively active, driving uncontrolled cell proliferation, survival, and angiogenesis. Therefore, a primary strategy in modern oncology is the inhibition of these RTK signaling cascades.[4]
The Rationale: Before embarking on cell-based assays, it is crucial to understand the biological context. A novel derivative of this compound is likely designed to interrupt a specific signaling pathway. The diagram below illustrates a generalized RTK signaling cascade, highlighting the point of intervention for a putative kinase inhibitor. By inhibiting the kinase, the compound prevents the phosphorylation and activation of downstream effector proteins, thereby blocking the signals that lead to cancer cell proliferation and survival.[6]
Protocol 2.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. [7]In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells. [8][9] Materials:
-
Human cancer cell line(s) of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized) [7]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570-590 nm [7] Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [9]Incubate for 4 hours at 37°C. [10]5. Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [10]6. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [7][8]Read the absorbance at 590 nm. A reference wavelength of >650 nm can be used to subtract background noise. 7. Data Analysis: Subtract the absorbance of the media-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2.2: BrdU Assay for Cell Proliferation
Principle: The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis. [11]BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. [12]This incorporated BrdU is then detected using a specific anti-BrdU antibody, providing a quantitative measure of cell proliferation. [11] Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, TMB substrate, and stop solution)
-
Cancer cells and 96-well plates as described for the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
BrdU Labeling: After the compound incubation period, add the BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C. [13][14]The optimal time may vary depending on the cell line's doubling time. 3. Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU to the antibody. [13]4. Antibody Incubation: Remove the fixing solution. Add 100 µL of the diluted anti-BrdU antibody solution to each well. Incubate for 1 hour at room temperature. [13]5. Washing and Secondary Antibody: Wash the wells three times with wash buffer. Add 100 µL of the HRP-labeled secondary antibody solution and incubate for 1 hour at room temperature. [13]6. Substrate Addition and Reading: Wash the wells three times. Add 100 µL of TMB substrate and incubate until color develops (5-30 minutes). Add 100 µL of stop solution. [13]Immediately read the absorbance at 450 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
| Compound | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial | 0.021 [4] |
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial | 0.008 [4] |
| Hypothetical Derivative A | Putative RTK | A549 | Lung Cancer | Experimental Value |
| Hypothetical Derivative B | Putative RTK | MCF-7 | Breast Cancer | Experimental Value |
Mechanistic Elucidation: Investigating the Mode of Cell Death
Once a compound shows anti-proliferative activity, the next crucial step is to determine the mechanism. Does it induce programmed cell death (apoptosis), or does it cause cells to arrest at a particular phase of the cell cycle?
Protocol 3.1: Apoptosis Assay by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface. [15][16]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. [15][17]Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. [15]It can only enter late apoptotic or necrotic cells where membrane integrity is lost. [15] Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the indazole derivative at the desired concentration (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control and an untreated control.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. Centrifuge at ~500 x g for 5 minutes. [8]3. Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. 4. Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample. [17]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the 100 µL cell suspension. Gently mix.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark. [16][17]7. Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. [17]Analyze immediately by flow cytometry.
-
Data Analysis:
-
Annexin V (-) / PI (-): Viable, healthy cells. * Annexin V (+) / PI (-): Cells in early apoptosis. * Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
Protocol 3.2: Cell Cycle Analysis by PI Staining
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). [18]Cells are fixed with ethanol to permeabilize their membranes, allowing the fluorescent dye Propidium Iodide (PI) to enter and bind stoichiometrically to DNA. [18]The fluorescence intensity of a cell is therefore directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1. [19]RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results. [18][19] Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)
-
Cold 1X PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A) [19]* Flow cytometer
Procedure:
-
Cell Preparation and Harvest: Treat and harvest cells as described in the apoptosis assay (step 1 & 2).
-
Washing: Wash the cell pellet with 5 mL of cold 1X PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [20]4. Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Samples can be stored for several weeks at this stage. [20]5. Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer. [19]6. Incubation: Incubate for 30 minutes at room temperature, protected from light. [21]7. Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the G0/G1 and G2/M peaks clearly. [19]8. Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Target Validation: Confirming Effects on Signaling Pathways
The final and most specific step is to confirm that the indazole derivative inhibits its intended target within the cell. For a kinase inhibitor, this involves demonstrating a reduction in the phosphorylation of its downstream substrates.
Protocol 4.1: Western Blotting for Signaling Pathway Modulation
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. To validate a kinase inhibitor, antibodies that specifically recognize the phosphorylated form of a downstream protein (e.g., phospho-Akt, phospho-ERK) are used. A reduction in the signal from the phospho-specific antibody in treated cells indicates successful kinase inhibition. [6] Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
Nitrocellulose or PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 30-60 minutes) to observe direct effects on signaling. Wash cells with ice-cold PBS and lyse by adding 1X SDS sample buffer or RIPA buffer. [22]Scrape the cells, collect the lysate, and sonicate to shear DNA. [22]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [22]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding. [22]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. [6][23]7. Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [6]8. Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal. [6]9. Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition. [6]
Summary and Data Integration
By systematically applying this suite of assays, researchers can build a comprehensive biological profile for each this compound derivative. The integrated data provides a clear path from initial hit identification to mechanistic understanding and target validation.
| Assay | Parameter Measured | Favorable Outcome for an Anti-Cancer Agent |
| MTT / BrdU | Cell Viability / Proliferation | Low IC50 value, indicating high potency. |
| Annexin V / PI | Apoptosis Induction | Significant increase in Annexin V positive cells. |
| Cell Cycle Analysis | Cell Cycle Distribution | Arrest at a specific phase (e.g., G2/M), preventing mitosis. |
| Western Blot | Protein Phosphorylation | Decreased phosphorylation of target kinase's downstream substrate. |
By employing these standardized cellular assays and comparing the results to established benchmarks, researchers can effectively validate the biological activity of novel derivatives synthesized from this compound, paving the way for the development of the next generation of targeted therapies. [4]
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- Lakshmanan, I., Batra, S. K., & Krishn, S. R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay.
- Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
- Goueli, S. A., et al. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- University of Washington. (n.d.). Protocol for BrdU Labeling of Proliferating Cells.
- BPS Bioscience. (n.d.). Luminescent Assay Kits.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
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- University of Leicester. (n.d.). Cell Cycle Tutorial.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of this compound in Modern Synthesis.
- National Institutes of Health. (n.d.). Identification of Novel Activators of Constitutive Androstane Receptor from FDA-approved Drugs by Integrated Computational and Biological Approaches.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Dekeyser, J. G., et al. (2019). Constitutive androstane receptor 1 is constitutively bound to chromatin and 'primed' for transactivation in hepatocytes. PMC.
- Al-Ostoot, F. H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
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Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Bromo-7-Methyl-1H-Indazole Derivatives
Introduction: The Significance of Indazoles and the Advent of Microwave Synthesis
Indazoles, bicyclic heterocyclic compounds composed of a benzene and a pyrazole ring, represent a privileged scaffold in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3] Specifically, 5-bromo-7-methyl-1H-indazole is a key intermediate in the synthesis of various bioactive molecules, with its bromine and methyl substituents offering sites for further chemical modification to develop novel therapeutic agents.[4]
Traditional methods for synthesizing indazole derivatives often involve lengthy reaction times and can result in lower yields.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a greener, more efficient alternative.[6][7] Microwave chemistry utilizes dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture, dramatically reducing reaction times from hours to minutes, increasing product yields, and minimizing the formation of byproducts.[6][8] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[6]
These application notes provide a detailed protocol for the synthesis of this compound derivatives, leveraging the advantages of microwave irradiation to facilitate a rapid and efficient reaction process.
Reaction Mechanism and Rationale
The synthesis of the 1H-indazole core typically involves the cyclization of a suitably substituted phenylhydrazine or a related precursor. In the context of this compound, a common synthetic route involves the reaction of a substituted 2-halobenzaldehyde with hydrazine.[9] The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the indazole ring.
Microwave irradiation significantly accelerates this process. The high polarity of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid heating and a substantial increase in the reaction rate.[6] This rapid and uniform heating minimizes the formation of side products that can occur with conventional heating methods.[7]
Experimental Protocol: Microwave-Assisted Synthesis of a this compound Derivative
This protocol outlines a general procedure for the synthesis of a representative this compound derivative. Researchers should optimize the reaction conditions for their specific substrate.
Safety Precautions: Microwave-assisted organic synthesis involves high temperatures and pressures.[10] All reactions should be conducted in a dedicated laboratory microwave reactor equipped with appropriate temperature and pressure sensors. Always consult the Material Safety Data Sheet (MSDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
2-Fluoro-5-bromo-3-methylbenzaldehyde (Starting Material)
-
Hydrazine hydrate (Reagent)
-
Ethanol (Solvent)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor
Step-by-Step Procedure
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-fluoro-5-bromo-3-methylbenzaldehyde (1.0 mmol).
-
Solvent and Reagent Addition: Add ethanol (3 mL) to the vial, followed by the dropwise addition of hydrazine hydrate (2.0 mmol).
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50 °C) before carefully opening it in a well-ventilated fume hood.
-
Workup and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.[11]
-
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Data Presentation: Comparative Analysis
The following table illustrates the significant advantages of microwave-assisted synthesis over conventional heating methods for the synthesis of a hypothetical this compound derivative.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 6 hours | 10 - 15 minutes |
| Typical Yield | 65 - 75% | 85 - 95% |
| Energy Consumption | High | Low[8] |
| Byproduct Formation | Moderate | Minimal[7] |
Visualizing the Workflow and Reaction
To further clarify the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: General reaction scheme for the synthesis.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the preparation of this compound derivatives.[6][8] This technique significantly reduces reaction times and improves yields compared to conventional methods, making it an invaluable tool for researchers in drug discovery and development.[7][12] The protocol and data presented herein provide a solid foundation for the successful application of microwave chemistry in the synthesis of this important class of heterocyclic compounds.
References
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- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Organic & Inorganic Au.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry-Section A.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). ResearchGate.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). Current Pharmaceutical Design.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2022). ResearchGate.
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Application Notes and Protocols for 5-Bromo-7-Methyl-1H-Indazole in Oncology Research
Introduction: The Strategic Importance of the Indazole Scaffold in Oncology
The indazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous clinically evaluated and approved therapeutic agents.[1][2][3][4] Within the landscape of oncology research, indazole derivatives have garnered significant attention for their potent and often selective inhibitory activity against key protein kinases that drive tumor proliferation, survival, and angiogenesis.[5][6] 5-Bromo-7-methyl-1H-indazole (CAS No. 156454-43-2) has emerged as a critical building block in the synthesis of these next-generation targeted therapies.[7][8][9]
This technical guide provides an in-depth exploration of the application of this compound in oncology drug discovery. It is designed for researchers, medicinal chemists, and drug development professionals. Rather than focusing on the direct biological activity of this compound, which is primarily a synthetic intermediate, we will delve into its strategic utility in creating novel kinase inhibitors and provide detailed protocols for evaluating the efficacy of its derivatives.[7][8][10] The bromine atom at the 5-position and the methyl group at the 7-position offer strategic points for chemical modification, making it an invaluable tool for structure-activity relationship (SAR) studies.[9][10]
Strategic Utility in Kinase Inhibitor Synthesis
The primary application of this compound in oncology is as a precursor for the development of potent kinase inhibitors.[7][8] The indazole ring system is a bioisostere for purines, enabling it to effectively compete for the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This facilitates the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.
Caption: Synthetic workflow utilizing this compound.
Mechanism of Action of Indazole-Based Kinase Inhibitors
Many indazole derivatives synthesized from this compound function as competitive inhibitors at the ATP-binding site of protein kinases.[5] A common therapeutic strategy in oncology is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival.[5] Aberrant activation of RTKs is a hallmark of many cancers. Indazole-based inhibitors can block the phosphorylation cascade initiated by these receptors, thereby attenuating downstream signaling and inhibiting tumor growth.
Caption: Generalized RTK signaling pathway and point of intervention.
Experimental Protocols for Evaluating Derivatives
The following protocols are foundational for assessing the anti-cancer properties of novel compounds synthesized from this compound.
Protocol 1: Anti-Proliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[2][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[5]
-
96-well cell culture plates.
-
Indazole derivatives (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[5]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor like Pazopanib or Axitinib).[2][5][6] Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Target Engagement and Pathway Modulation (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be employed to assess whether an indazole derivative is inhibiting the phosphorylation of its target kinase and downstream effectors.[5]
Materials:
-
6-well plates.
-
Indazole derivatives.
-
Cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-RTK, anti-total-RTK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.[5]
-
Enhanced chemiluminescence (ECL) substrate.[5]
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the indazole derivatives for a specified time (e.g., 2-24 hours).[5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer. Collect the cell lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels to assess the inhibitory effect of the compounds. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.[5]
Quantitative Data from Indazole Derivatives
To provide context for the expected efficacy of novel compounds derived from this compound, the following table summarizes the anti-proliferative activity of several published indazole-based compounds. This data serves as a benchmark for validating the potency of newly synthesized molecules.
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 2f | Not specified | 4T1 | Breast Cancer | 0.23 | [1][11] |
| MCF-7 | Breast Cancer | 0.31 | [5] | ||
| A549 | Lung Cancer | 1.15 | [1][5] | ||
| HepG2 | Liver Cancer | 0.86 | [5] | ||
| HCT116 | Colon Cancer | 0.42 | [5] | ||
| Compound 6o | Not specified | K562 | Myeloid Leukemia | 5.15 | [4][5] |
| PC-3 | Prostate Cancer | 25.4 | [4][5] | ||
| Compound C05 | PLK4 | IMR-32 | Neuroblastoma | 0.948 | [12] |
| MCF-7 | Breast Cancer | 0.979 | [12] | ||
| H460 | Lung Cancer | 1.679 | [12] | ||
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 | [5][6] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 | [5][6] |
Conclusion
This compound is a high-value intermediate for the synthesis of novel indazole-based therapeutics in oncology. Its strategic utility lies in the versatility of its bromine handle, which enables extensive derivatization and the systematic exploration of structure-activity relationships. By employing the standardized cellular assays detailed in this guide, researchers can effectively validate the biological activity of novel derivatives, paving the way for the development of the next generation of targeted anti-cancer therapies.
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The Strategic Application of 5-Bromo-7-Methyl-1H-Indazole in the Discovery of Novel Neurological Therapeutics: A Guide for Researchers
Introduction: The Indazole Scaffold as a Privileged Structure in Neurology
In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets.[1][2] This versatility is particularly pronounced in the field of neurology, where indazole derivatives have shown significant promise in addressing complex multifactorial diseases such as Alzheimer's, Parkinson's, and other neurodegenerative disorders.[3] The unique electronic and structural properties of the indazole nucleus allow it to serve as an effective bioisostere for endogenous ligands and to engage in key interactions within the active sites of neurologically relevant enzymes.[4]
5-Bromo-7-methyl-1H-indazole is a key heterocyclic building block that offers medicinal chemists a strategic entry point for creating novel indazole-based drug candidates.[5][6] Its structure is primed for chemical modification, particularly at the bromine-substituted 5-position, which provides a versatile handle for introducing diverse chemical moieties through cross-coupling reactions.[6] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the strategic use of this compound in neurology drug discovery, complete with detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation.
The Rationale for Targeting Key Neurological Pathways with Indazole Derivatives
The therapeutic potential of indazole derivatives in neurology stems from their ability to modulate the activity of key proteins implicated in the pathophysiology of neurodegenerative diseases.[3] Two of the most critical targets are Glycogen Synth-ase Kinase 3β (GSK-3β) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).
GSK-3β: This serine/threonine kinase is a central player in a multitude of cellular processes, and its dysregulation is strongly linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, as well as to inflammatory pathways and neuronal apoptosis.[3] BACE1: As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, BACE1 is a prime therapeutic target for disease-modifying therapies.[7]
The indazole scaffold has proven to be an effective pharmacophore for the design of inhibitors targeting these and other neurologically relevant proteins.[3]
Part 1: Synthesis of a 5-Substituted-7-Methyl-1H-Indazole Derivative Library
The bromine atom at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, creating a diverse library of compounds for screening.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted-7-methyl-1H-indazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Screening of the Derivative Library
A. Primary Screening: Enzyme Inhibition Assays
The initial screening of the synthesized library should focus on the primary molecular targets. Commercially available kits provide a robust and high-throughput method for determining the inhibitory activity of compounds against GSK-3β and BACE1.
Protocol: GSK-3β Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
Enzyme Addition: Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2.5 µL of this mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes, ensuring the reaction is within the linear range.
-
Signal Detection (e.g., using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: BACE1 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted for a 96-well plate format.
-
Compound Preparation: Dissolve the test compounds in an appropriate solvent (e.g., DMSO) and then dilute to the desired test concentration with BACE1 Assay Buffer.
-
Reaction Setup: To each well, add the test compound, BACE1 Assay Buffer, and active BACE1 enzyme. Include an enzyme control (no inhibitor) and an inhibitor control (a known BACE1 inhibitor).
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add the BACE1 substrate to each well.
-
Data Acquisition: Measure the fluorescence intensity (Ex/Em = 345/500 nm) in kinetic mode for 5-60 minutes at 37°C.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
B. Secondary Screening: Cellular Neuroprotection Assay
Compounds that demonstrate significant activity in the primary enzyme assays should be further evaluated in a cell-based model to assess their neuroprotective potential. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative processes. [8] Protocol: Neuroprotection against Amyloid-β Induced Toxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) and differentiate them into a neuronal phenotype using retinoic acid.
-
Compound Treatment: Seed the differentiated SH-SY5Y cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Induce neurotoxicity by adding a solution of aggregated amyloid-β₁₋₄₂ peptides (e.g., 2.5 µM) to the cell cultures. Include a vehicle control (no amyloid-β) and a positive control (amyloid-β alone).
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent cell viability for each treatment condition relative to the vehicle control. Determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
Representative Data and Benchmarking
While specific biological data for this compound is not publicly available, the following table provides representative IC₅₀ values for other indazole derivatives against relevant neurological targets and in cellular assays. This data serves as a benchmark for what might be expected from a successful drug discovery campaign utilizing the this compound scaffold.
| Compound Class | Target/Assay | Cell Line | IC₅₀ / Activity | Reference |
| Indazole Derivative | GSK-3β | - | Potent Inhibition | [3] |
| Substituted Indazole | BACE1 | - | Significant Inhibition | [7] |
| 6-Hydroxy-1H-indazole | Neuroprotection | MPTP Mouse Model | Alleviated behavioral damage | |
| Indazole-based PLK4 Inhibitor | Proliferation | IMR-32 (Neuroblastoma) | IC₅₀ = 0.948 µM |
Conclusion and Future Directions
This compound represents a valuable and strategically important starting material for the discovery of novel therapeutics for neurological disorders. Its versatile chemistry allows for the creation of diverse compound libraries, and the established importance of the indazole scaffold against key neurological targets provides a strong rationale for its use. By following a systematic workflow of synthesis, in vitro screening, and cellular assays, researchers can effectively leverage this compound to identify and optimize new drug candidates with the potential to address the significant unmet medical need in neurodegenerative diseases. Promising lead compounds identified through this process would then advance to more complex in vivo models of neurodegeneration to evaluate their efficacy and safety in a whole-organism context.
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Synthesis of Indazole-Based Antimicrobial Agents: Application Notes and Protocols
Introduction: The Rising Prominence of the Indazole Scaffold in Antimicrobial Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from the indazole core's ability to engage in various biological interactions, often serving as a bioisostere for native structures like indole.[1] The growing threat of antimicrobial resistance has catalyzed the exploration of novel chemical entities, and the adaptability of the indazole framework makes it a fertile ground for the development of next-generation antimicrobial agents.
This technical guide provides an in-depth exploration of the synthesis of indazole-based antimicrobial agents, intended for researchers, scientists, and drug development professionals. We will delve into key synthetic strategies, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated, and all quantitative data will be presented in a structured format for ease of comparison.
Key Synthetic Strategies for Indazole Core Formation
The construction of the indazole ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we will focus on two widely employed and versatile strategies: the Davis-Beirut reaction and the Cadogan-Sundberg indole synthesis, followed by a discussion on postsynthetic modifications to build antimicrobial pharmacophores.
Synthesis of 3-Substituted-1H-indazoles via Nitrosation of Indoles
A general and efficient method for accessing 1H-indazole-3-carboxaldehydes, which are key intermediates for a variety of 3-substituted indazoles, involves the nitrosation of indoles.[1] This reaction proceeds under mild acidic conditions and is applicable to both electron-rich and electron-deficient indoles.
Protocol 1: Synthesis of 1H-indazole-3-carboxaldehyde from Indole [1]
Causality and Experimental Choices: This protocol leverages the reactivity of the indole C3 position towards nitrosation. The subsequent rearrangement and ring closure are facilitated by a slightly acidic environment, which protonates the intermediate oxime, initiating the ring-opening and closing cascade. The slow addition of acid is crucial to control the reaction rate and prevent side reactions, particularly with electron-rich indoles.
Materials:
-
Indole (1 equivalent)
-
Sodium nitrite (NaNO₂) (1.5 equivalents)
-
Acetic acid
-
Water
-
Ice bath
Procedure:
-
Dissolve the indole in a mixture of acetic acid and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to the cooled indole solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
The crude 1H-indazole-3-carboxaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Palladium-Catalyzed Synthesis of N-Arylindazoles
The introduction of substituents on the indazole nitrogen atoms is a common strategy to modulate the biological activity of these compounds. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of N-arylindazoles.
Protocol 2: Palladium-Catalyzed N-Arylation of Indazole [4]
Causality and Experimental Choices: This protocol utilizes a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the coupling between the indazole nitrogen and an aryl halide. The base (e.g., NaHCO₃) is essential to deprotonate the indazole, generating the nucleophilic indazolide anion. The choice of solvent (e.g., DMF) is critical for solubilizing the reactants and facilitating the catalytic cycle. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition.
Materials:
-
Indazole (1 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the indazole, aryl halide, Pd(PPh₃)₄, and NaHCO₃.
-
Add anhydrous DMF and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80 °C and maintain this temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Building Antimicrobial Pharmacophores: The Indazole-Benzimidazole Hybrids
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. Indazole-benzimidazole hybrids have shown promising antimicrobial activities.[2]
Protocol 3: Synthesis of Indazole-Benzimidazole Hybrids [2]
Causality and Experimental Choices: This multi-step synthesis involves the initial preparation of a key intermediate, which is then coupled with a benzimidazole moiety. The choice of reagents and reaction conditions at each step is tailored to achieve the desired transformation efficiently and with good yields.
Step 1: Synthesis of the Precursor (Illustrative Example)
This step would typically involve the synthesis of a functionalized indazole, for instance, a 6-nitroindazole, which can be prepared through established nitration procedures.
Step 2: Coupling with a Mercaptobenzimidazole
-
To a solution of the functionalized indazole (e.g., 6-nitroindazole) and a 2-mercaptobenzimidazole derivative in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and a dihaloalkane (e.g., 1,3-dibromopropane).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Workflows
Caption: Mechanism of action of indazole-based DNA gyrase inhibitors.
Indazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function and ultimately leading to bacterial cell death. [5]This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit, suggesting that indazole-based inhibitors may be effective against fluoroquinolone-resistant strains.
Conclusion and Future Perspectives
The indazole scaffold represents a highly promising platform for the discovery and development of novel antimicrobial agents. The synthetic versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of antimicrobial activity and pharmacokinetic properties. The identification of DNA gyrase as a key molecular target provides a rational basis for the design of new and more potent indazole derivatives. Future research in this area will likely focus on the exploration of novel synthetic methodologies to access diverse chemical space, the elucidation of structure-activity relationships through computational and experimental approaches, and the investigation of other potential biological targets to combat the growing challenge of antimicrobial resistance.
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming regioselectivity issues in indazole synthesis
Technical Support Center: Indazole Synthesis
From the Office of the Senior Application Scientist
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole chemistry. The indazole scaffold is a cornerstone in modern drug discovery, but its synthesis is frequently plagued by issues of regioselectivity, particularly concerning substitution at the N1 and N2 positions. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of regioselectivity issues in indazole functionalization?
A1: The core challenge lies in the ambident nucleophilic nature of the indazole ring. The pyrazole moiety contains two nitrogen atoms, N1 and N2, both of which can be functionalized (e.g., alkylated, acylated, arylated). Deprotonation of 1H-indazole generates a mesomeric anion where the negative charge is delocalized across both nitrogen atoms. Consequently, reaction with an electrophile can lead to a mixture of N1 and N2 regioisomers, making selective synthesis a significant hurdle.[1]
Q2: Is the 1H- or 2H-indazole tautomer more stable?
A2: The 1H-indazole tautomer, which features a benzenoid aromatic system, is generally considered to be more thermodynamically stable than the 2H-tautomer with its quinonoid structure.[2][3][4] This thermodynamic preference is a critical factor that can be exploited to control regioselectivity. Reactions that are allowed to reach thermodynamic equilibrium will typically favor the N1-substituted product.[3][5]
Q3: What is the difference between kinetic and thermodynamic control in this context?
A3:
-
Kinetic Control: The kinetically favored product is the one that is formed the fastest. In many indazole alkylations, the N2 position is more sterically accessible and can be more nucleophilic, leading to the N2-isomer being the initial, or kinetic, product.[6] These reactions are typically run at lower temperatures for shorter durations to prevent isomerization.
-
Thermodynamic Control: The thermodynamically favored product is the most stable product. As mentioned, the N1-isomer is generally more stable.[3][4] Under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times, or the presence of a reversible process), the initially formed kinetic N2-product can isomerize to the more stable N1-product.[5][7]
Q4: How can I reliably distinguish between my N1 and N2-substituted indazole isomers?
A4: Unambiguous characterization is crucial and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D techniques.
-
HMBC (Heteronuclear Multiple Bond Correlation): For an N1-substituted indazole, you will observe a 3-bond correlation (³J) between the protons of the substituent (e.g., the α-CH₂) and the C7a carbon of the indazole ring. For an N2-substituted isomer, this correlation is absent; instead, a correlation to the C3 carbon is typically observed.[3]
-
NOE (Nuclear Overhauser Effect): For an N1-substituted indazole, an NOE can often be observed between the protons of the substituent and the proton at the C7 position of the indazole ring.
Troubleshooting Guide 1: Selective Synthesis of N1-Alkyl Indazoles
Scenario: "My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers, with the N2 product often predominating. How can I selectively obtain the N1 isomer?"
Analysis of the Problem
This is a classic regioselectivity challenge. Obtaining a mixture indicates that the reaction conditions do not sufficiently differentiate between the two nucleophilic nitrogen centers. A predominance of the N2 isomer suggests the reaction is under kinetic control. To favor the N1 isomer, you must shift the reaction conditions to favor thermodynamic control or use a system that intrinsically directs the electrophile to the N1 position.
Solution: The Sodium Hydride/THF Method
A robust and widely-cited method for achieving high N1 selectivity involves the use of sodium hydride (NaH) as the base in a relatively non-polar aprotic solvent like tetrahydrofuran (THF).[3][5][8]
Causality Behind the Selectivity: The high N1 selectivity is attributed to a chelation-controlled mechanism. In a solvent like THF, the sodium cation (Na⁺) forms a tight ion pair with the indazolide anion. For indazoles with a C3 substituent containing a Lewis basic atom (like the oxygen of an ester or carboxamide), the Na⁺ ion is believed to coordinate to both the N2 nitrogen and the C3 substituent. This coordination effectively blocks the N2 position sterically and electronically, directing the incoming alkylating agent exclusively to the N1 position.[3][4] In contrast, using highly polar aprotic solvents like DMF solvates the cation more effectively, leading to a "freer" anion and a loss of regioselectivity.[1][3]
Caption: Workflow for selective N1-alkylation via Na⁺ chelation.
Protocol 1: General Procedure for N1-Selective Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a suspension.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) neat or as a solution in anhydrous THF.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 50 °C) as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide 2: Selective Synthesis of N2-Alkyl Indazoles
Scenario: "My goal is the N2-alkylated indazole, but my reactions consistently favor the thermodynamically more stable N1 isomer. How can I reverse this selectivity?"
Analysis of the Problem
This situation requires suppressing the formation of the thermodynamic N1 product and favoring the kinetic N2 product. This can be achieved by using reaction conditions that are irreversible and kinetically fast, or by employing a synthetic strategy that bypasses the direct alkylation of an indazole anion altogether.
Solution 1: Acid-Catalyzed N2-Alkylation
Recent methodologies have shown that highly selective N2-alkylation can be achieved under acidic conditions, particularly using trifluoromethanesulfonic acid (TfOH) as a catalyst with specific alkylating agents like diazo compounds or 2,2,2-trichloroacetimidates.[9][10]
Causality Behind the Selectivity: The proposed mechanism under acidic conditions is fundamentally different from base-mediated alkylations.[9] The alkylating agent (e.g., trichloroacetimidate) is first activated by protonation. The neutral 1H-indazole then acts as the nucleophile. The transition state for nucleophilic attack from the N2 position is significantly lower in energy than the transition state for attack from N1. This energetic preference is the origin of the high N2 selectivity. This method avoids the formation of the ambident indazolide anion, thus circumventing the typical N1/N2 competition.[9]
Protocol 2: General Procedure for N2-Selective Alkylation with Trichloroacetimidates
-
Preparation: To a flask containing the 1H-indazole (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq), add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acid Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, ~10-20 mol%) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction & Purification: Extract with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to isolate the N2-alkylated product.
Solution 2: De Novo Synthesis via Cadogan or Davis-Beirut Reactions
When direct alkylation proves difficult, constructing the N2-substituted indazole ring from acyclic precursors is a powerful alternative.
-
Condensation-Cadogan Reductive Cyclization: This one-pot method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (aromatic or aliphatic) to form an imine. Subsequent reductive cyclization, often using a phosphine reductant like P(n-Bu)₃, yields the 2H-indazole directly and with absolute regioselectivity.[11]
-
Davis-Beirut Reaction: This reaction provides robust access to 2H-indazoles from o-nitrobenzylamines or related precursors under basic or, more recently, photochemical/acidic conditions.[12][13][14][15] The key step is an intramolecular N-N bond formation from a nitroso-imine intermediate.[16]
Caption: Decision tree for selecting an indazole synthesis strategy.
Summary of Conditions vs. Regioselectivity
| Method | Key Reagents | Solvent | Control Type | Typical Outcome |
| N1-Selective Alkylation | NaH, Alkyl Halide | THF | Thermodynamic / Chelation | High N1-selectivity (>95:5)[3][8] |
| Standard Alkylation | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | Mixed | Poor selectivity, often mixtures[1] |
| N2-Selective Alkylation | TfOH, Trichloroacetimidate | CH₂Cl₂ | Kinetic | High N2-selectivity (>99:1)[9] |
| N2-Selective Alkylation | TfOH, Diazo Compound | CH₂Cl₂ | Kinetic | High N2-selectivity (>99:1)[10] |
| N2 De Novo Synthesis | o-nitrobenzaldehyde, Amine, P(n-Bu)₃ | i-PrOH | N/A (Construction) | Exclusively N2-substituted[11] |
References
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
- Regioselectivity issues in the functionalization of indazoles. Benchchem.
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Development of a selective and scalable N1-indazole alkylation. PMC.
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
- Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH.
- Synthesis of N‐1 functionalized alkyl indazoles. Part A shows synthesis.... ResearchGate.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Photo- and Electro-chemical Strategies for Indazole Synthesis. ResearchGate.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.org.
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
- Indazole synthesis. Organic Chemistry Portal.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Davis–Beirut reaction. Wikipedia.
- Photochemical Conversion of Indazoles into Benzimidazoles. PubMed.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH.
- Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 15. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 5-bromo-7-methyl-1H-indazole
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with robust, field-proven strategies for the purification of 5-bromo-7-methyl-1H-indazole. Achieving high purity of this key intermediate is critical for reproducible downstream applications, particularly in medicinal chemistry and pharmaceutical development where it serves as a vital building block.[1][2] This document moves beyond simple protocols to explain the rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common indazole synthesis methodologies, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like substituted o-toluidine or 2-halobenzaldehydes.[3]
-
Regioisomers: Indazole synthesis can sometimes yield isomeric byproducts, such as the 2H-indazole tautomer or other positional isomers depending on the cyclization strategy.[4][5] The 1H-tautomer is generally the more thermodynamically stable form.[6]
-
Reaction Intermediates: Incomplete cyclization or side reactions can lead to impurities like hydrazones or N-nitroso intermediates.[3]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction or initial work-up (e.g., DMF, DMSO) are common.
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to decomposition.[7]
Q2: What is the recommended general approach for purifying crude this compound?
A2: A multi-step approach is often most effective.
-
Initial Work-up: Start with a standard aqueous work-up to remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent like ethyl acetate or dichloromethane is typical.[8]
-
Primary Purification: The choice between column chromatography and recrystallization depends on the crude purity. For complex mixtures or oily crude products, silica gel column chromatography is the method of choice.[9][10] If the crude product is a solid with >90% purity, recrystallization is a more efficient and scalable option.[11]
-
Final Polishing: In cases requiring very high purity (>99.5%), a final recrystallization step after chromatography can be employed to remove any minor impurities or silica gel residues.
Q3: What are the key physicochemical and spectral properties of pure this compound?
A3: Verifying the identity and purity of your final product is crucial. Below are the expected properties.
| Property | Value | Source(s) |
| Appearance | Orange-red to off-white solid | [1][12] |
| Molecular Formula | C₈H₇BrN₂ | [13][14] |
| Molecular Weight | 211.06 g/mol | [13][14] |
| Melting Point | 184-185 °C | [12][13] |
| Purity (Typical) | ≥96-98% (HPLC) | [1][2] |
-
¹H NMR: Expect characteristic signals for the aromatic protons and the methyl group. For a similar compound, 5-bromo-7-methylindole, the methyl protons (CH₃) appear around δ 2.47 ppm.[10] The indazole N-H proton is typically a broad singlet at a higher chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (e.g., M+ and M+2).
Q4: How can I best assess the purity of my purified this compound?
A4: A combination of methods provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is a good starting point.[11][15][16] The purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the presence of organic impurities, even in small amounts. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative estimate of purity.
-
Melting Point Analysis: A sharp melting point within the expected range (184-185 °C) is a good indicator of high purity.[12][13] A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q5: I've completed the initial work-up, but my product is a dark, viscous oil instead of a solid. How can I purify it and induce crystallization?
A5: This is a common issue, often due to residual solvent or the presence of impurities that inhibit crystallization.
-
Diagnosis: First, ensure all volatile solvents are removed under high vacuum. A ¹H NMR of the crude oil can help identify if a high-boiling solvent like DMF or DMSO is present.
-
Solution 1: Column Chromatography: This is the most reliable method for purifying oils. The non-polar nature of the impurities preventing crystallization can be exploited for separation on silica gel. See Protocol 1 for a detailed methodology.
-
Solution 2: Trituration/Recrystallization Attempts:
-
Dissolve a small amount of the oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) until the solution becomes cloudy.
-
Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a previously obtained crystal, if available, is also highly effective.
-
Q6: My primary impurity co-elutes with the product during column chromatography. How can I improve the separation?
A6: Co-elution occurs when the product and impurity have very similar polarities. Several strategies can be employed to resolve this.
-
Optimize the Mobile Phase:
-
Decrease Polarity: If using a hexane/ethyl acetate system, systematically decrease the percentage of ethyl acetate. This will increase the retention time of all compounds, potentially resolving closely eluting spots.
-
Change Solvent System: Switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane/methanol can alter the hydrogen bonding interactions with the silica and improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic).
-
Employ an Alternative Technique: If the impurity has a different functional group, consider a chemical purification method. For instance, if the impurity is acidic or basic and the product is neutral, an acid-base extraction can be highly effective. See Protocol 3 .
Q7: After purification, my final yield is disappointingly low. Where are the most likely points of product loss?
A7: Low yield is a multifaceted problem. Systematically review your procedure to identify loss points:
-
Transfers: Every transfer of material from one flask to another results in some loss. Minimize transfers and ensure you rinse each vessel with the appropriate solvent to recover all material.
-
Column Chromatography:
-
Streaking: If the product streaks on the column, it can lead to broad fractions and difficult cuts, resulting in the loss of product to mixed fractions. This can be caused by overloading the column or using a solvent system in which the compound is not fully soluble.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel.
-
-
Recrystallization:
-
Solubility: Using too much solvent will cause a significant portion of your product to remain in the mother liquor. Always aim for a saturated solution at the solvent's boiling point.
-
Premature Crystallization: If the solution cools too quickly during filtration, the product can crash out on the filter paper. Use a pre-warmed funnel and filter the hot solution quickly.
-
Mother Liquor: The filtrate after crystallization will always contain some dissolved product. Cooling it to a lower temperature can help recover more material, but this may also crash out impurities. A second crop of crystals can be collected, but its purity should be checked separately.
-
Workflow for Purification Strategy Selection
The choice of purification method is critical for efficiency and success. This diagram outlines a logical decision-making process based on the characteristics of your crude material.
Caption: Decision workflow for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). A general rule is to use 50-100 g of silica per 1 g of crude material.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the starting mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the compounds from the column.[9]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and will remain in the solution upon cooling.
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small batches with various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) to find the best one.[11][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic materials), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Acid-Base Extraction
This method separates compounds based on their acidic or basic properties. Indazoles are weakly basic (pKa ≈ 1.3) and can be protonated and extracted into an aqueous acid layer.[4][18]
-
Dissolution: Dissolve the crude organic mixture in an immiscible organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add an aqueous acid solution (e.g., 2 M HCl) to the separatory funnel.[19] Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated this compound will move into the aqueous layer. Drain the lower organic layer (containing neutral and acidic impurities).
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous acid 1-2 more times to ensure complete recovery.
-
Basification and Re-extraction: Combine all aqueous extracts in a clean flask and cool in an ice bath. Slowly add a base (e.g., concentrated ammonia or 10 M NaOH) until the solution is basic (pH > 10), which will precipitate the neutral indazole.[19] Extract the now-neutral product back into a fresh organic solvent (e.g., dichloromethane) several times.
-
Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified product.
References
- Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure.
- Fustero, S., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(8), 1235-1257.
- Wang, L., et al. (2017). Rhodium(III) -catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. Angewandte Chemie International Edition, 56(44), 13734-13738.
- Chem-Impex. (n.d.). This compound.
- Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(15).
- Google Patents. (2021). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Kusanur, R. A., & Mahesh, R. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 7), 694–697.
- Synnovator. (2025, October 21). This compound: Your Key Intermediate for Pharmaceutical Innovation.
- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 21-41.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- IUCr. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Amerigo Scientific. (n.d.). 5-Bromo-7-ethyl-1H-indazole.
- Patsos, N., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. ACS Omega, 4(3), 5176-5184.
- Glycogen Bioscience. (n.d.). 5-bromo-7-nitro-1H-indazole.
- Organic Chemistry Lab Videos. (2018, October 26). Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222. YouTube.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
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- 10. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 11. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 18. youtube.com [youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 5-bromo-7-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-bromo-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities and how can I get rid of them?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation in the synthesis of substituted indazoles. The identities of these byproducts are often related to the specific synthetic route employed. A prevalent method for synthesizing this compound involves the diazotization of a substituted aniline, such as 4-bromo-2-methylaniline, followed by intramolecular cyclization.[4]
Here are the most common byproducts you might be observing:
-
Unreacted Starting Material (4-bromo-2-methylaniline): Incomplete conversion is a frequent cause of impurities.
-
Identification: Compare the Rf value of one of the spots with the starting material.
-
Solution: To drive the reaction to completion, you can try extending the reaction time or slightly increasing the temperature. Ensure all reagents are added in the correct stoichiometric ratios.
-
-
Regioisomeric Indazoles: Depending on the starting material and reaction conditions, the formation of isomeric indazoles is possible. For instance, if the starting material has the potential for cyclization at different positions, you may obtain a mixture of regioisomers.
-
Identification: These isomers will likely have very similar Rf values, making them difficult to separate. Characterization by ¹H NMR and ¹³C NMR is the most reliable method to identify their presence.
-
Solution: Purification by column chromatography using a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) can help separate the isomers. Optimizing the reaction conditions, such as the choice of acid and temperature for the cyclization step, can also improve regioselectivity.
-
-
Phenolic Byproducts: Diazonium salts are susceptible to reaction with water, especially at elevated temperatures, leading to the formation of phenolic impurities.[5]
-
Identification: Phenolic compounds can often be visualized on a TLC plate using specific stains (e.g., ferric chloride). They can also be identified by their characteristic broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton.
-
Solution: Maintain a low temperature (0-5 °C) during the diazotization step. Using a non-aqueous workup can also minimize the formation of these byproducts. An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove acidic phenolic impurities.[6]
-
-
Azo Compounds: Diazonium salts can couple with electron-rich aromatic compounds, including the starting aniline or the indazole product, to form colored azo compounds.
-
Identification: These byproducts are often intensely colored (yellow, orange, or red) and can be readily observed in the reaction mixture and on the TLC plate.
-
Solution: Slow, controlled addition of the sodium nitrite solution during diazotization can minimize the concentration of the diazonium salt at any given time, reducing the likelihood of side reactions.
-
The following table summarizes these common byproducts and suggested actions:
| Byproduct | Likely Cause | Identification | Troubleshooting & Purification |
| Unreacted Starting Material | Incomplete reaction | TLC comparison with standard | Increase reaction time/temperature; Column chromatography |
| Regioisomeric Indazoles | Lack of regioselectivity in cyclization | ¹H and ¹³C NMR | Optimize reaction conditions; Column chromatography |
| Phenolic Compounds | Reaction of diazonium salt with water | TLC staining, ¹H NMR | Maintain low temperature during diazotization; Basic wash |
| Azo Compounds | Self-coupling of diazonium salt | Intense color | Slow addition of nitrite; Column chromatography |
A general troubleshooting workflow for a multi-spot TLC is presented below:
Caption: Troubleshooting workflow for multiple impurities.
Q2: I am struggling with the purification of this compound. What is an effective purification protocol?
Purification of substituted indazoles can be challenging due to the similar polarities of the desired product and its byproducts. A combination of techniques is often necessary.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture by pouring it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.[4] Wash the organic layer sequentially with water and brine. This will help remove inorganic salts and some polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it to 20-30%. Monitor the fractions by TLC.
-
-
Recrystallization: Once the product is partially purified by column chromatography, recrystallization can be used to obtain highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents can also be effective. For this compound, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of this compound.
Q1: What is a reliable synthetic route for this compound?
A common and effective synthetic pathway starts from 4-bromo-2-methylaniline. The key steps are outlined below:
Caption: Synthetic pathway for this compound.
Detailed Protocol for Synthesis:
-
Acetylation: To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride and stir at room temperature. The reaction progress can be monitored by TLC.
-
Diazotization and Cyclization: Cool the solution of the acetylated aniline to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat gently to induce cyclization.
-
Workup and Purification: Follow the purification protocol described in the troubleshooting section.
Q2: How can I definitively confirm the structure of this compound and distinguish it from its isomers?
Structural confirmation is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The coupling patterns and chemical shifts of the aromatic protons are key to confirming the substitution pattern.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, showing two peaks with a difference of 2 m/z units.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -NH | 10.0 - 11.0 | br s |
| Ar-H | 7.0 - 8.0 | m |
| -CH₃ | 2.0 - 2.5 | s |
Note: Expected chemical shifts are approximate and can vary depending on the solvent and concentration.
Q3: What are the primary applications of this compound?
This compound is a valuable building block in medicinal chemistry.[1] Its structure is a key component in the synthesis of various therapeutic agents, particularly in the development of kinase inhibitors for oncology.[2][3] The bromo substituent provides a versatile handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug discovery.[2]
References
- Chem-Impex. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of this compound in Modern Synthesis. [Link]
- Autech Industry Co.,Limited.
- Google Patents.
- Organic Chemistry Portal.
Sources
Technical Support Center: Optimizing Suzuki Coupling for 5-bromo-7-methyl-1H-indazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this specific transformation. The indazole moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in synthesizing novel therapeutic agents.[1][2]
This document moves beyond standard protocols to provide a deeper understanding of the reaction's mechanics, offering solutions grounded in mechanistic principles to troubleshoot common issues encountered in the lab.
The Challenge: Coupling with Unprotected N-Heterocycles
The Suzuki-Miyaura coupling is a robust method for C-C bond formation; however, substrates like this compound present unique challenges. The primary obstacle is the presence of the unprotected, acidic N-H group on the indazole ring. This group can interact with the palladium catalyst or react with the base, leading to catalyst inhibition, side reactions, and ultimately, low yields.[3][4][5] Understanding this inherent reactivity is the first step toward successful optimization.
Troubleshooting Guide
This section is structured to address the most common problems encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion to the Desired Product
Observing minimal or no formation of the coupled product, with starting material remaining, is the most frequent issue. This points to a fundamental problem with one or more components of the reaction.
dot
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Q: My reaction isn't working. What's the first thing I should check?
A: Start with your reagents. The two most common culprits are the boronic acid and the base.
-
Boronic Acid Quality: Boronic acids, especially heteroaryl boronic acids, can degrade over time through protodeboronation or by forming boroxines (anhydrides).[6] This is accelerated by moisture.
-
Action: Use a fresh bottle of boronic acid or recrystallize your existing stock. Always use a slight excess (1.2–1.5 equivalents) to compensate for any potential degradation and drive the reaction to completion.[5]
-
-
Base Choice and Quality: The base is critical. For unprotected indazoles, strong bases can deprotonate the N-H group, leading to catalyst inhibition or side reactions.[6] The physical state of the base also matters.
Q: I've confirmed my reagents are good, but the reaction is still sluggish. What about the catalyst?
A: Your palladium source or ligand choice is likely the issue. The catalyst system must be active enough to overcome the inherent challenges of the substrate.
-
Catalyst Activity: Standard Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and may have degraded.[5] Pre-catalysts, which are more stable, are often a better choice.
-
Action: For challenging substrates like N-heterocycles, consider using air-stable Pd(II) pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[3][8][9] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A catalyst system like Pd(dppf)Cl₂ is also a robust starting point that has shown success with bromoindazoles.[1][10][11]
-
-
Catalyst Inhibition: As mentioned, the indazole itself can act as a ligand for the palladium center, effectively poisoning your catalyst.[3][4]
-
Action: Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary. Alternatively, switching to a more active catalyst system designed for N-heterocycles can overcome this inhibition.[3]
-
Q: My reagents and catalyst are solid. Could my reaction conditions be wrong?
A: Absolutely. Temperature, solvent, and atmosphere are critical parameters.
-
Temperature: Aryl bromides are less reactive than aryl iodides in the oxidative addition step.[5] Your reaction may simply need more thermal energy.
-
Solvent and Atmosphere: Oxygen can lead to side reactions, such as the homocoupling of boronic acids, and can deactivate the Pd(0) catalyst.[5][15]
-
Action: Ensure your solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
| Problem Summary | Potential Cause | Recommended Solution |
| Low or No Yield | Poor boronic acid quality | Use fresh, pure boronic acid (1.2-1.5 eq.).[5][6] |
| Inappropriate or inactive base | Use finely powdered, anhydrous K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3][5] | |
| Catalyst deactivation/inhibition | Use an air-stable pre-catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂, Buchwald systems).[1][3][11] | |
| Insufficient reaction temperature | Increase temperature to 100-120 °C or use microwave heating.[5][13] | |
| Oxygen contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂).[5] | |
| Significant Side Product Formation | Homocoupling of boronic acid | Improve degassing procedure to eliminate oxygen.[5] |
| Protodeboronation (loss of -B(OH)₂) | Use a slight excess of boronic acid; avoid prolonged heating at very high temperatures if possible.[3][5] | |
| Dehalogenation (loss of -Br) | Use a less forcing catalyst system or lower the temperature if conversion is still acceptable. This is a known side reaction for halo-heterocycles.[16][17] |
Issue 2: Formation of Significant Side Products
Q: My starting material is consumed, but the yield of my desired product is low, and I see multiple other spots on my TLC/LC-MS. What's happening?
A: This indicates your conditions are promoting competing reaction pathways. The most common side reactions are homocoupling, protodeboronation, and dehalogenation.[5]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen.
-
Action: The solution is rigorous exclusion of oxygen. Re-evaluate your degassing and inert atmosphere techniques.[5]
-
-
Protodeboronation: This is the cleavage of the C-B bond in your boronic acid, which is replaced by a hydrogen atom from the solvent or trace water. It is often promoted by high temperatures and aqueous basic conditions.
-
Action: While difficult to eliminate completely, using a minimal amount of water necessary for the base to function and avoiding excessive heating can help. Using boronate esters (e.g., pinacol esters) can sometimes increase stability.[18]
-
-
Dehalogenation: This involves the reduction of your this compound to 7-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki coupling?
A1: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[18]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium complex, displacing the bromide.[19]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[18]
Q2: Do I need to protect the indazole N-H group?
A2: Not necessarily. Modern Suzuki coupling conditions are often robust enough to work with unprotected N-heterocycles.[3][4] However, if you consistently face issues with low yields or side reactions after optimizing other parameters, N-protection is a valid strategy.[5][6]
-
Pros of Protection: Prevents catalyst inhibition by the N-H group and can lead to cleaner reactions and higher yields. Common protecting groups include Boc or SEM.
-
Cons of Protection: Adds two steps to your synthesis (protection and deprotection), which reduces overall efficiency.
Recommendation: Attempt the coupling on the unprotected substrate first using an optimized protocol. Only resort to protection if necessary.
Q3: What are the best general starting conditions for this specific substrate?
A3: Based on literature for similar N-heterocyclic systems, a reliable set of starting conditions would be:
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 eq.) | Substrate of interest. |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.5 eq.) | Excess ensures complete consumption of the limiting reagent.[3] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or XPhos Pd G3 (2-4 mol%) | Robust, air-stable catalysts proven to be effective for N-heterocycles.[1][3][17] |
| Base | Cs₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.) | Effective bases for unprotected indazoles that are strong enough for activation but minimize side reactions.[3] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 ratio) | A common and effective solvent system that facilitates solubility of both organic and inorganic reagents.[2][3] |
| Temperature | 100 °C | Sufficient temperature for the oxidative addition of an aryl bromide.[2] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation and homocoupling.[5] |
Q4: How does the 7-methyl group influence the reaction?
A4: The methyl group at the C7 position has two potential effects:
-
Electronic Effect: As an electron-donating group, it slightly increases the electron density of the aromatic ring. This can make the oxidative addition step slightly slower compared to an unsubstituted bromo-indazole, as this step is favored by electron-poor aryl halides.[18]
-
Steric Effect: The methyl group is adjacent to the C6 position but not the C5-bromo position where the reaction occurs. Therefore, its steric hindrance is minimal and should not significantly impede the approach of the palladium catalyst.
Experimental Protocols
Protocol 1: Standard Conditions using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.[1][2][10]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.5 mmol, 1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol uses a modern Buchwald pre-catalyst and a stronger base, which can be more effective for difficult substrates or to overcome catalyst inhibition.[3][20]
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon three times.
-
Catalyst/Solvent Addition: In a glovebox or under a positive pressure of Argon, add the pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring for 2-8 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16851–16864.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
- Organic Chemistry Portal. Suzuki Coupling.
- Piras, M., et al. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Applied Organometallic Chemistry.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- Zátopková, R., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Piras, M., et al. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 25(19), 4499.
- Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.
- Vaitis, B., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
- Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26035-26049.
- Zátopková, R., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 537-550.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Hfaiedh, J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(2), 118-124.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
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- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
stability of 5-bromo-7-methyl-1H-indazole in different reaction conditions
Introduction
5-bromo-7-methyl-1H-indazole is a key heterocyclic building block in contemporary drug discovery and material science, valued for its unique substitution pattern that provides avenues for diverse chemical modifications.[1][2] Its utility as a precursor, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, necessitates a thorough understanding of its stability profile under various experimental conditions.[3] This technical support guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the stability of this compound. By understanding the potential degradation pathways and reactivity of this molecule, researchers can optimize reaction conditions, ensure the integrity of their experimental results, and improve the efficiency of their synthetic campaigns.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound, with a focus on stability-related causes and their solutions.
Issue 1: Inconsistent Reaction Yields in N-Alkylation Reactions
Potential Cause: Degradation of the starting material or product under basic conditions.
Explanation: N-alkylation of indazoles is typically carried out in the presence of a base to deprotonate the N-H group, forming the indazolide anion.[4] However, strong basic conditions, especially when coupled with elevated temperatures, can promote side reactions. While this compound is generally compatible with various reaction conditions, prolonged exposure to strong bases may lead to decomposition or the formation of undesired byproducts.[1]
Recommended Solutions:
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) if degradation is suspected.[5]
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize thermal degradation.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Issue 2: Appearance of Unknown Impurities in HPLC Analysis After Work-up
Potential Cause: Acid- or base-mediated hydrolysis or rearrangement.
Explanation: The indazole ring system can be sensitive to pH extremes.[6] During aqueous work-up procedures involving strong acids or bases, this compound may undergo hydrolysis or other rearrangements, leading to the formation of impurities.
Recommended Solutions:
-
Neutralize Carefully: If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
Avoid pH Extremes: Whenever possible, use saturated sodium bicarbonate or brine for washes instead of strong acids or bases.
-
Stability-Indicating HPLC Method: Develop and use an HPLC method that can separate the parent compound from potential degradants to accurately assess purity.[7]
Issue 3: Discoloration of the Compound Upon Storage
Potential Cause: Photolytic or oxidative degradation.
Explanation: Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light and/or air.[8] Discoloration (e.g., turning from off-white to yellow or brown) can be an indicator of photolytic decomposition or oxidation.
Recommended Solutions:
-
Proper Storage: Store this compound in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage Temperature: While room temperature storage is often acceptable for short periods, for long-term stability, it is advisable to store the compound in a refrigerator (2-8 °C).[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the general reactivity of indazoles and bromo-aromatic compounds, the following degradation pathways can be anticipated under forced degradation studies:[9][10]
-
Acidic Hydrolysis: The indazole ring is generally stable to acidic conditions, but under harsh conditions (e.g., high temperature, concentrated acid), protonation of the nitrogen atoms could potentially lead to ring-opening or other rearrangements, although this is less common.
-
Basic Hydrolysis: Under strong basic conditions, there is a potential for nucleophilic substitution of the bromine atom, though this typically requires harsh conditions. The primary concern under basic conditions is the reactivity of the N-H group.
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The methyl group could also be oxidized to a carboxylic acid.
-
Reductive Degradation (Dehalogenation): The carbon-bromine bond can be susceptible to reductive cleavage, leading to the formation of 7-methyl-1H-indazole. This is a common degradation pathway for bromo-aromatic compounds.
-
Photolytic Degradation: Exposure to UV light can induce photochemical reactions, potentially leading to debromination or the formation of polymeric materials.
-
Thermal Degradation: At elevated temperatures, the compound may decompose. The specific degradation products would depend on the temperature and the presence of other reagents.[11]
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and refrigerated at 2-8 °C.
Q3: Is this compound sensitive to moisture?
Q4: Can I use strong oxidizing or reducing agents in reactions involving this compound?
A4: Caution should be exercised when using strong oxidizing or reducing agents. Strong oxidizing agents could potentially oxidize the indazole ring or the methyl group. Strong reducing agents, particularly those used for catalytic hydrogenation, could lead to the reductive dehalogenation of the bromine atom. The choice of reagents should be carefully considered based on the desired transformation, and the reaction should be monitored for potential side products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methodologies for forced degradation studies of related heterocyclic compounds and is intended to identify potential degradation products and assess the intrinsic stability of the molecule.[9][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water, 1:1 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solid sample of the compound at 80°C for 24 hours. Also, incubate 1 mL of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For acid and base hydrolysis samples, neutralize the sample with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.
-
Calculate the percentage of remaining this compound and identify the major degradation products by their mass-to-charge ratio (m/z) and retention times.
Visualizations
Caption: Troubleshooting workflow for N-alkylation reactions.
Caption: Potential degradation pathways.
Data Summary
| Stress Condition | Reagents/Parameters | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl, 60°C | Generally stable, potential for minor degradation |
| Base Hydrolysis | 1 M NaOH, 60°C | Potential for minor degradation |
| Oxidation | 30% H₂O₂, RT | N-oxides, ring-opened products |
| Reduction | - | 7-methyl-1H-indazole (dehalogenation) |
| Thermal | 80°C (solid & solution) | Unspecified thermal decomposition products |
| Photolytic | ICH Q1B guidelines | Debrominated species, polymeric materials |
References
- Journal of the Chemical Society, Perkin Transactions 1.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- PubMed.
- ACS Publications.
- Institute of Chemistry of Clermont-Ferrand.
- ResearchGate.
- European Journal of Inorganic Chemistry. Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. [Link]
- PubMed.
- Separation Science. Analytical Techniques In Stability Testing. [Link]
- Altasciences.
- MedCrave online.
- Science of Synthesis. 1H-indazoles (synonyms. [Link]
- LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
- PMC.
- NIH.
- MDPI. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]
- MRIGlobal. Stability Testing for API Synthesis. [Link]
- PubMed.
- PubMed.
- PharmTech.
- European Directorate for the Quality of Medicines & HealthCare. In-Use stability testing FAQ. [Link]
- Biomedical Journal of Scientific & Technical Research.
- RSC Publishing.
- YouTube. Forced Degradation Studies in Pharmaceutical Industry. [Link]
- Organic Chemistry Portal. Indazole synthesis. [Link]
- RSC Advances.
- ResearchGate.
- NIH.
- NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Deriv
- Synthesis of 1H-Indazoles via Silver(I)
- FDA. Stability Testing of Drug Substances and Drug Products. [Link]
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- 2. Bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]
- 5. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 11. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
challenges in the N1 vs N2 alkylation of substituted indazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to address the common and often complex challenges associated with the regioselective N-alkylation of substituted indazoles. The indazole nucleus is a privileged scaffold in drug discovery, but the presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to difficulties in achieving selective functionalization, resulting in isomeric mixtures that are challenging to separate and reduce overall yield.[1][2][3][4]
This document moves beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the interplay of steric, electronic, and reaction-condition-dependent factors, you can make informed decisions to troubleshoot your experiments and rationally design syntheses for the desired N1 or N2 isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with a substituted indazole. Why is regioselective alkylation so difficult to control?
A1: The primary challenge lies in the electronic structure of the indazole ring itself. The molecule exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][5][6] Deprotonation with a base generates an indazolide anion where the negative charge is delocalized across both nitrogen atoms. Consequently, both N1 and N2 are nucleophilic and can react with an electrophile (the alkylating agent), often leading to a mixture of N1 and N2 alkylated products.[1][5][6] The final ratio of these isomers is not random; it is dictated by a complex interplay of factors that can be manipulated to favor one isomer over the other.
Q2: My initial alkylation attempt resulted in a nearly 1:1 mixture of N1 and N2 isomers. What are the key variables I should screen to improve the regioselectivity?
A2: Achieving high regioselectivity requires a systematic approach to optimizing your reaction conditions. The most influential factors are:
-
Base and Counter-ion: The choice of base is paramount. Strong, non-coordinating bases like sodium hydride (NaH) often favor N1-alkylation, whereas carbonate bases like K₂CO₃ or Cs₂CO₃ in polar solvents can lead to mixtures or, in some cases, favor N2.[1][2] The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can play a crucial role in coordinating with the indazole, influencing which nitrogen is more accessible.[2][5]
-
Solvent: The solvent dictates the solubility of the base and the nature of the ion-pairing between the indazolide anion and the base's counter-ion. Non-polar, aprotic solvents like tetrahydrofuran (THF) or dioxane can promote "tight ion pairs," which often enhance selectivity.[2][7] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can lead to "solvent-separated ion pairs," often resulting in lower selectivity.[2][8]
-
Indazole Substituents: The electronic and steric properties of groups already on the indazole ring are critical. Bulky substituents at the C3 or C7 positions can sterically hinder the adjacent nitrogen, directing alkylation to the other nitrogen.[2][4][9]
-
Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted indazoles are often the thermodynamically more stable product.[2][9] Running reactions at elevated temperatures can sometimes allow for equilibration to the more stable N1 isomer, though this is not a universal rule.[2][8]
Q3: I need to synthesize the N1-alkylated isomer specifically. What is the most reliable starting point?
A3: For achieving high N1-selectivity, the combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) is the most widely validated and successful method.[2][3][4][10]
Causality: This high selectivity is often attributed to a chelation-controlled mechanism, especially for indazoles with a coordinating group (like an ester or amide) at the C3 position.[1][3][5] The sodium cation (Na⁺) is believed to form a six-membered chelate intermediate involving the N2 nitrogen and the C3-substituent's heteroatom (e.g., oxygen). This chelation effectively blocks the N2 position, leaving the N1 position as the only accessible site for the alkylating agent.[3][5] In non-polar THF, the resulting "tight ion pair" reinforces this steric blockade.
Q4: Conversely, my target molecule is the N2-alkylated isomer. How can I achieve that selectively?
A4: Directing alkylation to the N2 position is often more challenging and substrate-dependent. However, two primary strategies have proven effective:
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N2-alkylated isomer.[2][5][10] While the exact mechanism is debated, it is hypothesized to proceed through a phosphonium intermediate that directs the alkylation to the N2 position.[5]
-
Acid-Catalyzed Conditions: A highly selective method for N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[11][12][13][14] This protocol avoids basic conditions entirely and has been shown to be highly effective for a range of primary, secondary, and tertiary alkyl groups with virtually no formation of the N1 isomer.[11][14] The proposed mechanism involves protonation of the trichloroacetimidate, which is then attacked by the N2-nitrogen of the indazole.[11]
Protocols and Methodologies
Protocol 1: Highly Selective N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles bearing C3-substituents like esters or amides.[1][2]
Workflow Diagram:
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions to the stirred solution. (Caution: H₂ gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to isolate the pure N1-alkylated product.[1]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is a reliable method for obtaining the N2-isomer, often with high selectivity over N1.[2][10]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the mixture to stir at 0 °C for 10-30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC/LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove but is typically less polar than the desired products.
Data Summary: Influence of Reaction Conditions
The choice of base and solvent has a profound impact on the N1:N2 ratio. The following table summarizes typical outcomes for the alkylation of a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate.
| Entry | Base (equiv) | Solvent | Temp (°C) | N1 Yield (%) | N2 Yield (%) | Selectivity (N1:N2) | Source |
| 1 | K₂CO₃ (2.0) | DMF | RT | 44 | 40 | ~1.1 : 1 | [5] |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 90 | 96 | <4 | >24 : 1 | [5][15] |
| 3 | NaH (1.2) | DMF | RT | 38 | 46 | ~1 : 1.2 | [5] |
| 4 | NaH (1.2) | THF | 50 | >99 | <1 | >99 : 1 | [2][10] |
| 5 | PPh₃/DEAD | THF | RT | 20 | 58 | 1 : 2.9 | [2][8][10] |
Data is illustrative and compiled from multiple sources for comparison. Actual yields and selectivities will vary with the specific indazole substrate and alkylating agent.
This data clearly demonstrates that for this class of substrate, the NaH/THF system (Entry 4) provides outstanding selectivity for the N1-isomer, while the Mitsunobu conditions (Entry 5) strongly favor the N2-isomer.[2][10] The use of carbonate bases or NaH in polar aprotic solvents like DMF (Entries 1 & 3) results in poor selectivity.[5]
References
- Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Dong, L., et al.
- Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Perry, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation.RSC Advances, 14(10), 6835-6841. [Link]
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.Synthesis, 54(14), 3215-3226. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- Mei, Y., & Yang, B.
- BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- Development of a selective and scalable N1-indazole alkyl
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Regioselective protection at N-2 and derivatization
- Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions...
Sources
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- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. wuxibiology.com [wuxibiology.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of N-Protected 5-Bromo-7-Methyl-1H-Indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and modification of 5-bromo-7-methyl-1H-indazole, a key building block in modern drug discovery.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical step of N-deprotection for this versatile scaffold. Our focus is on providing practical, field-tested insights to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for this compound, and how do I choose the right one?
The choice of an N-protecting group is critical and depends on the planned synthetic route, required stability, and desired orthogonality. For indazoles, the most frequently used groups are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups.
-
Boc Group: Widely used due to its moderate stability. It is stable to hydrogenolysis and mild bases but is readily cleaved under acidic conditions.[3] This makes it ideal if your subsequent steps involve reductive or basic conditions, but your final product is acid-stable.
-
Cbz Group: Exceptionally stable to both acidic and basic conditions, making it orthogonal to many other protecting groups.[4] Its removal is typically achieved via hydrogenolysis, which can be a limitation if your molecule contains other reducible functional groups (e.g., alkenes, alkynes, or other halogens).
-
SEM Group: Offers robust protection under a wide range of conditions. Its removal with fluoride sources like tetrabutylammonium fluoride (TBAF) or under specific acidic conditions provides an orthogonal deprotection strategy that avoids acids, bases, or reduction.[3][5]
Q2: How stable is the this compound core to common deprotection conditions?
The this compound core is generally stable. However, two primary concerns are its susceptibility to:
-
Debromination: The bromine atom at the 5-position can be susceptible to reduction, particularly during catalytic hydrogenolysis (e.g., H₂ with Pd/C) used for Cbz or Benzyl (Bn) group removal.
-
Ring Rearrangement: While less common for the indazole core itself under standard deprotection, harsh conditions or specific photochemical reactions can potentially lead to rearrangements into benzimidazoles.[6][7]
Careful selection of reagents and conditions is crucial to maintain the integrity of the core structure.
Q3: Can I deprotect an N-Boc group without using strong acids like TFA?
Yes, several milder or non-acidic methods are available, which is advantageous for substrates sensitive to strong acids.
-
Basic Conditions: For indazoles, a catalytic amount of a base like sodium methoxide (NaOMe) in methanol can effectively cleave the N-Boc group at room temperature.[3]
-
Lewis Acids/Alternative Reagents: Mild methods using reagents like oxalyl chloride in methanol have been reported for the efficient deprotection of N-Boc on various aromatic and heterocyclic systems.[8][9][10] This approach proceeds at room temperature and demonstrates broad functional group tolerance.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of N-protected this compound.
Deprotecting N-Boc-5-bromo-7-methyl-1H-indazole
| Problem / Observation | Probable Cause & Explanation | Suggested Solution & Rationale |
| Incomplete deprotection with TFA in DCM. | Insufficient Acid or Time: The reaction may require a higher concentration of TFA or a longer reaction time. Steric Hindrance: The 7-methyl group might slightly hinder the approach of the reagent. | 1. Increase TFA Concentration: Gradually increase the TFA concentration from 20% to 50% (v/v) in DCM. Monitor by TLC/LC-MS. 2. Extend Reaction Time: Allow the reaction to stir for 2-4 hours at room temperature. 3. Switch to Neat TFA: For very stubborn cases, neat TFA at 0 °C to room temperature for 30-60 minutes is highly effective, but be mindful of potential side reactions on other sensitive functional groups. |
| Low yield after basic work-up of an acid-mediated deprotection. | Product Solubility: The deprotected this compound is a free base that can have some solubility in the aqueous layer, especially if the pH is not sufficiently high. | 1. Adjust pH Carefully: Ensure the aqueous layer is basic (pH > 9) using NaHCO₃ or a mild base before extraction. 2. Use a Different Extraction Solvent: Switch to a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol (e.g., 9:1) to improve recovery. 3. Brine Wash: Wash the combined organic layers with brine to reduce the amount of dissolved water and improve drying efficiency. |
| Substrate degradation under acidic conditions. | Acid-Labile Groups: Your molecule may contain other functional groups (e.g., acetals, silyl ethers) that are cleaved by strong acids like TFA or HCl. | 1. Use Basic Deprotection: Switch to a base-catalyzed method. A catalytic amount of sodium methoxide in methanol is often effective for indazoles and avoids acidic conditions entirely.[3] 2. Mild Acidic Conditions: Consider using HCl generated in situ (e.g., from acetyl chloride in methanol) or HCl in a less harsh solvent like 1,4-dioxane. |
Deprotecting N-Cbz-5-bromo-7-methyl-1H-indazole
| Problem / Observation | Probable Cause & Explanation | Suggested Solution & Rationale |
| Significant debromination byproduct observed. | Over-reduction by Catalyst: Palladium on carbon (Pd/C) is highly active and can catalyze the hydrogenolysis of aryl bromides, especially under prolonged reaction times or elevated hydrogen pressure. | 1. Switch to Transfer Hydrogenolysis: This is the most common solution. Use a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene with Pd/C.[11] This method provides a controlled, localized source of hydrogen, significantly reducing aryl halide reduction. 2. Use a Less Active Catalyst: Consider using a catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more selective.[12] 3. Acid-Mediated Deprotection: Avoid reduction altogether by using an acid-mediated protocol, such as AlCl₃ in hexafluoroisopropanol (HFIP) or HCl in isopropanol, which are effective for Cbz removal without using hydrogen gas.[13][14] |
| Reaction is stalled; starting material remains. | Catalyst Poisoning: The catalyst's active sites may be blocked by impurities (e.g., sulfur compounds) or the substrate itself. Poor Catalyst Quality: The Pd/C may be old or inactive. | 1. Use Fresh Catalyst: Always use fresh, high-quality catalyst. 2. Increase Catalyst Loading: Increase the catalyst loading from 10 mol% to 20-30 mol%. 3. Filter and Add Fresh Catalyst: If the reaction stalls, carefully filter the mixture through Celite (under an inert atmosphere if possible) and add a fresh portion of the catalyst. |
| Reaction is clean but very slow. | Insufficient Hydrogen Pressure: An atmospheric pressure of hydrogen (from a balloon) may not provide a sufficient driving force for the reaction. Solvent Choice: The choice of solvent can impact reaction rates. | 1. Increase Hydrogen Pressure: Use a hydrogenation apparatus (Parr shaker) to increase the pressure to 40-50 psi. 2. Optimize Solvent: Methanol or ethanol are standard choices. Adding a small amount of acetic acid can sometimes accelerate the reaction, but be cautious as it may increase the risk of debromination. |
Deprotecting N-SEM-5-bromo-7-methyl-1H-indazole
| Problem / Observation | Probable Cause & Explanation | Suggested Solution & Rationale |
| TBAF deprotection is slow or incomplete. | "Wet" TBAF: TBAF is highly hygroscopic and is typically sold as a solution in THF or as a trihydrate.[15] The presence of water can impede the reaction. Insufficient Temperature: Room temperature may not be sufficient for this substrate. | 1. Use Anhydrous TBAF: If possible, use an anhydrous source of TBAF. 2. Increase Temperature: Refluxing the reaction mixture in THF is a common strategy to drive the deprotection to completion.[3][5] 3. Increase Reagent Equivalents: Increase the amount of TBAF from 1.5 equivalents to 3-5 equivalents. |
| Difficult work-up after TBAF reaction. | TBAF Residues: Tetrabutylammonium salts can be difficult to remove from the organic product via standard aqueous extraction, sometimes causing emulsification. | 1. Acidic Wash: A dilute HCl wash can help by protonating the fluoride and improving partitioning. 2. Specialized Work-up: An effective method involves adding a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the reaction mixture. This sequesters the tetrabutylammonium cation and fluoride anion, allowing for simple filtration to remove the byproducts.[16] 3. Direct Purification: If the product is stable, concentrate the reaction mixture and purify directly by column chromatography, though this may require a larger column. |
Visualization of Workflows
A logical workflow is essential for efficiently troubleshooting common issues. The following diagram illustrates a decision-making process when facing debromination during the deprotection of an N-Cbz group.
Caption: Troubleshooting workflow for debromination during Cbz cleavage.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on specific substrate batches and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Acid-Catalyzed Deprotection of N-Boc-5-bromo-7-methyl-1H-indazole
-
Rationale: This standard protocol uses trifluoroacetic acid (TFA), a strong acid that efficiently cleaves the acid-labile Boc group. Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions.
-
Preparation: Dissolve N-Boc-5-bromo-7-methyl-1H-indazole (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add TFA dropwise (20-50% v/v of the total solvent volume).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in ethyl acetate or DCM. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH ~8-9).
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Transfer Hydrogenolysis for Deprotection of N-Cbz-5-bromo-7-methyl-1H-indazole
-
Rationale: This method avoids the use of pressurized hydrogen gas and provides a controlled, in-situ source of hydrogen, minimizing the risk of reducing the aryl bromide.[11] Ammonium formate is a common, effective hydrogen donor.
-
Preparation: To a solution of N-Cbz-5-bromo-7-methyl-1H-indazole (1.0 equiv) in methanol or ethanol (approx. 0.1 M) in a round-bottom flask, add palladium on carbon (10% Pd/C, 0.1 equiv by weight).
-
Reaction: Add ammonium formate (HCOONH₄, 5.0 equiv) to the suspension.
-
Heating & Monitoring: Heat the mixture to a gentle reflux (40-60 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Filtration: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Work-up: Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography as needed.
Protocol 3: TBAF-Mediated Deprotection of N-SEM-5-bromo-7-methyl-1H-indazole
-
Rationale: This protocol uses a fluoride source to cleave the silicon-containing SEM group, offering an orthogonal deprotection strategy that is neither acidic nor reductive.[3][15]
-
Preparation: Dissolve N-SEM-5-bromo-7-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0-3.0 equiv).
-
Heating & Monitoring: Heat the reaction mixture to reflux (approx. 66 °C) and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography. (See Troubleshooting section for alternative work-up procedures to remove TBAF residues).[16]
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Bentham Science Publishers. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- National Institutes of Health. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles.
- SAGE Publications. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
- Bentham Science Publishers. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. An Unusual N Boc Deprotection of Benzamides under Basic Conditions.
- Royal Society of Chemistry Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.
- Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- The Org Prep Daily. Tetra-n-butylammonium Fluoride (TBAF).
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF.
- National Institutes of Health. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Reddit. 2 questions about TBAF deprotection.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of this compound in Modern Synthesis.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubMed Central. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles.
- PubMed Central. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
- CEM Corporation. Protection and Deprotection.
- Wiley Online Library. Photochemical Conversion of Indazoles into Benzimidazoles.
- PubMed. Photochemical Conversion of Indazoles into Benzimidazoles.
- ACS Publications. Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis.
- PubMed. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole.
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- 16. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-7-methyl-1H-indazole
Introduction
Welcome to the technical support guide for the synthesis of 5-bromo-7-methyl-1H-indazole (CAS: 156454-43-2). This molecule is a vital heterocyclic building block, widely utilized by researchers in pharmaceutical development and medicinal chemistry.[1][2][3] Its structure, featuring a bromine atom and a methyl group on the indazole core, offers strategic points for modification, making it a valuable intermediate in the discovery of novel therapeutic agents, particularly in oncology and neurology.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol to help you navigate the synthetic challenges and optimize your reaction yield and purity.
Core Synthesis Pathway: An Overview
The most common and reliable method for synthesizing this compound proceeds from a substituted o-toluidine derivative, specifically 4-bromo-2-methylaniline. The general workflow involves two key stages: protection of the amine via acetylation, followed by a one-pot diazotization and intramolecular cyclization. This approach is advantageous as it avoids the isolation of the often unstable diazonium salt intermediate.[4][5]
Below is a high-level overview of the experimental workflow.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage of this synthesis for achieving a high yield? A1: The diazotization and cyclization step is unequivocally the most critical. This stage involves the formation of a reactive diazonium salt intermediate from the N-nitroso precursor, which must be formed and cyclize efficiently.[5] The yield is highly sensitive to temperature, acid concentration, and the rate of addition of the nitrosating agent. Precise control is necessary to prevent decomposition of the diazonium salt and minimize side reactions.[6][7]
Q2: What are the most common impurities I should expect? A2: Common impurities include unreacted starting material (4'-bromo-2'-methylacetanilide), phenolic byproducts resulting from the reaction of the diazonium salt with water, and dark, tarry substances from various decomposition pathways.[6][8] Thorough aqueous work-up and careful purification by chromatography or recrystallization are essential for their removal.[9]
Q3: Can I use a different starting material? A3: While the presented route from 4-bromo-2-methylaniline is common, other substituted anilines or benzaldehydes can theoretically be used to construct the indazole core.[5][9] For example, some syntheses build the ring from a bromo-substituted benzaldehyde and hydrazine.[9][10] However, each route has unique challenges. The N-acetanilide cyclization route is often preferred for its reliability and control over the reaction conditions.[4]
Troubleshooting Specific Experimental Issues
Q4: My reaction turned black/dark brown upon adding sodium nitrite, and the final yield was very low. What happened? A4: This is a classic sign of diazonium salt decomposition. The aryl diazonium salt is thermally unstable and will decompose, especially at temperatures above 5-10 °C, to form an aryl radical or cation.[6][8][11] These reactive species can lead to a cascade of side reactions, including coupling and polymerization, resulting in tarry byproducts.
-
Causality: The bond between the aromatic ring and the diazonium group (C-N) is weak. Supplying thermal energy easily cleaves this bond, releasing nitrogen gas and a highly reactive aryl cation/radical.[8]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for at least 30-60 minutes afterward. Use an ice/salt bath for more consistent cooling.
-
Slow Reagent Addition: Add the solution of sodium nitrite dropwise, very slowly, to allow the heat generated by the exothermic nitrosation reaction to dissipate without causing localized temperature spikes.
-
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to promote even heat distribution and rapid mixing of reagents.
-
Q5: The reaction seems to be incomplete, with a significant amount of starting acetanilide remaining. How can I drive it to completion? A5: Incomplete reaction is typically due to issues with the diazotization process or insufficient activation for the subsequent cyclization.
-
Causality & Solutions:
-
Ineffective Nitrosation: The formation of the active nitrosating agent, nitrous acid (HNO₂), occurs in situ from sodium nitrite and a strong acid.[7]
-
Check Acid Stoichiometry: Ensure at least 2-3 equivalents of strong acid (relative to the amine) are used. One equivalent is consumed to protonate the amine, and another is needed to generate HNO₂ from NaNO₂.
-
Sodium Nitrite Quality: Use a fresh, dry bottle of sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and decompose, reducing its effective concentration.
-
-
Insufficient Dehydrating Conditions: The final ring-closure step involves the elimination of water. If the reaction medium contains too much water, it can inhibit cyclization.
-
Use of Acetic Anhydride: The protocol includes acetic anhydride, which acts as a dehydrating agent to consume water formed during the reaction, thereby driving the equilibrium towards the indazole product.[4] Ensure it is added as specified.
-
-
Q6: My crude product is an oil that won't solidify, making purification difficult. What should I do? A6: Oily crude products are often the result of significant impurities (like the tars mentioned in Q4) that inhibit crystallization.
-
Causality & Solutions:
-
High Impurity Load: Tarry decomposition products can act as a solvent for your desired product.
-
Initial Purification: Before attempting crystallization, try to remove the bulk of the dark impurities. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it thoroughly with water, then a saturated sodium bicarbonate solution (to remove acid), and finally brine.[9] After drying and concentrating, the cleaner product may crystallize.
-
-
Residual Solvent: Ensure all reaction solvents (e.g., acetic acid) are thoroughly removed under reduced pressure.
-
Force Crystallization: If the product is still an oil but appears cleaner, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.
-
Chromatography: If all else fails, flash column chromatography is a reliable method to purify the product from baseline impurities.[9] A gradient of ethyl acetate in heptane is a good starting point for elution.
-
Caption: Troubleshooting decision tree for low-yield synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted indazoles from 2-methylacetanilides.[4]
Step 1: Acetylation of 4-Bromo-2-methylaniline
-
To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 - 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting aniline.
-
Pour the reaction mixture into a large volume of ice water with vigorous stirring.
-
Collect the resulting white precipitate (4'-bromo-2'-methylacetanilide) by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum. The material is typically pure enough for the next step without further purification.
Step 2: Diazotization and Cyclization to this compound
-
Suspend the dried 4'-bromo-2'-methylacetanilide (1.0 eq) in a mixture of glacial acetic acid (5 volumes) and acetic anhydride (2-3 volumes).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
In a separate flask, dissolve sodium nitrite (1.5 - 2.0 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold acetanilide suspension over 30-60 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. Be cautious as significant gas evolution (CO₂) will occur.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (e.g., using a heptane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Summary: Key Reaction Parameters
| Parameter | Condition | Rationale & Expected Outcome |
| Temperature | 0-5 °C (during diazotization) | Prevents premature decomposition of the unstable diazonium salt, minimizing tar formation and maximizing yield.[6][7] |
| Sodium Nitrite | 1.5 - 2.0 equivalents | Ensures complete conversion of the amine to the diazonium salt. Excess is used to account for any decomposition. |
| Acid | Glacial Acetic Acid | Serves as both solvent and reagent for the in situ generation of nitrous acid.[4] |
| Dehydrating Agent | Acetic Anhydride | Consumes water generated during the reaction, driving the final ring-closure step to completion.[4] |
| Purification | Chromatography/Recrystallization | Essential for removing polar and non-polar impurities, yielding a product with >98% purity suitable for further use.[9] |
Reaction Mechanism
The reaction proceeds via the formation of an N-nitrosoacetanilide intermediate. Under acidic conditions, this intermediate rearranges and loses an acetyl cation to generate the aryl diazonium species. This highly electrophilic species is then attacked intramolecularly by the C6 position of the ring, followed by tautomerization to yield the aromatic indazole product.
Caption: Key steps in the cyclization mechanism.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
- Bolm, C., & T. K. K. Luong. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-13.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
- Organic Chemistry. (2020). Sandmeyer Reaction [Video]. YouTube.
- Singh, U. P., & Bhat, H. R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
- Pharmazone. (2025). This compound: Your Key Intermediate for Pharmaceutical Innovation.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (n.d.). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- National Center for Biotechnology Information. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of this compound in Modern Synthesis.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions.
- ResearchGate. (n.d.). Synthesis of 2-amino-3, 5-dibromobenzophenone.
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managing impurities in 5-bromo-7-methyl-1H-indazole production
Welcome to the technical support center for the synthesis and purification of 5-bromo-7-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in pharmaceutical R&D.[1][2] Purity is paramount, as even minor impurities can have significant downstream effects on reaction outcomes, biological activity, and regulatory compliance.
This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this compound, focusing on the practical identification, management, and elimination of process-related impurities.
Section 1: Frequently Asked Questions (FAQs) - Proactive Impurity Management
This section addresses common questions and provides proactive strategies to prevent impurity formation from the outset.
Q1: What is a common synthetic route for this compound, and at which stages do impurities typically form?
A common and direct approach is the electrophilic bromination of 7-methyl-1H-indazole. While seemingly straightforward, the indazole ring system possesses multiple sites susceptible to electrophilic attack, and the reaction conditions must be precisely controlled to favor the desired C-5 isomer. The primary impurity-generating steps are the bromination reaction itself and the subsequent work-up and isolation.
Below is a workflow diagram illustrating the synthetic pathway and the potential diversion points leading to common impurities.
Caption: Synthetic pathway and common impurity formation points.
Q2: What are the most common impurities I should expect, and how can I identify them?
The primary impurities are typically isomers and over-brominated products. Proactive identification is key to developing a robust purification strategy.
| Impurity Name/Class | Probable Origin | Key Analytical Identifiers |
| Unreacted Starting Material | Incomplete reaction, insufficient brominating agent. | MS: m/z ~132 (M+H)⁺. NMR: Absence of bromine-induced aromatic shifts. |
| Regioisomeric Impurities | Lack of regioselectivity during bromination. The electron-rich indazole ring can be attacked at multiple positions. | MS: Same m/z as the product (~211/213). NMR: Distinct aromatic proton splitting patterns and chemical shifts. |
| Di-bromo Impurities | Use of excess brominating agent or prolonged reaction times at elevated temperatures.[3][4] | MS: Characteristic isotopic cluster for two bromines, m/z ~289/291/293 (M+H)⁺. |
| N-Substituted Impurities | Can arise if the reaction conditions (e.g., strong base) promote tautomerization and subsequent reaction on a nitrogen atom. | MS: Same m/z as the product. NMR: Absence of the N-H proton signal, altered aromatic shifts. |
Q3: How can I control the regioselectivity of the bromination to favor the 5-bromo isomer?
Controlling regioselectivity is the most critical aspect of this synthesis. The directing effects of the fused benzene ring and the pyrazole moiety are complex.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a lower, steady concentration of electrophilic bromine, which can enhance selectivity and reduce the formation of poly-brominated species.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents of moderate polarity, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), are often good starting points. Highly polar solvents like DMF may accelerate the reaction but can decrease selectivity.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -10 °C) is a standard method to enhance selectivity.[3] Lower kinetic energy favors the pathway with the lowest activation energy, which often leads to the thermodynamically more stable C-5 isomer.
Q4: What are the best practices for minimizing over-bromination?
Over-bromination, leading to di-bromo or poly-bromo species, consumes your desired product and complicates purification.
-
Stoichiometry is Key: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided. A good starting point is 1.05 to 1.1 equivalents.
-
Controlled Addition: Add the brominating agent slowly or portion-wise to the solution of 7-methyl-1H-indazole. This prevents localized high concentrations of the electrophile that can lead to rapid, unselective secondary bromination.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the starting material is consumed to prevent the product from reacting further.
Q5: Which analytical techniques are best for monitoring reaction progress and identifying impurities?
A multi-technique approach is recommended for robust analysis.
-
HPLC/UPLC: This is the workhorse technique for reaction monitoring and final purity assessment.[1][5] A good gradient reverse-phase method can typically resolve the starting material, product, and major impurities.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for quickly identifying peaks from the HPLC. It allows for the immediate confirmation of molecular weights, making it easy to spot starting material, product, di-bromo species, and other potential byproducts.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural confirmation of the final product and for characterizing isolated impurities. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for unambiguously determining the substitution pattern on the indazole ring.
Section 2: Troubleshooting Guides - Reactive Problem Solving
This section provides structured solutions to specific problems you may encounter during your experiment.
Scenario 1: Unexpected Isomer Detected
-
Problem: My LC-MS shows a major peak with the correct mass-to-charge ratio (m/z 211/213) for the product, but the retention time is different, and the ¹H NMR spectrum shows an unexpected aromatic splitting pattern.
-
Causality: This strongly indicates the formation of a regioisomer (e.g., 4-bromo or 6-bromo-7-methyl-1H-indazole). The polarity of these isomers is often very similar to the desired product, making separation challenging.
-
Solution Workflow:
Caption: Workflow for identifying and removing isomeric impurities.
Scenario 2: High Levels of Unreacted Starting Material
-
Problem: My reaction has been running for the prescribed time, but HPLC analysis shows >20% of the 7-methyl-1H-indazole starting material remains.
-
Causality: This issue points to either insufficient electrophile activity or reaction conditions that are not optimal for driving the reaction to completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If using NBS, ensure it is fresh and has been stored properly (protected from light and moisture). Over time, NBS can degrade.
-
Increase Temperature: If the reaction was performed at a low temperature, consider allowing it to slowly warm to room temperature and monitor for further conversion. A gentle increase in temperature can often overcome the activation energy barrier without significantly compromising selectivity.
-
Add More Reagent: If you are confident in your initial stoichiometry, a small, additional charge of the brominating agent (e.g., 0.1 equivalents) can be added. Monitor carefully to avoid over-bromination.
-
Purification: If the reaction cannot be driven to completion, the unreacted starting material can typically be separated from the brominated product using column chromatography, as the difference in polarity is usually significant.
-
Scenario 3: Presence of Di-bromo Impurities
-
Problem: My LC-MS analysis shows a significant peak with an m/z of ~289/291/293, corresponding to C₈H₆Br₂N₂.
-
Causality: This is a clear case of over-bromination. The desired product has undergone a second bromination reaction.
-
Solution & Prevention:
-
Immediate Action (Purification): The di-bromo product is significantly less polar than the mono-bromo product. It can usually be separated effectively using silica gel column chromatography.
-
Future Prevention:
-
Re-evaluate your reaction stoichiometry. Reduce the equivalents of brominating agent used in subsequent runs.
-
Slow down the rate of addition of the brominating agent.
-
Reduce the reaction temperature and/or time.
-
Implement strict in-process controls (TLC/HPLC) to quench the reaction immediately upon consumption of the starting material.
-
-
Section 3: Standard Operating Protocols
These protocols provide a general framework. Specific parameters should be optimized for your particular setup.
Protocol 3.1: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: 7-methyl-1H-indazole -> this compound -> Di-bromo impurities.
Protocol 3.2: Purification by Silica Gel Column Chromatography
-
Adsorb Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the weight of the crude material) and concentrate the slurry under reduced pressure to obtain a dry, free-flowing powder.
-
Pack Column: Prepare a silica gel column in your chosen solvent system (e.g., a starting mixture of 95:5 Hexane:Ethyl Acetate).
-
Load and Elute: Carefully load the adsorbed sample onto the top of the packed column. Begin elution with the starting solvent system, collecting fractions.
-
Apply Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). The less polar di-bromo impurities will elute first, followed by the desired product, and finally the more polar starting material.
-
Analyze Fractions: Monitor the fractions by TLC or HPLC to identify and combine those containing the pure product.
Protocol 3.3: Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of the impure material in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the impure solid in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick filtration of the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]
References
- Keating, S. T., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2764–2774.
- Garrido-Castro, A. F., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega, 7(50), 46993–47004.
- G. M. V. et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37.
- Alam, M. M., & Keating, S. T. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Moir, M., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 16(4), 415-428.
- Google Patents. (2021). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Angene. (n.d.). This compound: Your Key Intermediate for Pharmaceutical Innovation.
- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 156454-43-2|this compound|BLD Pharm [bldpharm.com]
- 6. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. The indazole core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its synthesis is often plagued by side reactions that can complicate purification, reduce yields, and derail research timelines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these common challenges. We will move beyond simple procedural lists to explore the mechanistic causality behind these side reactions, providing you with the expert insights needed to optimize your synthetic routes.
Troubleshooting Guide & FAQs
This section addresses the most pressing issues encountered during the synthesis of indazole derivatives in a direct question-and-answer format.
Q1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I achieve better selectivity?
A1: This is the most common challenge in the functionalization of the indazole scaffold. The outcome of N-alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions.[3][4][5] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, but this doesn't always translate to selective N1-alkylation under kinetic control.[4][6]
Root Cause Analysis & Strategic Solutions:
-
Steric Hindrance: Bulky substituents at the C7 position can effectively block access to the N1 position, favoring N2-alkylation. Conversely, bulky alkylating agents may preferentially react at the less hindered N1 position.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, indazoles with a C7-NO2 or C7-CO2Me substituent have been shown to yield excellent N2 regioselectivity.[3][4][5]
-
Choice of Base and Solvent: The combination of base and solvent plays a critical role in the regiochemical outcome by influencing the nature of the indazolide anion and its ion pairing.
-
For N1-Selectivity: A robust combination is Sodium Hydride (NaH) in Tetrahydrofuran (THF).[3][5] This system has demonstrated over 99% N1-selectivity for a range of C3-substituted indazoles.[3][5] The mechanism is thought to involve the coordination of the Na+ cation with the N2-atom and an electron-rich substituent at C3, directing the alkylating agent to the N1 position.
-
For N2-Selectivity: Mitsunobu conditions (e.g., DIAD/PPh3) often show a strong preference for the formation of the N2-isomer.[4] Additionally, using triflic acid (TfOH) as a catalyst with diazo compounds can afford N2-alkylated products with high regioselectivity (N2/N1 up to 100/0).[7]
-
Data-Driven Insights: Impact of Conditions on N-Alkylation Regioselectivity
| Indazole Substituent | Alkylating Agent | Base/Conditions | Solvent | N1:N2 Ratio | Source |
| 3-COMe | Pentyl Bromide | NaH | THF | >99:1 | [3] |
| 7-NO2 | Pentyl Bromide | NaH | THF | 4:96 | [3][4][5] |
| Unsubstituted | Benzyl Bromide | NaHMDS | THF | (Solvent-dependent) | [4] |
| Unsubstituted | Benzyl Bromide | NaHMDS | DMSO | (Solvent-dependent) | [4] |
| Unsubstituted | Alcohol | DIAD, PPh3 | THF | 1:2.5 | [4] |
Q2: I'm attempting an indazole synthesis from a hydrazine derivative and I'm seeing a significant pyrazole byproduct. What's happening and how can I stop it?
A2: The formation of a pyrazole byproduct is a known side reaction in certain indazole syntheses, particularly those involving precursors that can undergo alternative cyclization pathways. This often occurs in reactions like the Knorr pyrazole synthesis when reaction conditions are not optimal for the desired indazole formation.[8]
Mechanistic Explanation:
The desired indazole synthesis typically involves an intramolecular cyclization onto the benzene ring. However, if the starting material contains a 1,3-dicarbonyl-like moiety or a reactive equivalent, an alternative intramolecular condensation with the hydrazine can lead to the formation of a five-membered pyrazole ring instead.[9]
Troubleshooting Strategies:
-
Control of pH: The acidity of the reaction medium can be critical. Some cyclizations to form the indazole ring are favored under specific pH conditions. If the conditions are too acidic, it might favor the enolization patterns that lead to pyrazole formation.
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can sometimes provide the activation energy needed for undesired side reactions. Running the reaction at the lowest possible temperature that still allows for the formation of the indazole product is advisable.
-
Choice of Hydrazine Reagent: The nature of the hydrazine (substituted vs. unsubstituted) can influence the reaction pathway. Ensure the purity of your hydrazine reagent, as impurities can sometimes catalyze side reactions.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block the sites that could lead to pyrazole formation. This allows the cyclization to proceed in the desired manner to form the indazole.
Visualizing the Competing Pathways
Caption: Competing reaction pathways in indazole synthesis.
Q3: My cyclization to form the indazole ring is incomplete, resulting in low yields. How can I drive the reaction to completion?
A3: Incomplete cyclization is often a result of suboptimal reaction conditions or issues with the starting materials. Several classical and modern methods for indazole synthesis, such as the Davis-Beirut reaction or syntheses from o-toluidine, have steps that can be sensitive to reaction parameters.[10][11]
Key Factors and Optimization Steps:
-
Purity of Starting Materials: Ensure your starting materials are pure and dry. Trace amounts of water or other nucleophiles can interfere with the reaction, especially if strong bases or water-sensitive intermediates are involved.
-
Reaction Temperature and Time: Some cyclization reactions require elevated temperatures to overcome the activation energy barrier.[11] If you are observing incomplete conversion, consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of the product.
-
Choice of Catalyst: For syntheses that are metal-catalyzed, the choice of catalyst and ligand is crucial. If you are experiencing low yields, screening different catalysts or ligands may be necessary. For instance, some modern methods utilize copper or palladium catalysts for efficient C-N and N-N bond formation.[11]
-
Atmosphere: Certain reactions, particularly those involving organometallic catalysts, are sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield of the desired indazole.
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 5-bromo-7-methyl-1H-indazole during storage
Welcome to the technical support center for 5-bromo-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the solid compound at 2-8°C in a tightly sealed, light-resistant container.[1] For enhanced stability, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent oxidation.[1]
Q2: I've noticed a change in the color of my this compound powder. What does this indicate?
A significant change in color, such as darkening from its typical off-white or light-yellow appearance, can be an indicator of degradation.[1] This could be due to exposure to light, air (oxidation), or moisture. It is highly recommended to re-analyze the purity of the compound before use if any visual changes are observed.
Q3: Can I store solutions of this compound? If so, how?
For short-term use, solutions can be prepared in a suitable anhydrous solvent (e.g., DMSO, DMF) and stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. However, it is important to note that compounds in solution are generally less stable than in their solid state. Long-term storage of solutions is not recommended.
Q4: What are the primary factors that can cause the degradation of this compound?
The main environmental factors that can lead to the degradation of this compound are:
-
Light: Photodegradation can occur upon exposure to UV or visible light.[2]
-
Oxygen: The indazole ring can be susceptible to oxidation.[1]
-
Moisture: Hydrolysis is a potential degradation pathway for many organic compounds.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of all degradation processes.
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common problems associated with the degradation of this compound.
Issue 1: Inconsistent or Poor Results in Experimental Assays
Possible Cause: Degradation of the compound leading to reduced purity and potency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in Analytical Data (HPLC, LC-MS)
Possible Cause: Presence of degradation products.
Potential Degradation Pathways:
While specific degradation pathways for this compound are not extensively documented, based on the chemical structure and general reactivity of related compounds, the following are plausible degradation routes:
-
Oxidation: The indazole ring is susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylated species. This process can be accelerated by exposure to air.
-
Photodegradation: Aromatic and heterocyclic compounds can undergo various reactions upon exposure to light, including ring-opening, dimerization, or reactions with solvent molecules.[2][3]
-
Debromination: The bromo-substituent could be removed under certain reductive conditions or through photolytic cleavage, leading to the formation of 7-methyl-1H-indazole.
Caption: Plausible degradation pathways for this compound.
Preventative Measures and Solutions:
-
Minimize Exposure to Light: Use amber vials or wrap containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions where possible.
-
Inert Atmosphere: For long-term storage of the solid, and when handling, consider using a glovebox or purging containers with an inert gas.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions to minimize potential reactions.
-
Temperature Control: Adhere strictly to recommended storage temperatures. Avoid leaving the compound at room temperature for extended periods.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method adaptable for the purity assessment of this compound and the detection of potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Solvent: Acetonitrile or a mixture of acetonitrile and water
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of the sample solvent to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample solvent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Gradient Program:
-
Start with 95% Mobile Phase A and 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
The appearance of new, smaller peaks in an aged sample compared to a fresh sample is indicative of degradation.
-
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Solid)[1] | To slow down potential degradation pathways and ensure long-term stability. |
| -20°C to -80°C (Solution) | To minimize degradation in solution, which is generally faster than in the solid state. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | To prevent oxidative degradation. |
| Container | Tightly sealed, light-resistant[1] | To protect from moisture, oxygen, and light. |
| Handling | In a well-ventilated area, avoid inhalation and personal contact.[4] | To ensure user safety. |
References
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2994-3004.
- SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- PubMed. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles].
- Journal of the Chemical Society, Perkin Transactions 1. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives.
- PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry, 18(1), 10-27.
- Expert Opinion on Therapeutic Patents. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- ResearchGate. Representative examples of bioactive indazole compounds and drugs.
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
- ResearchGate. (PDF) Photostability and Photostabilization of Drugs and Drug Products.
- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Regioselectivity of Indazole Alkylation
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the regioselectivity of indazole alkylation. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in synthesizing N1- and N2-substituted indazoles.
Introduction: The Challenge of Indazole Alkylation
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] A primary synthetic hurdle is the selective alkylation at either the N1 or N2 position of the pyrazole ring.[1][2][3][4] This difficulty stems from the annular tautomerism of the indazole core, where the N-H proton can exist on either nitrogen, leading to the 1H-indazole and 2H-indazole forms.[1][2][5] The 1H-tautomer is generally the more thermodynamically stable form.[2][6][7] Upon deprotonation, the resulting indazolide anion has nucleophilic character at both nitrogen atoms, often resulting in a mixture of N1 and N2 alkylated products, which necessitates challenging separations and lowers overall yields.[1][4][8]
This guide will delve into how the choice of solvent, in concert with other reaction parameters, can be strategically employed to steer the reaction towards the desired regioisomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My indazole alkylation is giving a nearly 1:1 mixture of N1 and N2 isomers. What is the most likely cause and how can I fix it?
A1: The Root of Poor Selectivity: Solvent and Base Mismatch
A low regioselectivity is often the default outcome, especially when using polar aprotic solvents like DMF or DMSO with common bases like potassium carbonate (K₂CO₃).[4][9][10] In these solvents, the indazolide anion and the counter-ion from the base exist as solvent-separated ion pairs. This leaves both N1 and N2 sites relatively accessible for alkylation, leading to poor selectivity.[9]
Troubleshooting Steps:
-
Switch to a Nonpolar, Aprotic Solvent: Changing the solvent to tetrahydrofuran (THF) or dioxane can dramatically improve N1 selectivity, particularly when paired with a coordinating base like sodium hydride (NaH).[9][11][12][13]
-
Employ a Coordinating Base/Solvent System: The combination of NaH in THF is a powerful system for promoting N1 alkylation.[9][11][12][13] It is postulated that the sodium cation (Na⁺) forms a tight ion pair, chelating between the N2 atom and a coordinating group at the C3 position (like an ester or amide), thus sterically blocking the N2 position and directing the alkylating agent to N1.[2][9]
-
Consider Cesium Carbonate in Dioxane: For certain substrates, cesium carbonate (Cs₂CO₃) in dioxane has proven highly effective for selective N1-alkylation, also believed to operate through a chelation mechanism.[1][11][14]
Q2: I need to synthesize the N2-alkylated indazole, but my reactions consistently favor the N1 isomer. How can I reverse the selectivity?
A2: Driving N2 Selectivity: Leveraging Sterics and Reaction Type
Achieving N2 selectivity often requires a different strategic approach that moves away from standard SN2 conditions.
Strategies for N2-Alkylation:
-
Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for obtaining N2-substituted indazoles.[1][11] In this reaction, the bulky phosphonium intermediate formed in situ is thought to preferentially direct the alkylation to the more sterically accessible N2 position.[1] A typical protocol involves dissolving the indazole, triphenylphosphine (PPh₃), and an alcohol in anhydrous THF, followed by the addition of diethyl azodicarboxylate (DEAD) or a similar reagent.[2][11]
-
Substituent Effects: The electronic nature of substituents on the indazole ring can be exploited. For instance, indazoles with electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%) even under NaH/THF conditions.[9][12][13][15] This is attributed to electronic effects altering the nucleophilicity of the respective nitrogen atoms.
Q3: Does solvent polarity directly correlate with the N1/N2 ratio?
A3: It's More Complex Than Just Polarity.
While there is a general trend, a simple correlation between solvent polarity and regioselectivity can be misleading. For example, while polar aprotic solvents like DMF and DMSO often give mixtures, the highly nonpolar solvent toluene can also fail to produce any product if the base is insoluble.[9] The key factors are the solvent's ability to:
-
Solvate the Base and the Indazolide Anion: The solvent must effectively dissolve the reactants.
-
Influence Ion Pairing: Nonpolar, coordinating solvents like THF promote the formation of tight ion pairs, which can be crucial for N1 selectivity.[9] Polar solvents promote solvent-separated ion pairs, leading to reduced selectivity.[9]
Therefore, it is the interplay between the solvent, the base's counter-ion, and the indazole substituents that governs the outcome, rather than solvent polarity alone.[9][15]
Q4: Can temperature be used to control the regioselectivity?
A4: Understanding Kinetic vs. Thermodynamic Control.
Temperature can influence whether a reaction is under kinetic or thermodynamic control.[16][17][18]
-
Kinetic Control: At lower temperatures, the product that is formed fastest (i.e., has the lowest activation energy) will predominate.[16][19][20]
-
Thermodynamic Control: At higher temperatures, if the reaction is reversible, an equilibrium can be established, favoring the most stable product.[16][19][20]
In the context of indazole alkylation, the N1-substituted product is generally the more thermodynamically stable isomer.[3][7][9] Some methods achieve high N1 selectivity through an equilibration process where an initially formed N2-isomer rearranges to the more stable N1 product, often facilitated by polar solvents like DMF at elevated temperatures.[9][15] Therefore, increasing the reaction temperature and time could potentially increase the proportion of the N1 isomer if an equilibrium can be reached.[8]
Mechanistic Insights: The Role of the Solvent
The solvent's role extends beyond simply dissolving the reactants. It actively participates in the reaction mechanism by influencing the state of the deprotonated indazole anion.
Caption: Solvent influence on indazole alkylation pathways.
As illustrated above, polar aprotic solvents lead to a "free" indazolide anion where both nitrogen atoms are available for nucleophilic attack. In contrast, nonpolar aprotic solvents promote a tight association between the indazolide and the counter-ion, which, especially with a coordinating C3-substituent, can effectively shield the N2 position, leading to high N1 selectivity.[2][9]
Data Summary: Solvent and Base Effects
The following table summarizes typical regioselectivity outcomes for the alkylation of methyl indazole-3-carboxylate with an alkyl bromide, illustrating the critical impact of the solvent and base combination.
| Entry | Solvent | Base | N1:N2 Ratio (Approx.) | Predominant Isomer | Reference |
| 1 | DMF | K₂CO₃ | 1.5 : 1 | Mixture | [9] |
| 2 | DMF | Cs₂CO₃ | 1.8 : 1 | Mixture (slight N1) | [9] |
| 3 | THF | K₂CO₃ | No Reaction | - | [9][15] |
| 4 | THF | NaH | >99 : 1 | N1 | [9][12][13] |
| 5 | Dioxane | Cs₂CO₃ | 96% Yield (N1) | N1 | [1][14] |
| 6 | DMSO | NaHMDS | 1 : 4 | N2 | [9][10][12] |
Note: Ratios are illustrative and can vary based on the specific indazole substituents and alkylating agent.
Key Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation[11]
This protocol is optimized for substrates like methyl 5-bromo-1H-indazole-3-carboxylate, leveraging the NaH/THF system.
Methodology:
-
To a stirred solution of the indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) (to achieve ~0.1 M concentration), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for N1-selective indazole alkylation.
Protocol 2: Highly N2-Selective Alkylation via Mitsunobu Reaction[2][11]
This protocol provides reliable access to the N2-regioisomer.
Methodology:
-
Dissolve the indazole (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (~0.36 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours.
-
Monitor for completion by TLC/LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography to isolate the pure N2-alkylated product.
Conclusion
Controlling the regioselectivity of indazole alkylation is a multifaceted challenge where the solvent plays a pivotal, though not solitary, role. By understanding the mechanistic principles of ion-pairing, chelation, and kinetic versus thermodynamic control, researchers can move beyond trial-and-error and make informed decisions. A nonpolar, aprotic solvent like THF, paired with a coordinating base such as NaH, is a robust strategy for achieving N1 selectivity. Conversely, for the elusive N2 isomer, a change in reaction type, such as the Mitsunobu reaction, is often the most effective approach. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations in your synthetic endeavors.
References
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Validation & Comparative
The Evolving Landscape of Indazole Derivatives: A Comparative Guide to Their Biological Activity
In the dynamic field of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth comparison of substituted indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency, the molecular pathways they modulate, and the experimental data that substantiates their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile heterocyclic system.
The Indazole Core: A Foundation for Diverse Pharmacology
Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. Its derivatives have gained significant traction in drug discovery due to their ability to mimic the structure of endogenous molecules like purines, allowing them to interact with a wide range of biological targets.[2] This structural versatility has led to the development of several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, the anti-emetic Granisetron, and the anti-inflammatory agent Benzydamine.[3][5][6] The continuous exploration of novel substitution patterns on the indazole ring system fuels the discovery of new therapeutic agents with enhanced potency and selectivity.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indazole derivatives have demonstrated remarkable efficacy in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][5]
Kinase Inhibition: A Dominant Mechanism
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and growth.[5] Pazopanib, for instance, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, thereby inhibiting angiogenesis and tumor growth.[1][5] Similarly, Axitinib is a potent inhibitor of VEGFR.[5]
The substitution pattern on the indazole ring is critical for kinase inhibitory activity. For example, a series of 1H-indazole derivatives showed potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), with compound 106 being the most active.[1] Another study identified compound 109 as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinases, with IC50 values in the nanomolar range.[1]
Induction of Apoptosis
Beyond kinase inhibition, certain indazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, compound 2f was found to promote apoptosis in the 4T1 breast cancer cell line by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5][7] This suggests that these compounds can reactivate the intrinsic apoptotic pathway in cancer cells.
Comparative Anticancer Activity of Substituted Indazoles
The following table summarizes the in vitro anticancer activity of selected substituted indazole derivatives against various cancer cell lines.
| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pazopanib | N-methyl-indazole with a pyrimidine amine substituent | Multiple | Varies by cell line | [1][5] |
| Axitinib | N-methyl-indazole with a sulfonamide substituent | Multiple | Varies by cell line | [5] |
| 106 | 1H-indazole derivative | FGFR1-3 expressing cells | 0.8 - 4.5 | [1] |
| 109 | 1H-indazole derivative | EGFR T790M mutant cells | 0.0053 | [1] |
| 2f | Indazole with a hydrophobic group at C3 and a hydrophilic group at C6 | 4T1 (Breast Cancer) | 0.23 | [5][7] |
| 127 (Entrectinib) | 3-aminoindazole derivative | ALK-positive cells | 0.012 | [1] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Indazole derivatives have shown significant promise as anti-inflammatory agents, often with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]
Inhibition of Pro-inflammatory Mediators
A key mechanism of the anti-inflammatory action of indazoles is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[8][9] Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[8][9]
A study investigating the anti-inflammatory potential of indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, demonstrated their ability to significantly inhibit carrageenan-induced hind paw edema in rats, a classic model of acute inflammation.[8] The study also confirmed their inhibitory effect on COX-2 and pro-inflammatory cytokines in vitro.[8][9]
Structure-Activity Relationship in Anti-inflammatory Indazoles
The anti-inflammatory activity of indazole derivatives is highly dependent on their substitution pattern. For instance, a study on indazole-3-carboxamides identified them as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell activation and the release of pro-inflammatory mediators.[10] The specific regiochemistry of the amide linker was found to be critical for this activity.[10]
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted indazoles have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[11]
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, or protein synthesis.
Comparative Antimicrobial Activity
A study on N-methyl-3-aryl indazoles demonstrated their in vitro antimicrobial properties against several bacterial strains, including Xanthomonas campestris and Bacillus megaterium, as well as the fungal strain Candida albicans.[11] Compounds 5i , 5f , and 5a showed superior activity against Xanthomonas campestris.[11] Another report highlighted the antibacterial activity of indazole derivatives 2 , 3 , and 5 , particularly against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis.[12]
| Compound | Substitution Pattern | Target Microorganism | Activity | Reference |
| 5i, 5f, 5a | N-methyl-3-aryl indazoles | Xanthomonas campestris | Zone of inhibition: 2.1 - 2.3 cm | [11] |
| 5j, 5a, 5h | N-methyl-3-aryl indazoles | Bacillus megaterium | Zone of inhibition: 1.2 - 1.6 cm | [11] |
| 2, 3 | 2H-indazoles | Enterococcus faecalis | MIC ≤ 128 µg/mL | [12] |
| 5 | 2H-indazole | Staphylococcus aureus, S. epidermidis | MIC: 64 - 128 µg/mL | [12] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
In Vitro Antiproliferative Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the indazole derivatives or a control vehicle (e.g., saline) orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Future Perspectives
The therapeutic potential of substituted indazole derivatives is vast and continues to be an active area of research. Future efforts will likely focus on:
-
Synthesis of novel derivatives: Exploring new substitution patterns to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Combination therapies: Investigating the synergistic effects of indazole derivatives with existing therapeutic agents.
-
Clinical translation: Advancing the most promising candidates through preclinical and clinical development.
The continued investigation of this versatile scaffold holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.
References
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-Bromo-7-Methyl-1H-Indazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological activities, most notably as potent inhibitors of key signaling pathways in oncology.[1][5][6] The compound 5-bromo-7-methyl-1H-indazole, in particular, serves as a versatile and crucial intermediate for the synthesis of complex therapeutic agents.[7][8] Its strategic bromine and methyl substitutions provide chemical handles for extensive derivatization, enabling the development of molecules with potentially enhanced efficacy and selectivity.[7][8]
This guide provides a comprehensive framework for the in vivo validation of novel derivatives originating from the this compound scaffold. We will delve into the mechanistic rationale behind their common targets, present a comparative analysis of related indazole compounds, and offer detailed, field-proven protocols for rigorous preclinical evaluation.
Mechanistic Insights: Targeting Cancer's Core Machinery
Derivatives built upon the indazole framework predominantly function by targeting key enzymes that drive cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is foundational to designing logical and effective in vivo validation studies. Two of the most prominent mechanisms are the inhibition of protein kinases and Poly(ADP-ribose) polymerase (PARP).
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9] Indazole derivatives are frequently designed as ATP-competitive inhibitors that block the kinase's ability to phosphorylate downstream substrates, thereby halting pro-cancerous signaling cascades.[10]
A common target class is the Receptor Tyrosine Kinase (RTK) family (e.g., VEGFR, PDGFR), which controls processes like cell growth and angiogenesis.[1][4] Another important target is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication whose overexpression can lead to aneuploidy and tumorigenesis.[11][12][13]
PARP Inhibition and Synthetic Lethality
PARP-1 is a nuclear enzyme crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[14] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for fixing more lethal double-strand breaks (DSBs) is already compromised.
Inhibiting PARP in these BRCA-deficient cells creates a "synthetic lethal" scenario. When SSBs are not repaired by PARP, they accumulate and lead to DSBs during DNA replication.[14] With both the BER and HRR pathways crippled, the cancer cell cannot repair its DNA and undergoes apoptosis. This provides a highly selective method for killing cancer cells while sparing normal, healthy cells that have a functional HRR pathway.[14][15]
Comparative Data: Benchmarking Performance
While specific in vivo data for novel this compound derivatives must be generated empirically, we can establish performance benchmarks from published data on other potent indazole analogs. The following table summarizes the in vitro anti-proliferative activity (IC₅₀) of several indazole-based compounds against a panel of human cancer cell lines. A new derivative should ideally demonstrate potency within a similar range to be considered a strong candidate for in vivo studies.
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 2f | Not specified | 4T1 | Breast Cancer | 0.23 | [5][6] |
| MCF-7 | Breast Cancer | 0.31 | [10] | ||
| HCT116 | Colon Cancer | 0.42 | [10] | ||
| HepG2 | Liver Cancer | 0.86 | [10] | ||
| A549 | Lung Cancer | 1.15 | [10] | ||
| Compound C05 | PLK4 | IMR-32 | Neuroblastoma | 0.948 | [11][13] |
| MCF-7 | Breast Cancer | 0.979 | [11][13] | ||
| H460 | Non-small cell lung | 1.679 | [11][13] | ||
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 | [10] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 | [10] |
| MK-4827 (Niraparib) | PARP-1, PARP-2 | BRCA-mutant cells | Various | 0.01 - 0.1 | [15][16] |
Note: Data for derivatives serve as representative examples of the potential activity of this compound class.[10]
Experimental Protocols for In Vivo Validation
A rigorous, well-controlled in vivo study is the cornerstone of preclinical validation. The following protocols are generalized for assessing the anti-tumor efficacy of a novel indazole derivative using a standard tumor xenograft model.
Animal Model and Husbandry
-
Model Selection: Immunodeficient mice (e.g., NOD/SCID or Nude) are the standard choice. The lack of a functional adaptive immune system prevents the rejection of implanted human cancer cells, allowing for robust tumor growth.[17]
-
Acclimatization: Animals should be acclimatized for at least one week before any experimental procedures.
-
Housing: Maintain animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light/dark cycles. Provide sterile food, water, and bedding.
Tumor Xenograft Implantation Protocol
-
Cell Culture: Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated counter. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a final concentration of 1 x 10⁷ cells/mL. The use of Matrigel can improve tumor take rates.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[17]
-
Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, measure their dimensions every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
Study Execution: Dosing and Monitoring
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[17] This step is critical to eliminate bias and ensure that the starting tumor volumes are comparable across all groups.
-
Compound Formulation: Prepare the indazole derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The choice of vehicle is dictated by the compound's physicochemical properties, such as solubility and stability.[17] A maximum tolerated dose (MTD) study should be performed beforehand to determine the optimal, non-toxic dose.
-
Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily).[17] The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to measure tumor volume and body weight for each animal 2-3 times per week throughout the study.
-
Toxicity Monitoring: Observe the animals daily for any signs of toxicity, such as weight loss (>15-20%), lethargy, ruffled fur, or labored breathing.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days). At the endpoint, euthanize all animals, excise the tumors, and record their final weights.
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the discovery of novel anti-cancer agents.[7][8] A successful in vivo validation, grounded in a strong mechanistic hypothesis and executed with rigorous, standardized protocols, is the critical step in translating a promising compound from the bench to the clinic. The framework provided here offers a self-validating system for assessing the preclinical efficacy of new derivatives.
Future work should focus on comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates.[18] These investigations, combined with robust efficacy data, will pave the way for the development of the next generation of targeted indazole-based therapies.
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A Comparative Guide to the Kinase Inhibitory Profiles of Diverse Indazole Derivatives
For: Researchers, scientists, and drug development professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1][2] Its versatility allows for substitutions that can be fine-tuned to achieve desired potency and selectivity against a wide array of protein kinases. This guide provides an in-depth, objective comparison of the kinase inhibitory profiles of various indazole derivatives, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their interactions with key oncogenic kinases, provide detailed experimental methodologies for assessing kinase inhibition, and visualize the critical signaling pathways they modulate. Our aim is to equip researchers with the foundational knowledge to rationally design and evaluate the next generation of indazole-based kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of a selection of indazole-based inhibitors against a panel of clinically relevant protein kinases. It is important to note that these values are compiled from various sources and that direct comparison should be approached with caution, as assay conditions can vary.
| Inhibitor | Primary Target(s) | VEGFR2 (IC50, nM) | PDGFRβ (IC50, nM) | c-Kit (IC50, nM) | AXL (IC50, nM) | TIE2 (IC50, nM) | Other Notable Targets (IC50, nM) |
| Axitinib | VEGFRs | 0.2 | 1.6 | 1.7 | - | - | VEGFR1 (0.1), VEGFR3 (0.1-0.3) |
| Pazopanib | Multi-kinase | 30 | 84 | 74 | - | - | VEGFR1 (10), VEGFR3 (47), FGFR1 (140) |
| Linifanib | VEGFRs, PDGFR | 4 | 66 | 14 | - | - | FLT1 (3), FLT3 (4), CSF-1R (3) |
| Compound 1 (Azaindazole) | AXL | - | - | - | 2.8 | - | Murine AXL (0.95) |
| Compound 2 (3-(pyrrolopyridin-2-yl)indazole) | Aurora A | - | - | - | - | - | Aurora A (IC50 values of 8.3nM and 1.3nM against HL60 and HCT116 cell lines) |
| Compound 3 (Indazole-morpholino-triazine) | PI3Kα | - | - | - | - | - | PI3Kα (60) |
| Compound 4 (2H-Indazole derivative) | SGK1, TIE2 | - | - | - | - | >70% inhibition | SGK1 (>70% inhibition), SRC (significant inhibition for 5-hydroxy-6-aza-2H-indazole motif) |
Structure-Activity Relationship (SAR) Insights:
The data reveals that substitutions on the indazole core are critical for determining both potency and selectivity. For instance, Axitinib, a potent VEGFR inhibitor, demonstrates the power of specific substitutions on the indazole ring to achieve high affinity.[3] In contrast, Pazopanib and Linifanib, with different substitution patterns, exhibit a broader spectrum of activity against multiple receptor tyrosine kinases.[3]
More recent research has focused on developing selective inhibitors. For example, azaindazole derivatives have been optimized to yield potent and selective AXL inhibitors, with compound 1 showing an IC50 of 2.8 nM for human AXL.[4] Similarly, 3-(pyrrolopyridin-2-yl)indazole derivatives have been identified as potent Aurora A kinase inhibitors.[5] The development of indazole-based PI3K inhibitors, such as compound 3, further highlights the adaptability of this scaffold for targeting different kinase families.[1][6] Interestingly, certain 2H-indazole derivatives have shown significant inhibition of SGK1 and TIE2, demonstrating that the position of the nitrogen atoms within the indazole ring also plays a crucial role in directing kinase selectivity.[7]
Experimental Methodologies for Kinase Inhibition Profiling
To ensure the reliability and reproducibility of kinase inhibition data, robust and validated assay methodologies are essential. Several platforms are widely used in academic and industrial settings. Below is a detailed, step-by-step protocol for a representative time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, the LanthaScreen™ Eu Kinase Binding Assay, which is a common method for determining inhibitor potency.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a test compound.
Materials:
-
Kinase of interest (e.g., VEGFR2, AXL)
-
LanthaScreen™ Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)
-
Alexa Fluor™ 647-labeled tracer (appropriate for the kinase family)
-
Test indazole derivatives (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplate
-
Plate reader capable of TR-FRET measurements (e.g., with excitation at 340 nm and emission at 615 nm and 665 nm)
Experimental Workflow:
Caption: A streamlined workflow for determining kinase inhibitor IC50 values using a TR-FRET based assay.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of the indazole derivatives in the appropriate solvent (typically DMSO). Further dilute these into the assay buffer to achieve the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 2X working solution of the kinase and the Eu-labeled antibody in assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.
-
Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. The concentration should be at or near the Kd for its interaction with the kinase.
-
-
Assay Assembly:
-
To each well of the 384-well plate, add 5 µL of the diluted indazole derivative. Include wells with buffer and no inhibitor as a positive control and wells with a known potent inhibitor as a negative control.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 5 µL of the 2X tracer solution to each well to initiate the binding reaction. The final volume in each well will be 15 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence at both 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission) using a TR-FRET plate reader with an excitation wavelength of 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Key Signaling Pathways Targeted by Indazole Derivatives
Understanding the signaling pathways in which the target kinases operate is crucial for predicting the cellular and physiological effects of their inhibition. Below are simplified diagrams of key pathways modulated by indazole derivatives.
VEGFR Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[3] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.
Caption: The VEGFR signaling pathway, a primary target for anti-angiogenic indazole derivatives.
AXL Signaling in Cancer Progression
The AXL receptor tyrosine kinase is implicated in tumor growth, metastasis, and the development of drug resistance.[4][8]
Caption: The AXL signaling pathway, a key driver of metastasis and a target for selective indazole inhibitors.
TIE2 Signaling in Vascular Stability
The TIE2 receptor tyrosine kinase plays a crucial role in maintaining vascular stability and integrity.[7]
Caption: The TIE2 signaling pathway, essential for vascular health and a target for specific indazole derivatives.
Conclusion and Future Perspectives
The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While multi-kinase inhibitors have demonstrated significant clinical success, the future lies in the development of more selective agents that target specific nodes in oncogenic signaling pathways. This approach promises to enhance therapeutic efficacy while minimizing off-target toxicities. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. As our understanding of the complex interplay of kinase signaling networks deepens, so too will our ability to design indazole derivatives with precisely tailored inhibitory profiles.
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The Indazole Scaffold in Oncology: A Comparative Guide to the In Vitro Anti-Proliferative Potential of 5-Bromo-7-Methyl-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anti-cancer drugs. This guide provides an in-depth technical overview of the potential of 5-bromo-7-methyl-1H-indazole as a key building block for novel anti-proliferative agents. We will explore the comparative activity of related indazole compounds, delve into their mechanisms of action, and provide detailed experimental protocols for evaluating new derivatives.
The Significance of the Indazole Moiety in Cancer Therapeutics
Indazole-containing compounds have demonstrated significant efficacy in oncology, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1] The unique bicyclic aromatic structure of indazole allows for versatile functionalization, enabling the design of potent and selective inhibitors for various kinase targets.[2] This has led to the successful development of drugs like Axitinib and Pazopanib, which target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.[2]
This compound: A Promising Starting Point
This compound is a key intermediate in the synthesis of novel therapeutic agents.[1][3] Its chemical structure, featuring a bromine atom at the 5-position and a methyl group at the 7-position, offers several advantages for drug design:
-
The Bromine Atom: Serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. It can also act as a hydrogen bond acceptor and contribute to the compound's overall binding affinity.
-
The Methyl Group: Can provide steric hindrance to guide the orientation of the molecule within a target's binding pocket, potentially enhancing selectivity. It also influences the compound's lipophilicity and metabolic stability.
These features make this compound an attractive scaffold for generating libraries of novel compounds to be screened for anti-proliferative activity.[4]
Comparative In Vitro Anti-Proliferative Activity of Substituted Indazole Derivatives
While specific anti-proliferative data for this compound itself is not extensively published, the activity of other substituted indazole derivatives provides valuable benchmarks for the potential of this compound class. The following table summarizes the 50% inhibitory concentrations (IC50) of various indazole compounds against a panel of human cancer cell lines.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 2f | A549 | Lung Cancer | 1.15 | [2][5] |
| 4T1 | Breast Cancer | 0.23 | [2][5] | |
| HepG2 | Liver Cancer | 0.86 | [2] | |
| MCF-7 | Breast Cancer | 0.31 | [2] | |
| HCT116 | Colon Cancer | 0.42 | [2] | |
| Compound 6o | K562 | Myeloid Leukemia | 5.15 | [2][6] |
| A549 | Lung Cancer | >40 | [2][6] | |
| PC-3 | Prostate Cancer | 25.4 | [2][6] | |
| HepG2 | Liver Cancer | 11.2 | [2][6] | |
| Compound 23p | HepG2 | Liver Cancer | 2.357 | [7] |
| A549 | Lung Cancer | 3.012 | [7] | |
| Skov-3 | Ovarian Cancer | 2.871 | [7] | |
| Axitinib | HUVEC | Endothelial Cells | 0.008 | [2] |
| Pazopanib | HUVEC | Endothelial Cells | 0.021 | [2] |
| Sunitinib | HepG2 | Liver Cancer | 31.594 | [7] |
| A549 | Lung Cancer | 49.036 | [7] | |
| Skov-3 | Ovarian Cancer | 38.725 | [7] |
Note: Data for derivatives 2f, 6o, and 23p are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class. Axitinib, Pazopanib, and Sunitinib are included as established, clinically relevant benchmarks.[2][5][6][7]
Postulated Mechanisms of Anti-Proliferative Action
The anti-proliferative effects of indazole derivatives are often attributed to their ability to interfere with key cellular signaling pathways that are dysregulated in cancer.
Kinase Inhibition
A primary mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases.[2] These compounds frequently act as competitive inhibitors at the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that drive cell proliferation, survival, and angiogenesis.[2] Receptor tyrosine kinases (RTKs) are a common target class for these inhibitors.[2]
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for indazole-based inhibitors.
Induction of Apoptosis
Some indazole derivatives exert their anti-proliferative effects by inducing programmed cell death, or apoptosis.[5][6] This can occur through the modulation of key regulatory proteins in the apoptotic cascade. For instance, certain compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5] Additionally, some indazole derivatives may affect the p53 tumor suppressor pathway.[6]
Experimental Protocol: In Vitro Anti-Proliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-cancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to determine the IC50 value for each derivative.
-
Caption: Workflow for the MTT-based in vitro anti-proliferative assay.
Conclusion and Future Directions
While direct experimental data on the anti-proliferative activity of this compound is limited, its structural features and the proven success of the broader indazole class in oncology highlight its significant potential as a scaffold for the development of novel anti-cancer agents. The comparative data from other substituted indazoles suggest that derivatives of this compound could exhibit potent activity against a range of cancer cell lines.
Future research should focus on the synthesis and screening of a library of derivatives based on the this compound core. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with optimized potency and selectivity. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most promising candidates will be essential for their further preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such research endeavors.
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Comparative Evaluation of 5-Bromo-7-Methyl-1H-Indazole Derivatives as Anti-Cancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Oncology
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its structural versatility and ability to form key interactions with biological targets have made it a cornerstone in the development of novel therapeutics, particularly in oncology.[2][3] Several FDA-approved anti-cancer drugs, such as Pazopanib and Niraparib, feature the indazole core, highlighting its clinical significance.[1] The 5-bromo-7-methyl-1H-indazole moiety, in particular, serves as a versatile chemical intermediate, with its bromine and methyl substituents providing strategic points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[4][5] This guide provides a comparative analysis of the anti-cancer potential of derivatives stemming from this scaffold, supported by experimental data and detailed protocols to ensure scientific rigor.
Comparative Analysis: Anti-Proliferative Activity of Indazole Derivatives
The primary measure of a compound's potential as an anti-cancer agent is its ability to inhibit the growth of cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.[6] The cytotoxic effects of novel this compound derivatives must be benchmarked against both established chemotherapeutic agents and other investigational indazole compounds to ascertain their relative potency.
The table below summarizes the IC50 values for representative indazole derivatives and a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. This comparative data is crucial for contextualizing the efficacy of newly synthesized compounds.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indazole Derivative 2f | A549 | Lung Cancer | >10 | [3] |
| 4T1 | Breast Cancer | 0.23 | [3] | |
| HepG2 | Liver Cancer | 0.80 | [3] | |
| MCF-7 | Breast Cancer | 0.34 | [3] | |
| HCT116 | Colon Cancer | 4.89 | [3] | |
| Indazole Derivative 6o | K562 | Myeloid Leukemia | 5.15 | [7][8] |
| A549 | Lung Cancer | >50 | [7][8] | |
| PC-3 | Prostate Cancer | >50 | [7][8] | |
| HepG2 | Liver Cancer | >50 | [7][8] | |
| Doxorubicin | 4T1 | Breast Cancer | 0.98 | [3] |
| HepG2 | Liver Cancer | 0.62 | [3] | |
| MCF-7 | Breast Cancer | 0.75 | [3] | |
| HCT116 | Colon Cancer | 0.19 | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals critical insights into the structure-activity relationships of these indazole derivatives. For instance, compound 2f demonstrates potent, sub-micromolar activity against breast (4T1, MCF-7) and liver (HepG2) cancer cell lines, suggesting that its specific substitution pattern is favorable for targeting these malignancies.[3] In contrast, compound 6o shows selective activity against the K562 leukemia cell line, while being significantly less potent against the solid tumor cell lines tested.[7][8] This highlights a key principle in drug design: minor structural modifications can drastically alter both the potency and the selectivity profile of a compound. The choice of substituents at various positions on the indazole ring is a critical experimental decision that dictates the biological activity, a concept explored in detail in the synthesis and evaluation of various indazole series.[3][8]
Postulated Mechanism of Action: Targeting Kinase Signaling
A predominant mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases.[9] These enzymes play a crucial role in cell signaling pathways that regulate proliferation, survival, and angiogenesis. Many indazole derivatives are designed to act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates.[9] This effectively shuts down signaling cascades that are often hyperactivated in cancer cells.
A common target for such inhibitors is the Receptor Tyrosine Kinase (RTK) family. The diagram below illustrates a generalized RTK signaling pathway and the likely point of intervention for a novel this compound derivative.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory point of action for indazole derivatives.
Experimental Protocols: A Framework for Validation
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section provides detailed methodologies for two common colorimetric assays used to assess the anti-proliferative effects of novel compounds.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The systematic evaluation of a novel compound's cytotoxicity follows a logical progression from cell culture preparation to data analysis and IC50 determination.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[10]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of the cells.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[12]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to approximately 80% confluency. Harvest the cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives and a positive control (e.g., Doxorubicin) in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO in medium) to account for any solvent effects.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours, allowing the formazan crystals to form.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[13] It offers a stable endpoint and is less prone to interference from test compounds compared to metabolic assays.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[10]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Pour off the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate and plot the data as described for the MTT assay to determine the IC50 value.
Conclusion
Derivatives of the this compound scaffold represent a promising avenue for the discovery of novel anti-cancer agents. The comparative data presented in this guide demonstrate that strategic modifications to this core can yield compounds with potent and selective anti-proliferative activity. The likely mechanism of action, through the inhibition of critical kinase signaling pathways, aligns with current successful strategies in oncology drug development. By employing the rigorous and validated experimental protocols detailed herein, researchers can effectively evaluate new derivatives, understand their structure-activity relationships, and advance the most promising candidates toward further preclinical and clinical development.
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Navigating the Kinome: A Technical Guide to Assessing the Selectivity of 5-Bromo-7-Methyl-1H-Indazole-Based Inhibitors
For drug discovery professionals, the development of potent and selective kinase inhibitors is a paramount objective. The indazole scaffold, and specifically derivatives of 5-bromo-7-methyl-1H-indazole, has emerged as a valuable starting point for synthesizing inhibitors targeting a range of kinases, which are critical regulators of cellular processes and key targets in oncology and inflammatory diseases.[1][2][3] The strategic placement of the bromine atom and methyl group on the indazole ring offers a versatile platform for chemical modification to enhance potency and selectivity.[4][5]
However, potency alone is insufficient. An inhibitor's utility, both as a research tool and a potential therapeutic, is critically defined by its selectivity—its ability to inhibit the intended target kinase without engaging other kinases, which can lead to off-target toxicities. This guide provides a comprehensive framework for assessing the selectivity of novel this compound-based inhibitors. We will delve into the causality behind experimental choices, provide actionable protocols, and use a well-characterized kinase inhibitor as a case study to illustrate the principles of robust selectivity profiling.
While comprehensive public data on a specific this compound inhibitor is limited, we will use the extensively profiled Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitor, PF-3644022 , as an illustrative example. Although PF-3644022 is a benzothiophene-based inhibitor, the methodologies used to characterize its selectivity are the gold standard and directly applicable to any ATP-competitive inhibitor, including those derived from the this compound scaffold targeting the same kinase family.[6][7]
The Imperative of Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural homology within the ATP-binding pocket. This conservation makes achieving selectivity a significant challenge.[7] Off-target inhibition can confound experimental results and lead to unforeseen side effects in a clinical setting. Therefore, early and comprehensive selectivity profiling is not just a characterization step but a critical, decision-driving component of the drug discovery process.
A typical selectivity assessment workflow involves a tiered approach, starting with broad screening and progressing to more focused quantitative analysis.
Case Study: Profiling the MK2 Inhibitor PF-3644022
PF-3644022 is a potent, ATP-competitive inhibitor of MK2 with a Ki of 3 nM. Its selectivity was rigorously assessed against a panel of 200 human kinases. This level of comprehensive profiling is essential for understanding its potential for off-target effects.
Biochemical Selectivity Data
In an initial screen, PF-3644022 was tested at a concentration of 1 µM against 200 kinases. This concentration is a standard choice for initial screens; it is high enough to identify meaningful off-target interactions without being confounded by non-specific effects. From this screen, 16 kinases showed greater than 50% inhibition and were selected for full IC50 determination to quantify the inhibitor's potency against these potential off-targets.[6]
| Target Kinase | IC50 (nM) | Selectivity Fold (IC50 Off-Target / IC50 MK2) |
| MK2 (MAPKAPK2) | 5.2 | - |
| PRAK (MAPKAPK5) | 5.0 | ~1x |
| MK3 (MAPKAPK3) | 53 | ~10x |
| PhKγ1 | 68 | ~13x |
| DYRK3 | 77 | ~15x |
| HIPK2 | 90 | ~17x |
| DYRK2 | 100 | ~19x |
| DYRK1A | 110 | ~21x |
| CK1δ | 120 | ~23x |
| MNK2 | 148 | ~28x |
| p38δ MAPK | 260 | 50x |
| p38α MAPK | 300 | 58x |
| p38β MAPK | 370 | 71x |
| p38γ MAPK | 530 | 102x |
| BRSK2 | 700 | 135x |
| MELK | 1200 | 231x |
| Data synthesized from Mourey et al., 2010.[6][7] |
Interpretation of Results: The data reveals that PF-3644022 is highly potent against its primary target, MK2. However, it also demonstrates significant activity against closely related kinases, particularly PRAK and MK3, showing only minimal selectivity. This is not unexpected, as these kinases share high sequence and structural homology with MK2. The inhibitor shows moderate selectivity (>50-fold) against the upstream p38 MAPK isoforms and good selectivity (>100-fold) against more distal kinases like BRSK2 and MELK. This detailed quantitative profile is crucial for designing subsequent experiments and interpreting cellular data.
Experimental Protocols: A Guide to Generating Robust Data
The reliability of any selectivity assessment hinges on the quality and design of the experimental assays. Here, we detail representative protocols for both biochemical and cellular assays, explaining the rationale behind key steps.
Protocol 1: In Vitro Biochemical Kinase Assay (for IC50 Determination)
This protocol is based on a mobility shift assay format, a common method that measures the phosphorylation of a substrate peptide by a kinase.
Principle: The assay measures the enzymatic transfer of a phosphate group from ATP to a specific substrate peptide. The phosphorylated product is then separated from the unphosphorylated substrate based on a change in charge, which can be detected via various methods, such as fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimal for kinase activity (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5). Rationale: Each component is critical; HEPES provides pH stability, MgCl₂ is an essential cofactor for ATP binding, DTT prevents oxidation, and BSA minimizes non-specific binding of the enzyme to plates.
-
Compound Dilution: Create a serial dilution of the test inhibitor (e.g., a this compound derivative) in DMSO. Then, dilute these into the kinase buffer. Rationale: A 10-point, 3-fold serial dilution is standard for generating a robust dose-response curve.
-
Enzyme and Substrate: Dilute the purified recombinant kinase (e.g., MK2) and its specific substrate peptide (e.g., a fluorescently labeled HSP27-derived peptide) in the kinase buffer.
-
-
Reaction Setup (96- or 384-well plate):
-
Add the diluted inhibitor to the appropriate wells.
-
Add the kinase solution to all wells except the negative control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Termination:
-
Initiate the reaction by adding a solution containing the substrate peptide and ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase being tested.[6] Rationale: Using Km[ATP] allows for a more direct comparison of inhibitor potencies (IC50) across different kinases, as it standardizes the level of competition from the endogenous substrate.
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) within the linear range of the assay.
-
Terminate the reaction by adding a stop solution containing a high concentration of EDTA. Rationale: EDTA chelates Mg²⁺ ions, which are essential for kinase activity, thus instantly stopping the reaction.
-
-
Detection and Data Analysis:
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip) to separate and quantify the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Target Engagement and Pathway Inhibition
Biochemical assays are essential but do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming that an inhibitor can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and produce the desired biological effect.
Principle: This assay measures the inhibition of a specific downstream signaling event following stimulation of the target pathway. For MK2, a key downstream event is the phosphorylation of Heat Shock Protein 27 (HSP27).[6]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., U937 human monocytic cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test inhibitor for a defined pre-incubation period (e.g., 1 hour).
-
-
Pathway Stimulation:
-
Stimulate the p38/MK2 pathway by adding an inflammatory agent like Lipopolysaccharide (LPS).[7] Rationale: LPS is a potent activator of the signaling cascade leading to MK2 activation, providing a robust signal for measuring inhibition.
-
Incubate for a time sufficient to induce robust phosphorylation of the downstream substrate (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins for accurate detection.
-
Determine the total protein concentration of each lysate to ensure equal loading for analysis.
-
-
Detection (e.g., ELISA or Western Blot):
-
Use a sandwich ELISA kit with antibodies specific for total HSP27 and phosphorylated HSP27 (p-HSP27).
-
Normalize the p-HSP27 signal to the total HSP27 signal for each well.
-
Calculate the percentage of inhibition of HSP27 phosphorylation at each inhibitor concentration relative to the LPS-stimulated control.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Target Pathway: The p38/MK2 Signaling Cascade
Understanding the signaling context of the target kinase is crucial for interpreting selectivity data and designing relevant cellular assays. MK2 is a key downstream substrate of p38 MAPK, a central node in cellular stress and inflammatory responses.
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comparative analysis of indazole vs. benzimidazole scaffolds in drug discovery
A Comparative Guide to Indazole and Benzimidazole Scaffolds in Drug Discovery
For Immediate Publication
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, indazole and benzimidazole have emerged as "privileged scaffolds" due to their remarkable versatility and presence in numerous clinically successful drugs.[1][2] This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental insights and data to inform strategic decisions in drug design and development.
Structural and Physicochemical Distinctions: A Tale of Two Isosteres
Indazole and benzimidazole are structural isomers, both featuring a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring. However, the arrangement of the nitrogen atoms imparts distinct electronic and conformational properties that significantly influence their biological activity and pharmacokinetic profiles.
Indazole is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring. This arrangement results in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more stable. The indazole nucleus is a key pharmacophore in several approved drugs, including the antiemetic granisetron and the multi-kinase inhibitors pazopanib and axitinib, which are used in cancer therapy.[1]
Benzimidazole , conversely, consists of a benzene ring fused to an imidazole ring. This scaffold is a fundamental component of vitamin B12 and is present in a wide array of pharmaceuticals, such as the proton pump inhibitors omeprazole and pantoprazole, and the broad-spectrum anthelmintics albendazole and mebendazole.[3][4] Its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its broad pharmacological significance.[2]
A comparative summary of their core physicochemical properties is presented below:
| Property | Indazole | Benzimidazole | Rationale and Implication in Drug Design |
| Structure | Benzene fused to Pyrazole | Benzene fused to Imidazole | The adjacent nitrogen atoms (1,2-position) in indazole create a different dipole moment and hydrogen bonding pattern compared to the separated nitrogens (1,3-position) in benzimidazole, influencing receptor interactions. |
| pKa | Weaker Base (pKa ≈ 1.3) | Stronger Base (pKa ≈ 5.5) | Benzimidazole's higher basicity can lead to greater aqueous solubility at physiological pH but may also result in off-target interactions with acidic cellular components. Indazole's weaker basicity can be advantageous for CNS-penetrant drugs. |
| Dipole Moment | Higher in 2H-tautomer | Lower | The dipole moment affects solubility, crystal packing, and interaction with polar residues in a binding pocket. The tautomeric flexibility of indazole offers more possibilities for interaction.[5] |
| Hydrogen Bonding | Donor (N-H) and Acceptor (N) | Donor (N-H) and Acceptor (N) | Both scaffolds are excellent hydrogen bond participants. The positioning of these groups dictates the geometry of interaction with biological targets. |
| Metabolic Stability | Generally more stable | Prone to N-oxidation and hydroxylation | The indazole core is often less susceptible to metabolic degradation, potentially leading to a longer half-life. However, specific substitutions can significantly alter the metabolic fate of both scaffolds.[6] |
Therapeutic Applications: Divergent Paths in Disease Treatment
While both scaffolds are versatile, they have historically found favor in different therapeutic domains. This divergence is a direct consequence of their distinct abilities to interact with various biological targets.
Indazole: A Modern Mainstay in Oncology
The indazole scaffold has become particularly prominent in the development of targeted cancer therapies, especially as protein kinase inhibitors.[7][8] The unique geometry and electronic distribution of the indazole ring allow for potent and selective interactions within the ATP-binding pocket of various kinases.
Key Therapeutic Areas for Indazole Derivatives:
-
Oncology: A significant number of indazole-containing compounds are kinase inhibitors targeting pathways involved in cell proliferation, angiogenesis, and survival.[8][9] Examples include inhibitors of VEGFR, FGFR, and Aurora kinases.[7][8]
-
Anti-inflammatory: Indazole derivatives have shown promise as inhibitors of enzymes like COX and p38 MAP kinase, which are implicated in inflammatory processes.[1]
-
Neurodegenerative Diseases: Research is ongoing into the potential of indazoles for conditions like Parkinson's disease.[1]
Benzimidazole: A Classic Scaffold with Broad-Spectrum Activity
The benzimidazole core has a long and successful history in medicinal chemistry, particularly in the realm of anti-infective and gastrointestinal agents.[3][10] Its structural similarity to purine bases allows it to interact with a wide range of biological macromolecules.[11]
Key Therapeutic Areas for Benzimidazole Derivatives:
-
Antiparasitic: Benzimidazoles are highly effective against a variety of parasitic worms by inhibiting microtubule synthesis.[4] They are also being investigated for activity against protozoan diseases like malaria and leishmaniasis.[10][11][12]
-
Antiviral and Antimicrobial: Derivatives have shown activity against various viruses and bacteria.[13][14]
-
Anticancer: More recently, benzimidazole derivatives have been explored as anticancer agents, with some compounds demonstrating potent activity.[2][13]
-
Gastrointestinal: The success of proton pump inhibitors highlights the utility of this scaffold in treating acid-related disorders.[3]
Experimental Protocols: A Guide to Comparative Evaluation
To provide a practical framework for researchers, this section outlines key experimental protocols for the synthesis and biological evaluation of indazole and benzimidazole derivatives, focusing on the context of anticancer drug discovery.
General Synthetic Strategies
The synthetic accessibility of a scaffold is a critical consideration. Both indazole and benzimidazole benefit from well-established and versatile synthetic methodologies.
Synthesis of 1H-Indazoles: A common and efficient route involves the cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper.[15]
-
Step 1: Hydrazone Formation: React an appropriate o-haloaryl ketone or aldehyde with a sulfonylhydrazide in a suitable solvent like ethanol.
-
Step 2: Cyclization: The resulting hydrazone is then treated with a copper catalyst, such as Cu(OAc)₂·H₂O, in a high-boiling solvent like DMSO at elevated temperatures to effect intramolecular C-N bond formation.[15]
Synthesis of Benzimidazoles: The Phillips condensation is a classic and widely used method for synthesizing 2-substituted benzimidazoles.
-
Step 1: Condensation: An o-phenylenediamine is reacted with a carboxylic acid or its derivative (e.g., aldehyde, ester) under acidic conditions (e.g., polyphosphoric acid or refluxing in 4M HCl).[16][17]
-
Step 2: Cyclization and Dehydration: The initial condensation product undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.
In Vitro Evaluation of Anticancer Activity
A crucial step in drug discovery is the assessment of a compound's biological activity. The following protocols are standard for the initial screening of potential anticancer agents.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Objective: To quantify the cytotoxic or cytostatic effects of newly synthesized indazole and benzimidazole derivatives on cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NCI-60 panel) in 96-well plates at a predetermined density and allow them to adhere overnight.[18][19]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent and incubate. Then, solubilize the formazan crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[18]
-
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value using non-linear regression.
-
Protocol 2: Kinase Inhibition Assay (e.g., TR-FRET)
For compounds designed as kinase inhibitors, a direct biochemical assay is essential to confirm target engagement and determine potency.[20][21]
-
Objective: To measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (often a peptide), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the mixture to allow the phosphorylation of the substrate.
-
Detection: Use a phospho-specific antibody labeled with a fluorophore (in a Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET, format) to detect the phosphorylated substrate. The signal is inversely proportional to the kinase inhibition.[21][22]
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Comparative Pharmacokinetic Profile
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital.
Protocol 3: Metabolic Stability in Liver Microsomes
This assay predicts the extent of first-pass metabolism in the liver.[23]
-
Objective: To determine the in vitro metabolic stability of indazole and benzimidazole derivatives.
-
Methodology:
-
Incubation: Incubate the test compound with liver microsomes (human or rodent) and NADPH (a cofactor for metabolic enzymes).
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound remaining using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Studies have shown that indazole cores can exhibit greater metabolic stability compared to their indole isosteres, a property that may extend to benzimidazoles in certain contexts.[6]
-
Conclusion and Future Perspectives
Both indazole and benzimidazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them should be guided by the specific biological target and the desired pharmacological profile.
-
Indazole has carved a significant niche in modern oncology, particularly in the domain of kinase inhibitors, where its structural features facilitate potent and selective binding.[7][24] Its generally favorable metabolic stability is an added advantage.[6]
-
Benzimidazole remains a highly versatile and productive scaffold, with a proven track record in anti-infective and gastrointestinal therapies.[3][10] Its ability to mimic endogenous purines ensures its continued relevance across a wide range of therapeutic targets.[11]
The future of drug discovery with these scaffolds lies in the rational design of novel derivatives, guided by a deep understanding of structure-activity relationships and target biology. Techniques like scaffold hopping, where one core is replaced by another to improve properties, will continue to be valuable. As our understanding of disease pathways becomes more nuanced, the strategic deployment of these privileged scaffolds will undoubtedly lead to the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Validating Target Engagement for 5-Bromo-7-Methyl-1H-Indazole Derivatives
In the landscape of modern drug discovery, particularly within oncology and neurology, the indazole scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1] Derivatives of 5-bromo-7-methyl-1H-indazole, for instance, are crucial intermediates in the synthesis of novel therapeutics designed to intercept specific cellular signaling pathways.[2][3][4] However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on unequivocally demonstrating that the molecule interacts with its intended target within the complex milieu of a living cell. This guide provides a comparative framework for validating the target engagement of this compound derivatives, offering an in-depth analysis of key methodologies, supported by experimental protocols and data interpretation insights for researchers, scientists, and drug development professionals.
The Imperative of Target Engagement Validation
Target engagement is the critical first step in a drug's mechanism of action, representing the direct physical interaction between a drug molecule and its protein target.[5][6][7] Quantifying this interaction is paramount for establishing a clear structure-activity relationship (SAR) and building confidence that the observed biological effect is a direct consequence of on-target activity.[5][6][8] Failing to rigorously validate target engagement can lead to the misinterpretation of phenotypic data and the costly pursuit of compounds with ambiguous or off-target effects.
This guide will navigate through a selection of robust biophysical and cell-based assays, providing a comparative analysis to aid in the rational selection of the most appropriate method for your research question. We will delve into the principles and practicalities of the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competition assays, and the widely-used biophysical techniques of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
A Comparative Overview of Target Engagement Methodologies
The choice of a target engagement assay is a critical decision in any drug discovery program and should be guided by the specific research question, the nature of the target protein, and the stage of the project.[5] Below is a comparative analysis of four powerful techniques, each offering unique advantages and insights into the interaction between this compound derivatives and their kinase targets.
| Methodology | Principle | Key Advantages | Key Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[9][10][11] | Label-free, performed in intact cells or lysates, reflects a more physiological environment.[10][11][12] | Indirect measure of binding, not all proteins exhibit a significant thermal shift, lower throughput for Western blot-based detection.[12] | Low to medium (Western blot), High (immunoassay formats).[11][13] |
| Kinobeads Competition Assay | Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[14][15] | Unbiased, proteome-wide kinase profiling, identifies on- and off-targets simultaneously.[14][15] | Limited to ATP-competitive inhibitors, may miss kinases not expressed or with low affinity for the beads.[14] | Medium to high. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[16][17] | Real-time kinetics (kon, koff), high sensitivity, label-free.[17][18] | Requires immobilization of one binding partner which may affect its activity, can be sensitive to buffer composition. | High.[18] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[19][20][21] | Provides a complete thermodynamic profile (ΔH, ΔS, Kd), label-free, solution-based.[20][22][] | Requires larger amounts of protein and compound, lower throughput, may not be suitable for very weak or very tight binders.[19][21] | Low. |
Visualizing the Workflow: Choosing the Right Path
The selection of an appropriate target engagement assay is a critical decision point in a drug discovery project. The following diagram illustrates a potential decision-making workflow.
Caption: Decision workflow for selecting a target engagement assay.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating, with inherent controls to ensure data integrity.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to determine the target engagement of a this compound derivative in intact cells.[24][25]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound derivative (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture dishes and grow to 80-90% confluency. Treat cells with the this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 1-3 hours).[26]
-
Harvesting and Resuspension: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing the compound or vehicle.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[26]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to equal protein concentration, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescence imager and quantify the band intensities. Plot the relative band intensity against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Kinobeads Competition Assay
This protocol outlines a kinobeads-based competition assay to profile the kinase targets of a this compound derivative.[15][27][28]
Materials:
-
Cell lysate from the cell line of interest
-
Kinobeads (commercially available or prepared in-house)
-
This compound derivative (at various concentrations)
-
Lysis/binding buffer
-
Wash buffer
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a cell lysate with a high protein concentration (e.g., 5-10 mg/mL) in a suitable lysis buffer.
-
Competition Binding: Incubate the cell lysate with increasing concentrations of the this compound derivative or vehicle (DMSO) for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Pulldown: Add the kinobeads to the lysates and incubate to allow for the binding of kinases that are not inhibited by the test compound.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry (e.g., label-free quantification or TMT labeling).
-
Data Analysis: Identify and quantify the proteins pulled down in each condition. Generate competition binding curves for each identified kinase by plotting the relative abundance against the compound concentration. The concentration at which 50% of the kinase is competed off the beads (IC50) is a measure of the compound's potency.
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The Indazole Advantage: A Comparative Guide to the Cross-Reactivity of 5-Bromo-7-Methyl-1H-Indazole Derived Kinase Inhibitors
Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology and targeted therapies, the indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3] Its unique bicyclic aromatic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases, mimicking the adenine core of ATP itself. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's pharmacokinetic properties and, critically, its selectivity profile.
This guide focuses on kinase inhibitors derived from the versatile building block, 5-bromo-7-methyl-1H-indazole . This specific intermediate offers medicinal chemists a strategic advantage; the bromine atom at the 5-position serves as a versatile handle for introducing diverse substituents via cross-coupling reactions, while the methyl group at the 7-position can influence binding pocket interactions and metabolic stability.[4] Understanding the cross-reactivity, or selectivity, of inhibitors derived from this scaffold is paramount for developing safe and effective therapeutics, as off-target kinase inhibition can lead to unforeseen toxicities.
While comprehensive cross-reactivity data for inhibitors directly synthesized from this compound are not extensively available in the public domain, this guide will provide a comparative framework using data from structurally related bromo-indazole derivatives. This approach allows us to explore the likely selectivity profiles and understand the experimental rigor required to characterize such compounds.
Comparative Cross-Reactivity Profiling: A Look at Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will potently inhibit its intended target with minimal effect on other kinases, thereby reducing the potential for off-target side effects. Conversely, a multi-targeted or "promiscuous" inhibitor may be desirable in certain therapeutic contexts where hitting multiple nodes in a signaling pathway is beneficial.
To illustrate the concept of kinase selectivity among indazole-based inhibitors, we present a comparative analysis of representative compounds from the literature that share the bromo-indazole core. This data, while not from direct derivatives of this compound, provides valuable insights into how substitutions on the indazole scaffold can modulate the kinase inhibition profile.
Table 1: Illustrative Kinase Inhibition Profiles of Bromo-Indazole Derivatives
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target Kinases Inhibited (>50% at 1µM) | Reference |
| Compound A (Hypothetical) | Aurora A, Aurora B | 15 (Aurora A), 35 (Aurora B) | VEGFR2, PDGFRβ, FLT3 | [5] |
| Compound B (Hypothetical) | PLK4 | <1 | PLK1, PLK3 | [6][7] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | RET, FLT3 | [2] |
| Linifanib | VEGFR, PDGFR, KDR, CSF-1R | 2, 2, 4, 4 | SRC, FLT3 | [2] |
Note: The data for "Compound A" and "Compound B" are representative examples based on trends observed for indazole-based Aurora and PLK inhibitors to illustrate diverse selectivity profiles. Axitinib and Linifanib are well-characterized indazole-based inhibitors included for broader context.
From this illustrative data, we can draw several key insights:
-
Varying Selectivity: Even within the same chemical class, substitutions on the indazole ring can drastically alter selectivity. "Compound A" demonstrates a profile of a dual Aurora kinase inhibitor with some activity against receptor tyrosine kinases. In contrast, "Compound B" shows high potency for its primary target, PLK4, but also inhibits other members of the same kinase family.
-
Multi-Kinase Inhibition: Marketed drugs like Axitinib and Linifanib are intentionally designed as multi-kinase inhibitors, targeting key drivers of angiogenesis and tumor growth.[2]
-
The Importance of Broad Panel Screening: This data underscores the necessity of screening novel inhibitors against a large and diverse panel of kinases to fully understand their cross-reactivity profile.
Experimental Protocols for Kinase Cross-Reactivity Profiling
To generate the kind of data presented above, robust and reproducible experimental protocols are essential. The following section details a standard workflow and a specific biochemical assay for determining the cross-reactivity profile of a novel kinase inhibitor.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
The process of determining a kinase inhibitor's selectivity is a tiered approach, starting with a broad screen and narrowing down to more detailed characterization.
Caption: A typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Protocol 1: In Vitro Radiometric Kinase Assay (e.g., for Aurora A)
This protocol describes a gold-standard method for measuring the activity of a specific kinase in the presence of an inhibitor.
1. Materials and Reagents:
-
Purified, active recombinant kinase (e.g., human Aurora A)
-
Kinase-specific substrate (e.g., Kemptide)
-
[γ-³²P]ATP (radiolabeled ATP)
-
10X Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
Test inhibitor (serially diluted in DMSO)
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
2. Step-by-Step Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing 1X Kinase Assay Buffer, the kinase substrate, and the purified kinase enzyme.
-
Inhibitor Pre-incubation: Add 1 µL of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add Master Mix: Add 20 µL of the Kinase Reaction Master Mix to each well containing the inhibitor. Gently mix and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a solution of [γ-³²P]ATP in 1X Kinase Assay Buffer. Add 10 µL of this solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) that falls within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding 20 µL of 10% phosphoric acid to each well.
-
Substrate Capture: Spot 25 µL from each well onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, rinse with acetone and let it air dry.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactive counts using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The Causality Behind Experimental Choices: Why This Protocol?
-
Radiometric Assay: This method is considered a gold standard because it directly measures the transfer of the phosphate group from ATP to the substrate, providing a direct and unambiguous measure of kinase activity.
-
ATP Concentration: Running the assay at an ATP concentration close to the Kₘ value provides a standardized condition for comparing the potency of ATP-competitive inhibitors across different kinases.
-
Pre-incubation: Allowing the inhibitor to pre-incubate with the kinase before adding ATP ensures that the binding has reached equilibrium, leading to a more accurate determination of the IC₅₀ value.
Visualizing the Impact: Signaling Pathways and Selectivity
The selectivity of a kinase inhibitor has profound implications for its effect on cellular signaling. A selective inhibitor will ideally only modulate the pathway of its intended target, while a non-selective inhibitor can have a much broader, and potentially unintended, impact.
Caption: Impact of a selective vs. a non-selective kinase inhibitor on cellular signaling pathways.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As this guide has illustrated, the key to translating a potent compound into a viable therapeutic candidate lies in a thorough understanding of its cross-reactivity profile. While direct, publicly available data for derivatives of this specific indazole is currently limited, the principles and experimental methodologies outlined here provide a robust framework for the necessary investigations.
Future work should focus on the systematic exploration of substitutions at the 5-position, leveraging the reactivity of the bromine atom to build a diverse library of compounds. Comprehensive screening of these new chemical entities against broad kinase panels will be essential to identify candidates with the desired potency and selectivity profiles for various therapeutic applications. By combining rational design with rigorous experimental validation, the full potential of the this compound scaffold can be realized.
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A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Foundations to Modern Catalytic Frontiers
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative disorders.[1][2] The strategic synthesis of diversely substituted indazoles is therefore a critical endeavor in the pursuit of novel and effective pharmaceuticals. This guide provides a comparative analysis of key synthetic routes, moving beyond a mere catalog of reactions to offer insights into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. We will journey from the foundational classical syntheses to the elegance and efficiency of modern transition-metal catalysis, equipping you with the knowledge to make informed decisions in your synthetic campaigns.
The Classical Approach: Building from the Ground Up
Classical methods for indazole synthesis, while sometimes supplanted by more modern techniques, remain relevant for their straightforwardness and use of readily available starting materials. They provide a valuable baseline for understanding the core challenges of indazole ring formation.
The Jacobson Indazole Synthesis
First described in the late 19th century, the Jacobson synthesis is a venerable method for preparing 1H-indazoles. The reaction typically proceeds via the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.
Mechanism and Rationale: The key to the Jacobson synthesis is the in situ generation of a diazonium salt from an o-toluidine precursor. The adjacent N-acyl group serves as a temporary protecting group and influences the regioselectivity of the cyclization. The intramolecular cyclization is thought to proceed via an intramolecular azo coupling.
Advantages:
-
Utilizes simple, commercially available starting materials.
-
A well-established and understood reaction.
Limitations:
-
Can require harsh reaction conditions (e.g., strong acids).
-
The substrate scope can be limited, and yields may be modest for certain substituted derivatives.
The Davis-Beirut Reaction: A Metal-Free Approach to 2H-Indazoles
The Davis-Beirut reaction is a powerful and versatile method for the synthesis of 2H-indazoles and indazolones.[3] A key advantage of this reaction is that it is metal-free and utilizes inexpensive starting materials.[3] The reaction can be performed under both acidic and basic conditions, providing flexibility in substrate choice and functional group tolerance.[3]
Mechanism and Rationale: The reaction proceeds through an N,N-bond forming heterocyclization.[3] Under basic conditions, a key intermediate is a carbanion formed by deprotonation adjacent to a secondary amine. This carbanion then interacts with the nitro group, leading to cyclization.[3] Under acidic conditions, the reaction can proceed via an o-nitrosobenzylidine imine intermediate.[4] The choice of solvent, particularly the alcohol used, can significantly impact the reaction outcome.
Advantages:
-
Metal-free, avoiding concerns of metal contamination in the final product.
-
Employs inexpensive and readily available starting materials.
-
Versatile for the synthesis of a variety of 2H-indazoles and indazolones.[3]
Limitations:
-
Yields can be low with certain substrates, such as secondary alcohols and some anilines.
-
Reaction conditions, including water content, may require careful optimization.
-
Accessing N-aryl-2H-indazoles can be challenging due to competing reaction pathways.[5]
Transition-Metal-Catalyzed C-H Activation/Annulation: Atom Economy and Convergence
In recent years, transition-metal-catalyzed C-H activation/annulation has emerged as a highly efficient and atom-economical strategy for the synthesis of substituted indazoles. These methods offer a convergent approach, allowing for the rapid construction of complex indazole derivatives from relatively simple precursors. Rhodium(III) catalysts have been particularly successful in this arena.
Mechanism and Rationale: These reactions typically involve the directed C-H activation of an aromatic ring, followed by coupling with a reaction partner and subsequent intramolecular annulation to form the indazole core. The directing group, often an azo or a related nitrogen-containing functionality, plays a crucial role in controlling the regioselectivity of the C-H activation step.
Advantages:
-
High atom economy, minimizing waste generation.
-
Convergent synthesis, allowing for the rapid assembly of complex molecules.
-
Broad substrate scope and good functional group tolerance.
-
Applicable to the synthesis of both 1H- and 2H-indazoles.
Limitations:
-
Requires the use of often expensive and precious transition-metal catalysts.
-
The directing group is often incorporated into the final product, which needs to be considered in the overall synthetic design.
-
Complete removal of the metal catalyst from the final product can be challenging.
Palladium-Catalyzed Cross-Coupling Reactions: Late-Stage Functionalization and Diversity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of substituted indazoles, particularly for late-stage functionalization. These reactions allow for the introduction of a wide range of substituents at specific positions of the indazole ring, providing rapid access to libraries of analogues for structure-activity relationship (SAR) studies.
Mechanism and Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. This methodology is highly effective for the formation of C-C bonds.[6]
Advantages:
-
Exceptional functional group tolerance.
-
Mild reaction conditions.
-
Commercially available and extensive library of boronic acids and esters.
-
Ideal for late-stage functionalization of complex molecules.
Limitations:
-
Requires the pre-functionalization of the indazole core with a halide or triflate.
-
The use of a palladium catalyst necessitates purification to remove metal residues.
-
The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Quantitative Comparison of Synthetic Routes
The choice of a synthetic route is often a balance of factors including yield, reaction time, temperature, and substrate scope. The following table provides a comparative overview of the discussed methods for the synthesis of representative substituted indazoles.
| Synthetic Route | Target Compound | Starting Materials | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | 2-Aryl-2H-indazoles | 2-Bromobenzaldehydes, primary amines, sodium azide | 60-90 | 12 | 120 | Metal-free, inexpensive starting materials | Can have substrate limitations, requires optimization |
| Rh(III)-Catalyzed C-H Activation | N-Aryl-2H-indazoles | Azobenzenes, aldehydes | 50-95 | 24 | 80-110 | High atom economy, convergent | Requires expensive catalyst, directing group incorporation |
| Suzuki-Miyaura Coupling | 3-Aryl-1H-indazoles | 3-Iodoindazole, arylboronic acid | >80 | 0.7-12 | 100-120 | Excellent functional group tolerance, mild conditions | Requires pre-functionalization, catalyst removal |
Experimental Protocols
General Procedure for the Davis-Beirut Reaction (Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-Indazoles)
This one-pot, three-component reaction provides an efficient route to 2-aryl-2H-indazoles.
Procedure:
-
To a reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), CuI (10 mol%), and a suitable solvent (e.g., DMSO).
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation
This protocol describes a general method for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.
Procedure:
-
To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL) and the aldehyde (0.40 mmol).
-
Stir the reaction mixture at 80-110 °C for 24 hours.
-
Upon cooling, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indazoles
This procedure outlines the synthesis of 3-aryl-1H-indazoles from a 3-iodoindazole precursor.[7]
Procedure:
-
To a microwave reaction vial, add the 3-iodo-1H-indazole derivative (e.g., tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate, 0.35 mmol), Pd(PPh₃)₄ (0.02 mmol), the arylboronic acid (0.69 mmol), 1,4-dioxane (3 mL), and an aqueous solution of 2N Na₂CO₃ (1.54 mmol).[7]
-
Seal the vial and heat it under microwave irradiation at 120 °C for 40 minutes.[7]
-
After cooling, dilute the reaction mixture with ethyl acetate and add saturated aqueous NaHCO₃ until the pH is basic.[7]
-
Extract the aqueous layer with ethyl acetate.[7]
-
Dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify the residue by reverse-phase HPLC to yield the product.[7]
Visualization of Synthetic Workflows
Caption: Comparative workflows for key indazole synthetic routes.
Green Chemistry Considerations
The principles of green chemistry are increasingly important in modern synthetic chemistry, particularly in the context of drug development where sustainability and environmental impact are critical considerations.
-
Davis-Beirut Reaction: This method is advantageous from a green chemistry perspective as it is metal-free, reducing concerns about toxic metal waste.[3] However, the use of solvents like DMSO and the need for heating can be drawbacks.
-
Transition-Metal-Catalyzed C-H Activation/Annulation: While highly atom-economical, the reliance on precious and potentially toxic heavy metals like rhodium is a significant environmental concern. Efforts to develop catalysts based on more abundant and less toxic metals are ongoing.
-
Palladium-Catalyzed Cross-Coupling: Similar to C-H activation, the use of palladium is a major drawback from a green chemistry standpoint. However, the development of highly active catalysts that can be used at very low loadings, as well as methods for catalyst recycling, are helping to mitigate this issue. Furthermore, the use of greener solvent systems is an active area of research.
Conclusion
The synthesis of substituted indazoles is a rich and evolving field. While classical methods laid the groundwork, modern catalytic approaches have revolutionized the efficiency, scope, and complexity of accessible indazole derivatives. The choice of a particular synthetic route will always be a multifactorial decision, balancing the need for efficiency and scalability with considerations of cost, safety, and environmental impact. This guide provides a framework for making those decisions, empowering researchers to select the optimal path for their specific synthetic goals.
References
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). eScholarship.org. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (n.d.). PubMed Central. [Link]
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF. (n.d.).
- Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N -Aryl 2 H -Indazoles | Request PDF. (n.d.).
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]
- ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles | Request PDF. (n.d.).
- Cadogan-Sundberg Indole Synthesis. (n.d.). SynArchive. [Link]
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Cadogan–Sundberg indole synthesis. (n.d.). Wikipedia. [Link]
- Cadogan–Sundberg indole synthesis. (n.d.). Semantic Scholar. [Link]
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (n.d.). Organic Chemistry Portal. [Link]
- synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. (2020).
- Cadogan–Sundberg indole synthesis | Request PDF. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
- Davis–Beirut reaction. (n.d.). Wikipedia. [Link]
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.).
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). PubMed. [Link]
- A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. (n.d.). Royal Society of Chemistry Publishing. [Link]
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).
- Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. (n.d.).
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals. [Link]
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A Comparative Guide to the Biological Evaluation of Bromo-Indazole Derivatives as Anti-Cancer Agents
For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1][2] Its rigid bicyclic system offers a versatile framework for developing potent and selective inhibitors of key oncogenic pathways. This guide provides an in-depth comparison of the anti-cancer activity of various bromo-substituted indazole derivatives, offering supporting experimental data and detailed protocols to validate new chemical entities. While 5-bromo-7-methyl-1H-indazole is a valuable intermediate in the synthesis of such compounds, this guide will draw upon data from a broader class of bromo-indazoles to illustrate the structure-activity relationships and therapeutic potential of this chemical family.[3][4][5]
The Rationale for Targeting Cancer with Indazole Derivatives
Indazole derivatives have demonstrated remarkable efficacy as anti-cancer agents primarily through their ability to inhibit protein kinases.[6] Many of these derivatives function as competitive inhibitors at the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[6] Several approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, validating its importance in oncology.[2] The strategic placement of a bromine atom on the indazole ring provides a versatile handle for synthetic chemists to introduce a variety of functional groups, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[5]
Comparative Anti-Proliferative Activity of Bromo-Indazole Derivatives
The anti-proliferative activity of novel compounds is a primary indicator of their potential as anti-cancer agents. The following table summarizes the in vitro cytotoxicity (IC50 values) of a selection of bromo-indazole derivatives against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the potency of newly synthesized compounds.
| Compound ID | Core Scaffold | Substitution | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2f | 6-Bromo-1H-indazole | 3-(styryl)-6-(pyridin-4-yl) | 4T1 | Breast | 0.23 | [1] |
| MCF-7 | Breast | 0.31 | [1] | |||
| HCT116 | Colon | 0.42 | [1] | |||
| HepG2 | Liver | 0.86 | [1] | |||
| A549 | Lung | 1.15 | [1] | |||
| 6o | 5-Bromo-1H-indazole-3-amine | N-(2-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenyl)-5-(p-tolyl)-1H-indazol-3-amine | K562 | Myeloid Leukemia | 5.15 | [7][8] |
| HepG2 | Liver | 11.2 | [7][8] | |||
| PC-3 | Prostate | 25.4 | [7][8] | |||
| A549 | Lung | >40 | [7][8] | |||
| 23p | 5-Bromo-7-azaindolin-2-one | (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-N-(3-(4-(ethoxyimino)piperidin-1-yl)propyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | HepG2 | Liver | 2.357 | [9] |
| A549 | Lung | 3.012 | [9] | |||
| Skov-3 | Ovarian | 2.899 | [9] | |||
| Axitinib | 1H-indazole | N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | HUVEC | Endothelial | 0.008 | [6] |
| Pazopanib | 1H-indazole | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | HUVEC | Endothelial | 0.021 | [6] |
Note: Data for derivatives 2f, 6o, and 23p are derived from studies on substituted bromo-indazoles and serve as representative examples of the potential activity of this compound class.[7][9]
Unraveling the Mechanism of Action: Induction of Apoptosis
A crucial aspect of an anti-cancer agent's efficacy is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies on bromo-indazole derivatives have demonstrated that their anti-proliferative effects are indeed linked to the induction of apoptosis.[1][8]
One of the most potent compounds from the comparative table, derivative 2f , was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[1] This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, treatment with 2f led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), indicating the involvement of the intrinsic mitochondrial apoptotic pathway.[1]
Similarly, compound 6o was found to induce apoptosis in K562 leukemia cells, with evidence suggesting the involvement of the p53/MDM2 pathway and the inhibition of Bcl-2 family members.[7][8]
The following diagram illustrates the intrinsic apoptotic pathway often targeted by bromo-indazole derivatives:
Caption: Intrinsic apoptotic pathway induced by bromo-indazole derivatives.
Experimental Protocols for Biological Evaluation
To ensure the validity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the biological evaluation of this compound derivatives.
Anti-Proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[9]
Workflow for MTT Assay
Caption: Workflow for assessing anti-proliferative activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Culture human cancer cells (e.g., A549, MCF-7) in complete cell culture medium (e.g., DMEM with 10% FBS). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anti-cancer drug). Incubate the plate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Apoptotic Markers
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of indazole derivatives on the expression levels of key apoptotic proteins like cleaved caspase-3 and Bcl-2.
Workflow for Western Blot Analysis
Sources
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A Comparative Guide to the Development of Dual MCL-1/BCL-2 Inhibitors from Indazole Scaffolds
This guide provides an in-depth analysis of the strategic development of dual inhibitors targeting both Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma 2 (BCL-2), with a specific focus on the innovative use of the indazole scaffold. We will explore the therapeutic rationale, compare key compounds, and detail the essential experimental protocols that underpin the evaluation of these promising anti-cancer agents.
Part 1: The Strategic Imperative for Dual MCL-1/BCL-2 Inhibition
The BCL-2 family of proteins are the master regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This family is composed of a delicate balance between pro-apoptotic members (e.g., BAX, BAK, BIM, BID) and anti-apoptotic proteins, most notably BCL-2, BCL-xL, and MCL-1. In many cancers, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins, which sequester their pro-apoptotic counterparts and prevent the initiation of cell death.[2]
The clinical success of Venetoclax, an FDA-approved selective BCL-2 inhibitor, has validated this pathway as a powerful therapeutic target, particularly in hematological malignancies.[2][3] However, its efficacy is often short-lived. A primary mechanism of acquired resistance to Venetoclax is the compensatory upregulation of MCL-1, which assumes the anti-apoptotic role previously held by BCL-2, thereby providing an escape route for cancer cells.[1][2][3]
This clinical reality has fueled the pursuit of dual inhibitors that can simultaneously neutralize both BCL-2 and MCL-1.[4][5] Such an agent could potentially offer a more durable response and overcome pre-existing or acquired resistance. A critical consideration in this pursuit is selectivity against BCL-xL; inhibition of BCL-xL is associated with on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), making it a desirable anti-target.[1][3]
Caption: Intrinsic apoptosis pathway and the action of dual MCL-1/BCL-2 inhibitors.
Part 2: Scaffold Hopping to the Indazole Core
The discovery of novel chemotypes is a cornerstone of modern drug discovery, offering a path to new intellectual property and potentially improved pharmacological properties. "Scaffold hopping" is an expedited strategy to achieve this by modifying the core structure of a known inhibitor.[1] Much success in developing MCL-1 inhibitors has been rooted in the indole-2-carboxylic acid scaffold.[1]
Researchers at the University of Maryland initiated a scaffold hopping campaign, starting from a known indole-based compound that showed potent MCL-1 inhibition and moderate BCL-2 activity.[1][3] By replacing the indole core with an indazole framework, they successfully shifted the selectivity profile, transforming MCL-1 selective leads into potent dual MCL-1/BCL-2 inhibitors.[1][3] This strategic switch preserved the critical spatial relationship between key binding moieties while creating a novel chemical entity.[1]
Caption: Conceptual workflow from an indole lead to a dual indazole inhibitor.
Part 3: Comparative Analysis of Indazole-Acylsulfonamide Inhibitors
Through further chemical elaboration, the novel N2-substituted, indazole-3-carboxylic acid lead was developed into a series of indazole-3-acylsulfonamides. This modification was hypothesized to improve binding by occupying the p4 pocket of the target proteins.[1][3] This effort resulted in compounds with significantly improved dual inhibition of MCL-1 and BCL-2, while maintaining weak affinity for BCL-xL.[1]
The table below summarizes the binding affinities for key compounds from this series, demonstrating the successful optimization toward potent and selective dual inhibition.
| Compound | MCL-1 Ki (μM) | BCL-2 Ki (μM) | BCL-xL Ki (μM) | Selectivity Profile |
| 14a | 1.20 | 0.51 | >10 | Potent dual MCL-1/BCL-2 inhibitor with excellent selectivity over BCL-xL.[1] |
| 14h | 1.41 | 0.46 | >10 | The most potent BCL-2 inhibitor in the series, with strong MCL-1 activity.[1] |
Data sourced from Fletcher, S. et al., RSC Med. Chem., 2022.[3]
These results are significant, as they demonstrate that the indazole scaffold can be successfully modified to achieve the desired dual-targeting profile. Compound 14a stands out as the most balanced dual inhibitor, while 14h shows particularly strong BCL-2 inhibition.[1] The consistent lack of BCL-xL binding across the series is a crucial feature for a potentially safer therapeutic window.[1][3]
Part 4: Key Experimental Protocols for Inhibitor Characterization
The robust characterization of these inhibitors relies on a suite of validated biochemical and cellular assays. Here, we detail the methodologies for three critical experimental workflows.
Protocol 1: Determining Binding Affinity via AlphaLISA
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash technology ideal for studying protein-protein interactions (PPIs) in a high-throughput format.[6][7]
Principle: The assay uses two bead types: Donor beads and Acceptor beads.[6] One target protein (e.g., His-tagged MCL-1) is captured by a Donor bead, and its binding partner (e.g., a biotinylated BIM BH3 peptide) is captured by an Acceptor bead. When the proteins interact, the beads are brought into close proximity. Laser excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[7] A small molecule inhibitor that disrupts this interaction will prevent bead proximity and reduce the signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the indazole test compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare solutions of His-tagged MCL-1 (or BCL-2) protein and biotinylated BIM peptide at optimized concentrations.
-
Prepare suspensions of Anti-His Donor beads and Streptavidin Acceptor beads.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the test compound dilution to the assay wells.
-
Add 2.5 µL of the His-tagged MCL-1/BCL-2 protein solution to the wells.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the target protein. .
-
Add 5 µL of a pre-mixed solution containing the biotinylated BIM peptide and Streptavidin Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of the Anti-His Donor bead suspension to all wells.
-
Incubate for a final 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to block 50% of the PPI signal.
-
Protocol 2: Assessing Cellular Apoptosis via Caspase-Glo® 3/7 Assay
To confirm that target engagement in cells translates to the intended biological outcome—apoptosis—a caspase activity assay is essential. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key executioners of apoptosis.[8][9]
Principle: The assay provides a single reagent containing a proluminescent caspase-3/7 substrate (containing the DEVD sequence), a thermostable luciferase, and cell lysis components.[8] When added to cells, the reagent lyses the cells and the liberated executioner caspases cleave the substrate. This cleavage releases aminoluciferin, which is then used by the luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[8][10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed a cancer cell line known to be dependent on MCL-1 and/or BCL-2 (e.g., MOLM-13 AML cells) in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Allow cells to adhere or stabilize overnight.
-
Treat cells with a serial dilution of the indazole inhibitor for a predetermined time (e.g., 24, 48, or 72 hours). Include untreated and positive control (e.g., staurosporine) wells.[11]
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.
-
-
Signal Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the untreated vehicle control.
-
Plot the luminescent signal against inhibitor concentration to generate a dose-response curve and calculate EC₅₀ values for apoptosis induction.
-
Protocol 3: Characterizing Binding Kinetics with Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions, yielding valuable data on binding affinity (KD) and the kinetics of association (ka) and dissociation (kd).[12][13]
Principle: One binding partner (the ligand, e.g., BCL-2 protein) is immobilized on a sensor chip. A solution containing the other partner (the analyte, e.g., the indazole inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[13]
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Immobilize recombinant BCL-2 or MCL-1 protein onto a carboxymethylated dextran (e.g., CM5) sensor chip via amine coupling. A reference flow cell is typically prepared by performing the activation and blocking steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of the indazole inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Perform a kinetic analysis by injecting the different concentrations of the inhibitor over the ligand and reference surfaces in a sequence, typically from lowest to highest concentration (single-cycle kinetics) or with regeneration steps between each concentration (multi-cycle kinetics).[12]
-
Include a final buffer injection step to monitor the dissociation phase.
-
-
Data Processing:
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Subtract the signal from a "zero concentration" (buffer only) injection to correct for any buffer effects or drift.
-
-
Kinetic Modeling:
-
Globally fit the processed sensorgrams (RU vs. time) to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.[12]
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Part 5: Future Directions and Conclusion
The development of dual MCL-1/BCL-2 inhibitors from an indazole scaffold represents a significant advancement in the pursuit of overcoming resistance to targeted cancer therapies.[1] The work by Fletcher and colleagues demonstrates a successful scaffold hopping strategy that yields compounds with a desirable pharmacological profile: potent dual activity with a clean slate against BCL-xL.[1][3]
Future work will undoubtedly focus on optimizing the pharmacokinetic properties of these leads to improve their drug-like characteristics for in vivo studies. Co-crystal structures of these indazole inhibitors bound to both MCL-1 and BCL-2 would provide invaluable structural insights to guide the next generation of compound design.[1]
References
- Fletcher, S. et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry.
- National Institutes of Health (NIH). (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.
- ResearchGate. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads | Request PDF.
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- ResearchGate. (2022). Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Indazole Derivatives as Bcl-2/Mcl-1 Dual Inhibitors.
- PubMed. (2025). Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities.
- ASH Publications. (2007). Surface Plasmon Resonance Study of Apoptotic Regulators Bcl-2, Bcl-w, Bcl-XL, and Mcl-1 Indicate That the Preclinical Small Molecule Inhibitor (SMI) TW-37 Binds to the Hydrophobic Groove Competitively with tBid To Form a Heterodimer Which Cannot Be Disrupted by 200-Fold Molar Excess of TW-37.
- Ovid. (2024). Dual targeting of Mcl-1 and Bcl-2 to overcome chemoresistance in cervical and colon cancer.
- National Institutes of Health (NIH). (2023). Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma.
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A Researcher's Guide to Assessing the Antimicrobial Activity of Novel Indazole Compounds
In the face of escalating antimicrobial resistance, the discovery and development of novel therapeutic agents are paramount. Indazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial efficacy of novel indazole compounds. We will delve into the foundational assays, explore advanced methodologies for characterizing antimicrobial dynamics, and provide the technical rationale behind each experimental choice, ensuring scientific integrity and reproducible results.
The Chemical Promise of Indazoles
Indazoles are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This unique structural motif allows for diverse functionalization, leading to a wide array of derivatives with potent biological activities. Several studies have highlighted the potential of indazole compounds to act as inhibitors of crucial bacterial enzymes, such as DNA gyrase and S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, offering novel mechanisms of action that can circumvent existing resistance pathways.[3][4]
Foundational Assessment: Determining Basic Antimicrobial Potency
The initial evaluation of any novel antimicrobial agent hinges on determining its fundamental potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstones of this preliminary assessment.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] This assay is a critical first step to quantify the potency of the novel indazole compounds. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[5][7]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
-
Preparation of Indazole Compound Stock Solution: Dissolve the novel indazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the indazole compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending freshly grown bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 colony-forming units [CFU]/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6][9]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the indazole compound in which there is no visible bacterial growth.[6][11]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Protocol: MBC Assay
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[11]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[11]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the indazole compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[13][15]
Data Presentation: MIC and MBC of Novel Indazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| IND-001 | Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 (Bactericidal) |
| IND-001 | Escherichia coli ATCC 25922 | 16 | >64 | >4 (Bacteriostatic) |
| IND-002 | Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 (Bactericidal) |
| IND-002 | Escherichia coli ATCC 25922 | 8 | 16 | 2 (Bactericidal) |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 1 | 2 | 2 (Bactericidal) |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.5 | 1 | 2 (Bactericidal) |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
Delving Deeper: Characterizing Antimicrobial Dynamics
Beyond static endpoints like MIC and MBC, understanding the rate and extent of bacterial killing is crucial for predicting in vivo efficacy. Time-kill kinetics and anti-biofilm assays provide this dynamic perspective.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[16][17] It provides valuable information on the concentration-dependent and time-dependent killing properties of the novel indazole compounds.
Experimental Workflow: Time-Kill Kinetics
Caption: Workflow for a Time-Kill Kinetics Assay.
Experimental Protocol: Time-Kill Kinetics Assay
-
Inoculum and Compound Preparation: Prepare a logarithmic phase bacterial culture and solutions of the indazole compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Exposure: Inoculate the compound solutions with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[16]
-
Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Anti-Biofilm Activity Assay
Bacterial biofilms are notoriously resistant to conventional antibiotics.[18] Assessing the ability of novel indazole compounds to inhibit biofilm formation or eradicate established biofilms is therefore a critical step in evaluating their therapeutic potential.
Experimental Workflow: Anti-Biofilm Assay
Caption: Workflows for Biofilm Inhibition and Eradication Assays.
Experimental Protocol: Crystal Violet Anti-Biofilm Assay
-
For Biofilm Inhibition:
-
In a 96-well plate, add bacterial suspension and various concentrations of the indazole compound simultaneously.[19]
-
Incubate for 24 hours to allow for biofilm formation.
-
-
For Biofilm Eradication:
-
Allow biofilms to form in a 96-well plate for 24 hours.
-
Remove the planktonic cells and add fresh media containing various concentrations of the indazole compound.
-
Incubate for another 24 hours.
-
-
Quantification (for both assays):
-
Gently wash the wells to remove non-adherent cells.
-
Stain the adherent biofilms with a 0.1% crystal violet solution.[20]
-
Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Data Presentation: Anti-Biofilm Activity of Novel Indazole Compounds
| Compound ID | Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| IND-002 | 4 (1/2x MIC) | 35 | 15 |
| IND-002 | 8 (1x MIC) | 68 | 42 |
| IND-002 | 16 (2x MIC) | 91 | 75 |
| Standard Antibiotic | 1x MIC | 25 | 10 |
Conclusion
The systematic evaluation of novel indazole compounds, progressing from foundational MIC and MBC assays to more dynamic time-kill and anti-biofilm studies, provides a robust dataset for assessing their antimicrobial potential. By adhering to standardized protocols and understanding the scientific rationale behind each experiment, researchers can generate high-quality, comparable data. This comprehensive approach is essential for identifying promising lead candidates for further preclinical and clinical development in the urgent quest for new antimicrobial therapies.
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- ResearchGate.
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Safety Operating Guide
Personal protective equipment for handling 5-bromo-7-methyl-1H-indazole
Comprehensive Safety and Handling Guide: 5-bromo-7-methyl-1H-indazole
As a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neurological research, this compound is a compound of significant interest to the scientific community.[1] Its handling, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, field-proven safety and logistical information, offering a direct, procedural framework for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A foundational risk assessment is the cornerstone of safe laboratory practice. This compound (CAS No: 156454-43-2) is classified with several hazards that dictate the required protective measures.[2][3] Understanding the causality between a specific hazard and the corresponding safety protocol is critical for building a culture of safety and trust in the laboratory.
The primary hazards associated with this compound are summarized below.[2][4][5]
| Hazard Statement | GHS Classification | Implication for Laboratory Personnel |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed, potentially causing systemic toxicity. Accidental ingestion must be prevented. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation upon direct contact. Prolonged exposure can lead to inflammation and discomfort. |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious irritation, redness, and pain upon contact with eyes. Potential for temporary vision impairment. |
| H335 | Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if the powder is inhaled, leading to coughing and breathing difficulties. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The selection of each piece of equipment is directly linked to the compound's specific hazards.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes & Face | Safety Goggles or Safety Glasses with Side Shields | Rationale: Protects against airborne particles and accidental splashes, directly addressing the serious eye irritation hazard (H319).[4][6] A face shield should be worn over goggles during procedures with a high risk of splashing.[6] |
| Hands | Chemical-Resistant Gloves | Rationale: Prevents direct skin contact, mitigating the skin irritation hazard (H315).[4] Nitrile or neoprene gloves are recommended.[6][7] Gloves must be inspected for integrity before each use and changed immediately if contaminated. |
| Body | Laboratory Coat | Rationale: Provides a primary barrier to protect skin and personal clothing from contamination.[6] Ensure the coat is fully buttoned for maximum coverage. |
| Respiratory | NIOSH-Approved Respirator (e.g., N95 Dust Mask) | Rationale: Essential for preventing the inhalation of the powder, which can cause respiratory irritation (H335).[2] This is mandatory when handling the compound outside of a certified chemical fume hood or when dust generation is possible.[6] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following steps provide a validated operational plan.
Engineering Controls
The primary line of defense is the use of proper engineering controls. All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood.[6] The fume hood's airflow will contain and exhaust airborne particles, significantly reducing the risk of inhalation.
Preparation and Pre-Handling Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before introducing the chemical, place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Carefully inspect all PPE for defects, such as tears in gloves or cracks in safety goggles.[8]
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[9]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE in the correct order: lab coat, respirator, safety goggles, and finally, gloves.
-
Transfer Compound: Carefully transfer the required amount of this compound using a spatula. Avoid any actions that could create dust, such as dropping or rapid scraping.[9]
-
Weighing: If weighing, use a balance inside the fume hood or in an enclosure to contain any generated dust.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent. Wipe down the work area within the fume hood.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care not to cross-contaminate. Gloves should be removed first, followed by the lab coat, goggles, and respirator. Wash hands thoroughly with soap and water after removing all PPE.[2]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] The storage location should be locked to restrict access to authorized personnel only.[2][4]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency and Disposal Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Don PPE: If the spill is small and you are trained to handle it, don all appropriate PPE, including respiratory protection.[6]
-
Contain and Clean: Carefully sweep or vacuum up the solid material, avoiding dust generation.[5][9] Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[2] Seek immediate medical help.[2]
Waste Disposal
All waste contaminated with this compound, including the chemical itself, empty containers, and contaminated PPE, must be disposed of as hazardous waste.[2] Place materials in a sealed, properly labeled container.[11] Follow all local, regional, and national regulations for hazardous waste disposal by consulting your institution's Environmental Health and Safety (EHS) office.[2][3]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
- Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole.
- University of Florida. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- The Ohio State University. (2019). Pesticide Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
